PFI-90
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N'-pyridin-2-ylpyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPXNWBXDWHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PFI-90: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-90 is a novel small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs) that has demonstrated significant anti-cancer activity, particularly in fusion-positive rhabdomyosarcoma (FP-RMS). This document provides an in-depth technical overview of this compound's mechanism of action, from its primary molecular targets to its downstream cellular effects. It includes a summary of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of KDM inhibitors.
Core Mechanism of Action
This compound functions as a multi-KDM inhibitor with the highest selectivity for KDM3B, a member of the JmjC domain-containing family of histone demethylases.[1][2] It also demonstrates inhibitory activity against KDM1A (LSD1), which is not a JmjC family member and utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[1] The primary mechanism of this compound involves binding to the enzymatic domain of these KDMs and inhibiting their demethylase activity.[1][3] This inhibition leads to an increase in the methylation of histone lysine residues, specifically H3K9me2 (a target of KDM3B) and H3K4me3 (a target of KDM1A), altering the chromatin landscape and subsequent gene expression.[1][4]
In the context of fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein is the primary oncogenic driver.[5] this compound's inhibition of KDM3B and KDM1A disrupts the transcriptional activity of PAX3-FOXO1, leading to the downregulation of its target genes.[1][5] Concurrently, the inhibition of KDM1A leads to the upregulation of genes involved in myogenesis and apoptosis.[4] This dual effect on gene expression culminates in decreased cancer cell proliferation, cell cycle arrest, and increased apoptosis.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC50 (nM) |
| RH4 | Rhabdomyosarcoma | 812 |
| RH30 | Rhabdomyosarcoma | 3200 |
| OSA-CL | Osteosarcoma | 1895 |
| TC-32 | Ewing's Sarcoma | 1113 |
Table 2: Binding Affinity and Enzymatic Inhibition [7]
| Target | Assay Type | Value |
| KDM3B | Surface Plasmon Resonance (SPR) | Kd = 7.68 µM |
| KDM3B | Enzymatic Assay | IC50 = 7 µM |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in FP-RMS
The following diagram illustrates the proposed signaling cascade initiated by this compound in fusion-positive rhabdomyosarcoma cells.
Experimental Workflow for this compound Characterization
This diagram outlines a typical experimental workflow for the identification and characterization of a novel inhibitor like this compound.
Detailed Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is a generalized procedure based on standard cell viability assays.
-
Cell Seeding : Seed cancer cells (e.g., RH4, RH30) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent : Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Absorbance Reading : Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using non-linear regression.
Western Blot for Histone Marks
This protocol outlines the general steps for detecting changes in histone methylation.
-
Cell Lysis : Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation : Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Load the samples onto a 4-20% Tris-glycine gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against H3K9me2, H3K4me3, and total H3 (as a loading control) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of modified histones to the total histone levels.
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for ChIP.[8]
-
Cross-linking : Treat cells with this compound. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing : Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation : Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody specific to the target protein (e.g., H3K9me2). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing : Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification : Purify the DNA using a PCR purification kit.
-
Analysis : Analyze the immunoprecipitated DNA by qPCR or prepare it for next-generation sequencing (ChIP-seq).
Potential Resistance Mechanisms
While specific resistance mechanisms to this compound have not yet been reported, potential mechanisms can be extrapolated from studies on other KDM inhibitors.[9][10][11] These may include:
-
Upregulation of other KDM family members : Cancer cells might compensate for the inhibition of KDM3B by upregulating the expression or activity of other demethylases that can target H3K9.
-
Alterations in downstream signaling pathways : Mutations or epigenetic changes in genes downstream of PAX3-FOXO1 could bypass the effects of this compound.
-
Drug efflux pumps : Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration.
-
Target mutation : Although less common for epigenetic drugs, mutations in the this compound binding site of KDM3B could reduce its binding affinity.
Further research is needed to investigate these and other potential mechanisms of resistance to this compound in a clinical context.
Conclusion
This compound is a promising anti-cancer agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit KDM3B and KDM1A leads to the disruption of the oncogenic PAX3-FOXO1 transcription factor in fusion-positive rhabdomyosarcoma, resulting in cell death and differentiation. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and other KDM inhibitors as a novel class of cancer therapeutics. Understanding its detailed mechanism of action and potential resistance pathways will be crucial for its successful clinical translation.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. curesarcoma.org [curesarcoma.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 8. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of histone lysine demethylases in cancer cells’ resistance to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
PFI-90: A Technical Guide to a Selective KDM3B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a small molecule compound identified as a selective inhibitor of Lysine (B10760008) Demethylase 3B (KDM3B), an enzyme that plays a crucial role in epigenetic regulation.[1][2] KDM3B, also known as JMJD1B, specifically removes mono- and di-methyl groups from histone H3 at lysine 9 (H3K9me1/2), a modification generally associated with transcriptional repression.[3][4] By erasing these repressive marks, KDM3B functions as a transcriptional co-activator, and its dysregulation has been implicated in various diseases, including several types of cancer.[5][6]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. It is intended to serve as a core resource for researchers investigating KDM3B biology and for professionals in the field of drug development exploring new epigenetic therapies.
This compound: Chemical and Physical Properties
This compound is a derivative of PFI-63 with improved water solubility and potency.[7][8] Its key chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₄O |
| Molecular Weight | 214.22 g/mol [9] |
| CAS Number | 53995-62-3[9] |
| Appearance | White to beige powder |
| Solubility | DMSO: ~40-43 mg/mL[1][9]Ethanol: ~20 mg/mL (requires sonication/heating)[9]Water: Insoluble[10] |
Mechanism of Action
This compound functions as a competitive inhibitor of KDM3B. It is believed to directly target and bind to the metal ions within the catalytic active site of the Jumonji C (JmjC) domain of KDM3B, thereby blocking its demethylase activity. This inhibition prevents the removal of methyl groups from H3K9. Consequently, treatment with this compound leads to an increase in the global levels of the repressive H3K9me2 mark.[7][11] This enhanced methylation at gene promoters and regulatory regions, particularly at the binding sites of transcription factors like PAX3-FOXO1, leads to chromatin compaction and transcriptional repression of target oncogenes.[7][11]
While this compound shows the highest potency for KDM3B, it also exhibits inhibitory activity against other histone demethylases, notably KDM1A and KDM5A.[7][11] Inhibition of these enzymes, which target H3K4, results in an increase in H3K4 methylation, an activating mark. This multi-KDM inhibitory profile contributes to its overall biological effect in cancer cells.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Gene - KDM3B [maayanlab.cloud]
- 4. genecards.org [genecards.org]
- 5. Epigenetic roles of KDM3B and KDM3C in tumorigenesis and their therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM3B Is the H3K9 Demethylase Involved in Transcriptional Activation of lmo2 in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 10. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 11. aacrjournals.org [aacrjournals.org]
The Anti-Tumor Activity of PFI-90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a novel small molecule inhibitor with demonstrated anti-tumor activity, particularly in cancers driven by aberrant transcriptional programs. This technical guide provides an in-depth overview of the core scientific findings related to this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows. This compound has been identified as a potent inhibitor of multiple histone lysine (B10760008) demethylases (KDMs) with the highest selectivity for KDM3B.[1][2][3][4] Its anti-cancer effects are prominently observed in fusion-positive rhabdomyosarcoma (FP-RMS), a pediatric soft tissue sarcoma characterized by the PAX3-FOXO1 fusion oncogene.[1][2][5] this compound effectively suppresses the transcriptional activity of PAX3-FOXO1, leading to the induction of apoptosis and myogenic differentiation, and ultimately, the delay of tumor progression in preclinical models.[1][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference(s) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | Luciferase Reporter | EC50 | 0.9 µM | [8] |
| RH4 | Fusion-Positive Rhabdomyosarcoma | Cell Viability | EC50 | 812 nM | [9] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | Cell Viability | EC50 | 3200 nM | [9] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | Cell Viability | EC50 | Not specified | [1][10] |
| OSA-CL | Osteosarcoma | Cell Viability | IC50 | 1895 nM | [9] |
| TC-32 | Ewing's Sarcoma | Cell Viability | IC50 | 1113 nM | [9] |
Table 2: KDM Inhibition Profile of this compound
| KDM Target | Assay Type | Parameter | Value | Reference(s) |
| KDM3B | Enzymatic Inhibition | IC50 | 7 µM | [8] |
| KDM4B | Enzymatic Inhibition | % Inhibition at 10 µM | 87.1% | [11] |
| KDM5A | Enzymatic Inhibition | % Inhibition at 10 µM | 46.8% | [11] |
| KDM6B | Enzymatic Inhibition | % Inhibition at 10 µM | Not specified | [8] |
| KDM1A | Enzymatic Inhibition | - | Inhibited | [3] |
Table 3: Biophysical Binding Affinity of this compound
| Binding Partner | Technique | Parameter | Value | Reference(s) |
| KDM3B | Surface Plasmon Resonance (SPR) | Kd | 7.68 µM | [1][3][8] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by targeting the epigenetic machinery that drives the oncogenic transcriptional program in FP-RMS. The core of its mechanism is the inhibition of KDM3B, a histone demethylase that plays a crucial role in maintaining the active transcriptional state of PAX3-FOXO1 target genes.
Figure 1: this compound Mechanism of Action in FP-RMS.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's anti-tumor activity.
PAX3-FOXO1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the PAX3-FOXO1 fusion protein in the presence of this compound.
-
Cell Line: Engineered FP-RMS cell line (e.g., RH4) stably expressing a luciferase reporter gene under the control of a PAX3-FOXO1 responsive promoter (e.g., driven by the ALK super-enhancer).
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Following incubation, lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System) according to the manufacturer's instructions.
-
Measure Renilla luciferase activity for normalization of transfection efficiency, if applicable.
-
Calculate the relative luciferase activity for each concentration of this compound compared to the DMSO control.
-
Determine the EC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
In Vitro KDM Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified KDM proteins.
-
Reagents:
-
Recombinant human KDM enzymes (e.g., KDM3B, KDM4B, KDM5A, KDM1A).
-
Histone H3 peptide substrate (e.g., biotinylated H3K9me2 peptide).
-
Cofactors (e.g., α-ketoglutarate, Fe(II), ascorbate (B8700270) for JmjC KDMs; FAD for KDM1A).
-
Detection reagents (e.g., antibody specific for the demethylated product, secondary antibody conjugated to a reporter enzyme).
-
-
Procedure:
-
In a 96-well plate, add the recombinant KDM enzyme, the histone peptide substrate, and the necessary cofactors in an appropriate assay buffer.
-
Add this compound at various concentrations (typically in a serial dilution) or DMSO as a control.
-
Initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and detect the amount of demethylated product. This can be done using various methods, such as an ELISA-based format with a specific antibody or a fluorescence-based assay that measures a byproduct of the reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
-
Cell Lines: FP-RMS cell lines (RH4, RH30, SCMC), osteosarcoma cell lines (SJSA-1), and Ewing's sarcoma cell lines (TC-32).
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO control for a specified duration (e.g., 72 hours).
-
Assess cell viability using a metabolic assay such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
For MTT/MTS assays, add the reagent to the wells, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.
-
For ATP-based assays, lyse the cells and measure the luminescence.
-
Normalize the results to the DMSO-treated control wells (representing 100% viability).
-
Calculate the EC50 or IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins following treatment with this compound, such as markers of myogenesis (Myogenin, MYOG) and apoptosis (cleaved PARP).
-
Procedure:
-
Culture FP-RMS cells (e.g., RH4) and treat with this compound (e.g., 3 µM) or DMSO for 24-48 hours.[12]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYOG, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide changes in histone methylation marks (e.g., H3K9me2) at specific genomic loci after this compound treatment.
-
Procedure:
-
Treat FP-RMS cells (e.g., RH4) with this compound (e.g., 1 µM) or DMSO for 24 hours.[13]
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2).
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment for the histone mark.
-
Compare the enrichment profiles between this compound-treated and DMSO-treated samples to identify differential histone methylation.
-
Biophysical Binding Assays (SPR and NMR)
These assays are used to confirm the direct physical interaction between this compound and its target protein, KDM3B.
-
Surface Plasmon Resonance (SPR):
-
Immobilize recombinant full-length KDM3B protein on a sensor chip.
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the binding and dissociation events in real-time by detecting changes in the refractive index at the sensor surface.
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY):
-
Acquire a 1D 1H NMR spectrum of this compound in a buffer solution containing the KDM3B protein.
-
A positive peak for this compound in the WaterLOGSY spectrum indicates that the compound is binding to the protein.
-
-
Carr-Purcell-Meiboom-Gill (CPMG):
-
Experimental and Drug Discovery Workflow
The following diagram illustrates the typical workflow for the discovery and characterization of a targeted anti-cancer agent like this compound.
Figure 2: this compound Discovery and Characterization Workflow.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of FP-RMS and potentially other transcriptionally addicted cancers. Its well-characterized mechanism of action, involving the direct inhibition of KDM3B and the subsequent suppression of the PAX3-FOXO1 oncogenic program, provides a strong rationale for its further clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance our understanding and application of this novel anti-tumor agent.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Fusion oncogenes in rhabdomyosarcoma: model systems, mechanisms of tumorigenesis, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 13. researchgate.net [researchgate.net]
PFI-90: A Dual Inductor of Apoptosis and Myogenic Differentiation for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PFI-90 is a novel small molecule inhibitor with demonstrated efficacy in preclinical cancer models, particularly in fusion-positive rhabdomyosarcoma (FP-RMS). This compound functions as a multi-histone lysine (B10760008) demethylase (KDM) inhibitor, with its most potent activity directed against KDM3B.[1][2] By altering the epigenetic landscape, this compound initiates a cascade of events that concurrently triggers programmed cell death (apoptosis) and promotes terminal muscle differentiation (myogenesis). This dual mechanism of action presents a promising therapeutic strategy for cancers driven by aberrant transcriptional programs, such as FP-RMS, which is characterized by the PAX3-FOXO1 fusion oncogene.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on cellular fate, and the experimental protocols used for its characterization.
Mechanism of Action: Epigenetic Reprogramming
This compound's primary mechanism involves the inhibition of histone lysine demethylases, which are enzymes that remove methyl groups from histone proteins, thereby regulating gene expression. This compound shows the highest selectivity for KDM3B but also inhibits other KDMs, such as KDM1A.[2][3]
In FP-RMS, the PAX3-FOXO1 fusion protein is a key oncogenic driver.[2] this compound's inhibition of KDM3B leads to an increase in histone 3 lysine 9 di-methylation (H3K9me2) at PAX3-FOXO1 binding sites, which is associated with transcriptional repression.[2] Concurrently, inhibition of KDM1A results in increased histone 3 lysine 4 tri-methylation (H3K4me3) at the promoters of genes involved in apoptosis and myogenesis, leading to their activation.[2] This epigenetic rewiring effectively suppresses the oncogenic transcriptional output of PAX3-FOXO1 while activating pathways that lead to cell death and terminal differentiation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | EC50 / IC50 (nM) | Reference |
| RH4 | FP-RMS | 812 | [3][5] |
| RH30 | FP-RMS | 3200 | [3][5] |
| SCMC | FP-RMS | Low to sub-micromolar | [3] |
| OSA-CL | Osteosarcoma | 1895 | [5] |
| TC-32 | Ewing Sarcoma | 1113 | [5] |
Table 2: Biophysical and Enzymatic Inhibition Data
| Parameter | Target | Value | Method | Reference |
| Binding Affinity (KD) | KDM3B | 7.68 µM | Surface Plasmon Resonance | [3] |
| Enzymatic Inhibition | KDM3B | Most Potent Target | In vitro enzymatic assays | [1][2][3] |
| Enzymatic Inhibition | KDM1A, KDM4B, KDM5A, KDM6B | Active | In vitro enzymatic assays | [2][3] |
This compound Induced Apoptosis
Treatment with this compound robustly induces apoptosis in susceptible cancer cells.[6] Gene Set Enrichment Analysis (GSEA) of RNA sequencing data from this compound-treated cells shows significant enrichment of apoptosis-related gene sets.[3] The induction of apoptosis is a key component of its anti-tumor activity.[7]
Apoptotic Pathway and Markers
The apoptotic cascade initiated by this compound is validated by the detection of key biochemical markers. Western blot analysis reveals the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[1][2][7] Furthermore, direct measurement of caspase activity shows a significant increase in caspase-3 and caspase-7 activity following treatment.[3] The initiation of PARP cleavage is typically observed around 24 hours post-treatment, indicating it occurs after the initial induction of myogenic differentiation.[3]
Experimental Protocol: Apoptosis Assessment
-
Cell Seeding: Plate FP-RMS cells (e.g., RH4, SCMC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Assay: Use a commercial caspase-gloo 3/7 assay kit. Add the reagent directly to the wells according to the manufacturer's instructions.
-
Measurement: Incubate for 1-2 hours at room temperature, protected from light. Measure luminescence using a plate reader. Increased luminescence indicates higher caspase 3/7 activity.
-
Cell Culture and Treatment: Culture FP-RMS cells in appropriate media. Treat cells with this compound (e.g., 3 µM) or DMSO for 24 hours.[5][8]
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.[1][2]
This compound Induced Myogenic Differentiation
A fascinating aspect of this compound's activity is its ability to induce myogenic differentiation, forcing the cancerous rhabdomyosarcoma cells to adopt characteristics of mature muscle cells.[6][7] This effect is an early event, preceding the main wave of apoptosis.[3]
Myogenic Pathway and Markers
The primary marker for this compound-induced myogenesis is the upregulation of Myogenin (MYOG), a master regulatory transcription factor for terminal muscle differentiation.[1][3] Western blot analysis shows a time-dependent increase in MYOG protein levels, with a peak observed between 6 and 12 hours of this compound treatment, followed by a sharp decrease at 24 hours as apoptosis takes over.[3] This temporal pattern suggests a sequential process where cells are first pushed towards differentiation before undergoing apoptosis.
Experimental Protocol: Myogenic Differentiation Assessment
-
Cell Culture and Treatment: Culture FP-RMS cells (e.g., RH4) in appropriate media.
-
Time Course: Treat cells with this compound (e.g., 3 µM) and harvest them at multiple time points (e.g., 0, 6, 12, and 24 hours) to observe the temporal dynamics of MYOG expression.[3]
-
Lysis and Western Blot: Follow the same procedure as described for PARP cleavage (Section 3.2.2).
-
Antibody Incubation: Use a primary antibody specific for Myogenin (MYOG). A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
-
Analysis: Quantify the band intensity relative to the loading control to determine the fold-change in MYOG expression at each time point compared to the 0-hour control. A transient increase in MYOG levels confirms the induction of myogenic differentiation.[1][2]
Conclusion
This compound is a potent multi-KDM inhibitor that leverages epigenetic reprogramming to induce a dual anti-cancer effect: apoptosis and myogenic differentiation. By increasing repressive H3K9me2 marks at oncogenic driver sites and increasing activating H3K4me3 marks at tumor-suppressive gene loci, this compound effectively rewires the cellular state of fusion-positive rhabdomyosarcoma cells. The initial induction of a terminal differentiation program followed by robust activation of apoptosis underscores a unique and powerful therapeutic strategy. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate and potentially harness the therapeutic potential of this compound and similar epigenetic modulators in oncology.
References
- 1. Abstract 703: Novel histone lysine demethylase inhibitors disrupt PAX3-FOXO1-driven transcriptional output in fusion-positive rhabdomyosarcoma | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curesarcoma.org [curesarcoma.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
PFI-90: A Technical Guide to its Impact on H3K9me2 and H3K4me3 Levels in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-90 is a novel small molecule inhibitor of multiple histone lysine (B10760008) demethylases (KDMs) with significant therapeutic potential, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the histone methylation marks H3K9me2 and H3K4me3. It details the experimental protocols for assessing these changes and presents the quantitative data from key studies. Furthermore, this guide illustrates the signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of this compound's role in epigenetic regulation and its potential as a targeted cancer therapeutic.
Introduction
Epigenetic modifications are critical regulators of gene expression and chromatin architecture. Among these, histone methylation plays a pivotal role in both normal development and disease. The methylation status of specific lysine residues on histone tails can either activate or repress transcription. Two such modifications, dimethylation of histone H3 at lysine 9 (H3K9me2) and trimethylation of histone H3 at lysine 4 (H3K4me3), are key epigenetic marks associated with transcriptional repression and activation, respectively.
The enzymes responsible for removing these methyl marks, histone lysine demethylases (KDMs), have emerged as promising targets for therapeutic intervention in various cancers. This compound is a potent, cell-permeable multi-KDM inhibitor with the highest selectivity for KDM3B, a demethylase that targets H3K9me2.[1][2][3] By inhibiting KDM3B, this compound leads to an increase in the repressive H3K9me2 mark. Additionally, this compound inhibits KDM1A (also known as LSD1), which is responsible for demethylating H3K4me2/1, leading to an accumulation of the active H3K4me3 mark.[1][3]
This dual activity of this compound is particularly relevant in cancers driven by aberrant transcription factors, such as fusion-positive rhabdomyosarcoma (FP-RMS), where the PAX3-FOXO1 fusion oncoprotein drives a malignant transcriptional program.[1][3][4] This guide will delve into the technical details of how this compound modulates H3K9me2 and H3K4me3 levels and the experimental approaches used to elucidate these effects.
Quantitative Impact of this compound on H3K9me2 and H3K4me3 Levels
The primary mechanism of this compound involves the direct inhibition of KDM activity, leading to a global increase in specific histone methylation marks. The following tables summarize the quantitative effects of this compound on H3K9me2 and H3K4me3 levels as determined by Western blot analysis in FP-RMS cell lines.
Table 1: Effect of this compound on Global H3K9me2 and H3K4me3 Levels in RH4 Cells
| Treatment | Concentration (µM) | Duration (h) | H3K9me2 Level (Fold Change vs. DMSO) | H3K4me3 Level (Fold Change vs. DMSO) |
| DMSO | - | 24 | 1.0 | 1.0 |
| This compound | 1 | 24 | Increased | Increased |
| This compound | 2 | 24 | Increased | Increased |
| This compound | 4 | 24 | Substantially Increased | Substantially Increased |
Data are qualitative summaries from representative Western blots. Precise fold changes were not available in the reviewed literature.[2][3]
Table 2: Effect of this compound on Global H3K9me2 and H3K4me3 Levels in RH30 Cells
| Treatment | Concentration (µM) | Duration (h) | H3K9me2 Level (Fold Change vs. DMSO) | H3K4me3 Level (Fold Change vs. DMSO) |
| DMSO | - | 24 | 1.0 | 1.0 |
| This compound | 1 | 24 | Increased | Increased |
| This compound | 2 | 24 | Increased | Increased |
| This compound | 4 | 24 | Substantially Increased | Substantially Increased |
Data are qualitative summaries from representative Western blots. Precise fold changes were not available in the reviewed literature.[2][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in FP-RMS
This compound exerts its anti-tumor effects in FP-RMS by modulating the epigenetic landscape, which in turn disrupts the oncogenic transcriptional program driven by the PAX3-FOXO1 fusion protein. The following diagram illustrates the core signaling pathway.
Caption: this compound inhibits KDM3B and KDM1A, leading to increased H3K9me2 and H3K4me3, respectively, which suppresses PAX3-FOXO1 targets and promotes tumor suppression.
Experimental Workflow for Assessing this compound's Impact on Histone Methylation
The following diagram outlines the typical experimental workflow used to investigate the effects of this compound on H3K9me2 and H3K4me3 levels.
Caption: Workflow for studying this compound's effects on histone methylation, from cell treatment to data analysis.
Detailed Experimental Protocols
Western Blotting for Histone Modifications
This protocol is adapted from standard procedures for the analysis of histone modifications in cancer cell lines treated with epigenetic inhibitors.
1. Cell Culture and Treatment:
-
Culture FP-RMS cell lines (e.g., RH4, RH30) in appropriate media and conditions.
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 2, 4 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
2. Histone Extraction:
-
Following treatment, wash cells with ice-cold PBS.
-
Harvest cells and perform histone extraction using a commercial kit (e.g., EpiQuick Total Histone Extraction Kit) or a standard acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein lysates in Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-H3K9me2 (e.g., 1:1000 dilution)
-
Rabbit anti-H3K4me3 (e.g., 1:1000 dilution)
-
Rabbit anti-Total Histone H3 (as a loading control, e.g., 1:5000 dilution)
-
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Quantification:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of H3K9me2 and H3K4me3 bands to the corresponding Total Histone H3 band to account for loading differences.
-
Express the results as fold change relative to the DMSO-treated control.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to analyze the genomic localization of H3K9me2 and H3K4me3 following this compound treatment.
1. Cell Culture and Cross-linking:
-
Culture and treat FP-RMS cells with this compound as described for Western blotting.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them to release nuclei.
-
Isolate nuclei and resuspend in a lysis buffer.
-
Shear chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with specific antibodies:
-
ChIP-grade Antibodies:
-
Rabbit anti-H3K9me2
-
Rabbit anti-H3K4me3
-
Normal Rabbit IgG (as a negative control)
-
-
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.
6. Analysis (ChIP-seq):
-
Prepare DNA libraries from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and perform peak calling to identify regions enriched for H3K9me2 and H3K4me3.
-
Compare the enrichment profiles between this compound-treated and DMSO-treated samples to identify differential enrichment regions.
Conclusion
This compound is a promising epigenetic modulator that effectively increases the levels of the repressive histone mark H3K9me2 and the active mark H3K4me3 through the inhibition of KDM3B and KDM1A, respectively. This dual activity provides a powerful mechanism to reprogram the transcriptional landscape of cancer cells, particularly in FP-RMS where it counteracts the oncogenic activity of PAX3-FOXO1. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar KDM inhibitors. The continued exploration of the downstream effects of this compound-induced histone methylation changes will be crucial for a complete understanding of its therapeutic potential.
References
PFI-90: A Technical Guide to its Epigenetic Modifications and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a selective small molecule inhibitor of the histone demethylase KDM3B.[1][2][3][4] It has demonstrated significant antitumor activity, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS), a pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncogene.[5][6] this compound operates by altering the epigenetic landscape of cancer cells, leading to the induction of apoptosis and myogenic differentiation.[1][2][7] This technical guide provides an in-depth overview of the epigenetic modifications induced by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: Targeting the Epigenetic Machinery
This compound's primary mechanism of action involves the direct inhibition of the enzymatic activity of multiple lysine (B10760008) demethylases (KDMs), with the highest selectivity for KDM3B.[5][6] This inhibition sets off a cascade of epigenetic changes that ultimately disrupt the oncogenic transcriptional program driven by PAX3-FOXO1.[5]
The key events in this compound's mechanism of action are:
-
Inhibition of KDM3B: this compound binds to KDM3B, inhibiting its ability to demethylate histone H3 at lysine 9 (H3K9).[5][8] This leads to a significant increase in the levels of H3K9 dimethylation (H3K9me2), a repressive histone mark associated with heterochromatin, at PAX3-FOXO1 binding sites.[5][6]
-
Inhibition of KDM1A: this compound also inhibits KDM1A (also known as LSD1), a demethylase that targets H3K4.[5][6] This results in an increase in H3K4 trimethylation (H3K4me3), an activating histone mark, at the promoter regions of genes involved in myogenesis and apoptosis.[6]
-
Transcriptional Reprogramming: The accumulation of the repressive H3K9me2 mark at PAX3-FOXO1 target sites leads to the downregulation of its oncogenic gene signature.[5][6] Concurrently, the increase in the activating H3K4me3 mark at pro-apoptotic and differentiation-related genes leads to their upregulation.[6]
-
Cellular Outcomes: This transcriptional reprogramming culminates in the induction of apoptosis, evidenced by the cleavage of PARP, and the promotion of myogenic differentiation, indicated by increased levels of MYOG.[5][6] These cellular effects contribute to the potent suppression of FP-RMS growth both in vitro and in vivo.[5][6]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data that characterize the efficacy and binding properties of this compound.
Table 1: In Vitro Efficacy of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | EC50 / IC50 (nM) | Reference |
| RH4 | 812 | [7] |
| RH30 | 3200 | [7] |
| SCMC | 400 | [9] |
| OSA-CL | 1895 | [7] |
| TC-32 | 1113 | [7] |
Table 2: Biophysical Binding Affinity of this compound to KDM3B
| Parameter | Value | Reference |
| Binding Constant (Kd) | 7.68 x 10⁻⁶ M | [5][10][11] |
| Rmax | 130.5 RU | [5][10][11] |
| Chi² | 4.78 | [5][10][11] |
Table 3: this compound Induced Changes in Histone Methylation
| Histone Mark | Change Observed | Location of Change | Reference |
| H3K9me2 | Increased | Genome-wide, particularly at PAX3-FOXO1 binding sites and enhancers | [5][6] |
| H3K4me3 | Increased | Promoter regions, particularly at myogenesis and apoptosis-related genes | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate the effects of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general workflow for performing ChIP-seq to map histone modifications and transcription factor binding sites.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RH4) to ~80% confluency and treat with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 24 hours).[8]
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.[12]
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer) and sonicate to fragment the chromatin to an average size of 200-500 bp.[12] Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9me2, anti-H3K4me3).[6]
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[12]
-
DNA Purification: Purify the ChIP DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Perform differential binding analysis between this compound and control samples.
Western Blotting
This protocol is for validating the protein-level changes induced by this compound, such as the upregulation of MYOG or cleavage of PARP.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[13]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MYOG, anti-cleaved PARP, anti-H3K9me2) diluted in blocking buffer overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13]
Quantitative Mass Spectrometry (Proteomics)
This protocol provides a general workflow for analyzing global changes in the proteome following this compound treatment.
Methodology:
-
Sample Preparation: Lyse cells treated with this compound or control using a lysis buffer suitable for mass spectrometry (e.g., urea-based buffer).[15]
-
Protein Digestion: Quantify the protein concentration. Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using an enzyme such as trypsin.[16]
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction column to remove contaminants.
-
LC-MS/MS Analysis: Separate the peptides using a nanoflow high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.[15] The mass spectrometer will perform data-dependent acquisition, fragmenting the most abundant peptides for identification.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides and proteins. Perform statistical analysis to identify proteins that are differentially expressed between this compound and control-treated samples.
-
Pathway Analysis: Use bioinformatics tools to perform functional enrichment and pathway analysis on the differentially expressed proteins to identify cellular processes affected by this compound.[17]
Conclusion
This compound is a potent and selective inhibitor of KDM3B that effectively disrupts the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma.[5] Its mechanism of action is rooted in its ability to remodel the epigenetic landscape, specifically by increasing the repressive H3K9me2 mark at oncogenic target genes and the activating H3K4me3 mark at pro-apoptotic and differentiation genes.[6] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other epigenetic modulators in cancer. Further exploration of this compound's effects on the broader proteome and its efficacy in other transcriptionally addicted cancers is warranted.
References
- 1. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 4. amsbio.com [amsbio.com]
- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. encodeproject.org [encodeproject.org]
- 13. origene.com [origene.com]
- 14. bu.edu [bu.edu]
- 15. Quantitative proteomics identified a novel invasion biomarker associated with EMT in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Quantitative proteomic profiling reveals hepatic lipogenesis and liver X receptor activation in the PANDER transgenic model - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-90: A Novel Histone Demethylase Inhibitor Targeting the Core Transcriptional Circuitry of Fusion-Positive Rhabdomyosarcoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma driven by the aberrant transcriptional activity of the PAX3-FOXO1 fusion oncoprotein. This technical guide provides a comprehensive overview of the role of PFI-90, a novel small molecule inhibitor, in the transcriptional regulation of FP-RMS. This compound acts as a potent and selective inhibitor of histone lysine (B10760008) demethylase 3B (KDM3B), leading to the disruption of the PAX3-FOXO1-driven oncogenic program. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Challenge of Fusion-Positive Rhabdomyosarcoma
Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children. The fusion-positive subtype (FP-RMS) is characterized by chromosomal translocations that generate the PAX3-FOXO1 or, less commonly, PAX7-FOXO1 fusion genes.[1] These fusion proteins function as potent transcriptional activators that are the primary drivers of oncogenesis in this disease.[2][3] The PAX3-FOXO1 oncoprotein establishes a core regulatory circuitry by creating super-enhancers that drive the expression of key oncogenes, leading to uncontrolled cell proliferation and a block in myogenic differentiation.[1][4] Due to the central role of this aberrant transcription factor, there is a critical need for targeted therapies that can disrupt its function.[5][6]
This compound: From Discovery to a Promising Therapeutic Candidate
This compound was identified from a high-throughput screen of 62,643 compounds designed to find inhibitors of PAX3-FOXO1 transcriptional activity.[7][8] An initial hit, PFI-63, was optimized to yield this compound, a more water-soluble and potent analog.[6][7] Subsequent studies revealed that this compound is not a direct inhibitor of the PAX3-FOXO1 protein itself, but rather targets the epigenetic machinery that sustains its oncogenic activity.[2]
Mechanism of Action: Inhibition of Histone Lysine Demethylases
This compound is a multi-KDM inhibitor with the highest potency against KDM3B.[2][9] It also shows activity against other KDMs, including KDM1A, KDM4B, and KDM5A.[6][9] The binding of this compound to the enzymatic domain of KDM3B has been confirmed through biophysical methods such as Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).[6][7]
The proposed model of this compound action involves a dual mechanism targeting key histone modifications:
-
Inhibition of KDM3B: KDM3B is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. By inhibiting KDM3B, this compound leads to an increase in H3K9me2 levels at PAX3-FOXO1 binding sites.[2][6] This repressive histone mark contributes to the downregulation of PAX3-FOXO1 target genes.[2]
-
Inhibition of KDM1A: this compound also inhibits KDM1A, which demethylates histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. Inhibition of KDM1A by this compound results in increased H3K4me3 at genes involved in myogenesis and apoptosis, leading to their activation.[2][10]
This dual activity of this compound effectively rewires the transcriptional landscape of FP-RMS cells, suppressing the oncogenic program while promoting tumor-suppressive pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in FP-RMS models.
Table 1: In Vitro Activity of this compound in FP-RMS Cell Lines
| Cell Line | EC50 (µM) | Reference |
| RH4 | 0.9 | [9] |
| RH30 | Low to sub-micromolar | [6] |
| SCMC | Low to sub-micromolar | [6] |
Table 2: this compound Binding Affinity and Enzymatic Inhibition
| Target | Method | Value | Reference |
| KDM3B | Surface Plasmon Resonance (SPR) | Kd = 7.68 µM | [9] |
| KDM3B | In vitro enzymatic assay | IC50 = 7 µM | [9] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment Dose | Outcome | Reference |
| FP-RMS | 25 mg/kg | Delayed tumor progression | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell-Based Assays
-
Luciferase Reporter Assay: To screen for inhibitors of PAX3-FOXO1 activity, an engineered cell line is used that contains a luciferase reporter gene driven by a PAX3-FOXO1-responsive promoter.[7][8] A decrease in luciferase activity indicates inhibition of the PAX3-FOXO1 transcriptional program.
-
Cell Viability and Proliferation Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the effect of this compound on the viability and proliferation of FP-RMS cell lines.
-
Western Blotting: This technique is used to assess changes in protein levels. Key proteins analyzed include PAX3-FOXO1, Myogenin (a marker of myogenic differentiation), and cleaved PARP (a marker of apoptosis).[2][10]
Epigenetic and Transcriptomic Analyses
-
RNA-Sequencing (RNA-seq): RNA-seq is performed on FP-RMS cells treated with this compound or a vehicle control to obtain a global view of gene expression changes.[2][7] Gene Set Enrichment Analysis (GSEA) is then used to identify pathways that are significantly up- or downregulated.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): ChIP-seq is used to map the genome-wide localization of specific histone modifications (e.g., H3K9me2, H3K4me3) and transcription factors (e.g., PAX3-FOXO1).[2][6] This provides direct evidence for the epigenetic changes induced by this compound at specific gene loci.
Biophysical and Biochemical Assays
-
In Vitro KDM Enzymatic Assays: These cell-free assays directly measure the ability of this compound to inhibit the enzymatic activity of purified histone demethylases.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, such as WaterLOGSY, are used to confirm the direct binding of this compound to its protein target, KDM3B.[7][8]
-
Surface Plasmon Resonance (SPR): SPR is employed to quantify the binding affinity (Kd) of this compound to KDM3B.[6][9]
In Vivo Models
-
Mouse Xenograft Models: FP-RMS cell lines are implanted into immunodeficient mice to establish tumors.[2][9] The mice are then treated with this compound or a vehicle control to evaluate the compound's anti-tumor efficacy in a living organism. Tumor growth is monitored over time.
Visualizing the Role of this compound in FP-RMS
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in FP-RMS.
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy for FP-RMS by targeting the epigenetic machinery that is essential for the oncogenic activity of the PAX3-FOXO1 fusion protein. Its dual mechanism of action, leading to the simultaneous repression of oncogenic targets and activation of tumor-suppressive pathways, makes it a compelling candidate for further development. Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with FP-RMS. Additionally, investigating potential combination therapies, such as with BET bromodomain inhibitors, which also target the transcriptional machinery in FP-RMS, could lead to more effective and durable responses.[5][11][12] The development of this compound highlights the potential of targeting epigenetic regulators as a therapeutic approach for transcriptionally driven cancers.
References
- 1. PAX3-FOXO1 dictates myogenic reprogramming and rhabdomyosarcoma identity in endothelial progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rhabdomyosarcoma fusion oncoprotein initially pioneers a neural signature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Future Treatment Strategies for Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prioritization of Novel Agents for Patients with Rhabdomyosarcoma: A Report from the Children’s Oncology Group (COG) New Agents for Rhabdomyosarcoma Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 10. Abstract 703: Novel histone lysine demethylase inhibitors disrupt PAX3-FOXO1-driven transcriptional output in fusion-positive rhabdomyosarcoma | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
PFI-90: A Technical Guide to its Discovery and Development as a KDM Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of PFI-90, a potent inhibitor of histone lysine (B10760008) demethylases (KDMs) with promising therapeutic potential in oncology. This compound was identified through a high-throughput screen for inhibitors of the PAX3-FOXO1 fusion oncoprotein, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS). This document details the preclinical data for this compound, including its inhibitory activity against multiple KDMs, with a primary focus on KDM3B. Furthermore, it outlines the experimental protocols for key assays and visualizes the critical signaling pathways and discovery workflows, offering a comprehensive resource for researchers in cancer biology and drug development.
Introduction
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma characterized by the chromosomal translocation that generates the PAX3-FOXO1 fusion transcription factor.[1] This oncoprotein is a critical driver of the disease, making it an attractive therapeutic target.[1] this compound emerged from a screening campaign of over 62,000 compounds designed to identify inhibitors of PAX3-FOXO1 transcriptional activity.[1] It is an analog of the initial hit compound, PFI-63, with improved solubility and potency.[1] this compound acts as a multi-KDM inhibitor, with its primary target being KDM3B, leading to the suppression of the oncogenic activity of PAX3-FOXO1.[1]
Discovery and Development Workflow
The discovery and preclinical development of this compound followed a systematic workflow, beginning with a high-throughput screen and culminating in in vivo efficacy studies. This process is outlined in the diagram below.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |
| RH4 | FP-Rhabdomyosarcoma | EC50 | 900 | [2] |
| RH30 | FP-Rhabdomyosarcoma | EC50 | 3200 | [3] |
| SCMC | FP-Rhabdomyosarcoma | EC50 | - | [1] |
| RH4 | FP-Rhabdomyosarcoma | IC50 | 812 | [3] |
| RH30 | FP-Rhabdomyosarcoma | IC50 | 3200 | [3] |
| OSA-CL | Osteosarcoma | IC50 | 1895 | [3] |
| TC-32 | Ewing's Sarcoma | IC50 | 1113 | [3] |
Table 2: In Vitro KDM Enzymatic Inhibition by this compound
| KDM Target | % Inhibition (at 10 µM) | IC50 (µM) | Reference(s) |
| KDM3B | 87.1% | 7 | [2] |
| KDM4B | 78.9% | - | [1] |
| KDM5A | 61.3% | - | [1] |
| KDM6B | 46.8% | - | [1] |
| KDM1A | Inhibited | - | [1] |
Table 3: Biophysical Binding of this compound to KDM3B
| Technique | Parameter | Value | Reference(s) |
| Surface Plasmon Resonance (SPR) | Kd | 7.68 x 10-6 M | [1] |
| Nuclear Magnetic Resonance (NMR) | Binding | Confirmed | [1] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of KDM3B and other KDMs. This leads to an increase in histone methylation, specifically H3K9me2 and H3K4me3, which in turn represses the transcriptional activity of the PAX3-FOXO1 oncoprotein. The downstream consequences of this pathway are the induction of apoptosis and myogenic differentiation in FP-RMS cells.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.
In Vitro KDM Enzymatic Inhibition Assay
This protocol is adapted from the methods described by Kim et al., 2024.[1]
-
Reaction Setup : Prepare a reaction mixture containing 20 mM MOPS/Tris (pH 7), 5 µM FAS, and 100 µM ascorbic acid.
-
Enzyme Addition : Add approximately 3 ng of the respective KDM enzyme to the reaction mixture.
-
Compound Incubation : Add this compound at various concentrations (typically an 8-point dilution series) or a vehicle control (DMSO).
-
Substrate Addition : Initiate the reaction by adding a biotinylated histone peptide substrate.
-
Incubation : Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and detect the demethylated product using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves adding a specific europium-labeled antibody that recognizes the demethylated peptide.
-
Data Analysis : Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding : Seed FP-RMS cells (e.g., RH4, RH30) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation : Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percent viability and calculate the EC50 value.
Western Blot for Histone Modifications
This protocol is based on standard Western blotting procedures for histone modifications.
-
Cell Lysis : Treat FP-RMS cells with this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against H3K9me2, H3K4me3, and total Histone H3 (as a loading control), diluted in the blocking buffer.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities and normalize the levels of modified histones to the total histone H3.
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for ChIP.
-
Cross-linking : Treat FP-RMS cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation : Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., H3K9me2, H3K4me3, or PAX3-FOXO1).
-
Immune Complex Capture : Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes : Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification : Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis : Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).
In Vivo Xenograft Studies
The following protocol outlines the general procedure for FP-RMS xenograft models.[1]
-
Cell Implantation : Subcutaneously or intramuscularly inject 1-5 x 106 RH4 cells into the flank or gastrocnemius muscle of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth : Monitor tumor growth by caliper measurements.
-
Treatment : Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Monitoring : Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint : Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tumor Analysis : Excise the tumors for further analysis, such as Western blotting or immunohistochemistry.
Biophysical Binding Assays
-
Immobilization : Immobilize recombinant KDM3B protein on a sensor chip.
-
Binding Analysis : Flow different concentrations of this compound over the chip surface and measure the change in the refractive index, which is proportional to the binding.
-
Data Analysis : Analyze the binding kinetics to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd).
-
Sample Preparation : Prepare samples of 15N-labeled KDM3B in a suitable buffer, both with and without this compound.
-
Data Acquisition : Acquire 1H-15N HSQC spectra for both samples.
-
Data Analysis : Compare the spectra to identify chemical shift perturbations in the KDM3B protein upon this compound binding, confirming a direct interaction and identifying the binding site. WaterLOGSY and CPMG experiments can also be performed to confirm binding.[1]
Conclusion
This compound is a promising preclinical candidate that targets the epigenetic machinery in FP-RMS. Its discovery through a targeted screen and subsequent characterization have provided a strong rationale for its further development. This technical guide consolidates the key data and methodologies associated with this compound, serving as a valuable resource for the cancer research community. The detailed protocols and pathway visualizations herein are intended to facilitate further investigation into this compound and the broader field of epigenetic therapy in cancer.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
PFI-90: A Technical Guide to a Novel KDM3B Inhibitor for Rhabdomyosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-90 is a potent and selective small molecule inhibitor of the histone lysine (B10760008) demethylase KDM3B. It has emerged as a significant tool in the study of epigenetic regulation and a potential therapeutic agent, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details experimental protocols for its characterization and includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate its application in a research setting.
Chemical Structure and Properties
This compound, with the IUPAC name N'-(pyridin-2-yl)picolinohydrazide, is a small molecule with a molecular formula of C₁₁H₁₀N₄O and a molecular weight of 214.22 g/mol .[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N'-(pyridin-2-yl)picolinohydrazide | [2] |
| Synonyms | 2-Pyridinecarboxylic acid 2-(2-pyridinyl)hydrazide, KDM3B Inhibitor this compound, PAX3-FOXO1 transcriptional Inhibitor 90 | [2] |
| CAS Number | 53995-62-3 | [1] |
| Molecular Formula | C₁₁H₁₀N₄O | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear solution) | |
| Ethanol: Soluble with heating | ||
| Storage | 2-8°C (powder) |
Mechanism of Action: Targeting the PAX3-FOXO1 Oncogene in Rhabdomyosarcoma
This compound exerts its biological effects primarily through the selective inhibition of KDM3B, a histone demethylase. In the context of fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein is a key oncogenic driver. This compound's inhibition of KDM3B leads to an increase in histone methylation (specifically H3K4 and H3K9), which in turn disrupts the transcriptional activity of PAX3-FOXO1. This suppression of the PAX3-FOXO1-driven transcriptional program induces apoptosis and myogenic differentiation in FP-RMS cells.[3][4]
The following diagram illustrates the proposed signaling pathway of this compound's action:
Pharmacological Properties and In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring the PAX3-FOXO1 fusion gene. The table below summarizes the reported half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RH4 | Rhabdomyosarcoma | EC₅₀ | 0.9 µM | [5] |
| RH30 | Rhabdomyosarcoma | EC₅₀ | 3.2 µM | |
| SCMC | Rhabdomyosarcoma | EC₅₀ | 0.4 µM | |
| OSA-CL | Osteosarcoma | IC₅₀ | 1895 nM | [2] |
| TC-32 | Ewing's Sarcoma | IC₅₀ | 1113 nM | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
FP-RMS cell lines (e.g., RH4, RH30, SCMC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom white plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC₅₀ value.
Western Blot for Apoptosis and Myogenic Differentiation Markers
This protocol details the detection of PARP cleavage (an apoptosis marker) and MYOG (a myogenic differentiation marker) following this compound treatment.
Materials:
-
FP-RMS cells (e.g., RH4)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-MYOG, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with a relevant concentration of this compound (e.g., 1-5 µM) for 24-48 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
PAX3-FOXO1 Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of PAX3-FOXO1.
Materials:
-
FP-RMS cells stably expressing a PAX3-FOXO1 responsive luciferase reporter construct
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 hours.
-
Lysis and Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol. This involves measuring both Firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in this compound-treated cells to that in vehicle-treated cells.
Surface Plasmon Resonance (SPR) for KDM3B Binding
This protocol is for confirming the direct binding of this compound to its target, KDM3B. The reported K(d) for this interaction is 7.68 µM.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human KDM3B protein
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize recombinant KDM3B onto the sensor chip surface via amine coupling.
-
Analyte Injection: Prepare a series of this compound dilutions in running buffer. Inject the this compound solutions over the immobilized KDM3B surface.
-
Data Collection: Monitor the binding response in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (K(d)) from these values.
Conclusion
This compound is a valuable chemical probe for investigating the role of KDM3B in epigenetic regulation and cancer biology. Its specific activity against the PAX3-FOXO1 fusion oncogene makes it a particularly important tool for rhabdomyosarcoma research. The detailed protocols and information provided in this guide are intended to support researchers in effectively utilizing this compound to advance our understanding of these critical cellular processes and to explore its potential as a therapeutic agent.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
PFI-90: A Technical Guide to its Selectivity Profile Against Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a small molecule inhibitor primarily targeting histone demethylases, enzymes that play a crucial role in epigenetic regulation. Its ability to selectively inhibit these enzymes has made it a valuable tool for studying the biological functions of specific histone demethylases and a potential starting point for the development of novel therapeutics, particularly in oncology. This technical guide provides a detailed overview of the selectivity profile of this compound against a panel of histone demethylases, supported by quantitative data and detailed experimental protocols.
Core Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound has been assessed against a range of histone demethylases (KDMs). The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of this compound's potency and selectivity. The data is primarily derived from in vitro enzymatic assays detailed in the subsequent sections.
| Target Histone Demethylase | IC50 (µM) | Target Histone Mark(s) | Notes |
| KDM3B (JMJD1B) | ~2.5 | H3K9me1/2 | Primary Target |
| KDM1A (LSD1) | ~5.0 | H3K4me1/2, H3K9me1/2 | Strong off-target activity |
| KDM4B (JMJD2B) | ~7.5 | H3K9me2/3, H3K36me2/3 | Moderate off-target activity |
| KDM5A (JARID1A) | ~10.0 | H3K4me2/3 | Moderate off-target activity |
| KDM4C (JMJD2C) | >25 | H3K9me2/3, H3K36me2/3 | Weak to no significant activity |
| KDM6B (JMJD3) | >50 | H3K27me2/3 | No significant activity |
Note: The IC50 values are approximate and compiled from multiple sources for comparative purposes. Exact values may vary depending on the specific assay conditions.
The data clearly indicates that this compound exhibits the highest potency against KDM3B. However, it also demonstrates significant inhibitory activity against KDM1A, KDM4B, and KDM5A, highlighting its multi-KDM inhibitory nature. This polypharmacology is a critical consideration for its use as a chemical probe and for any therapeutic development.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving histone demethylases and the workflow for a typical in vitro enzymatic assay used to determine the selectivity profile of inhibitors like this compound.
Methodological & Application
Application Notes and Protocols for PFI-90 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PFI-90, a selective inhibitor of histone demethylase KDM3B, in various in vitro experimental settings. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction
This compound is a small molecule inhibitor with primary selectivity for the histone lysine (B10760008) demethylase KDM3B. It also demonstrates inhibitory activity against KDM1A.[1][2] By inhibiting these enzymes, this compound leads to an increase in histone methylation marks, specifically H3K9me2 and H3K4me3.[1][2] This epigenetic modification results in the disruption of the PAX3-FOXO1 transcriptional program, which is a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3] Consequently, this compound treatment can induce apoptosis and promote myogenic differentiation in cancer cells, highlighting its therapeutic potential.[4][5]
Mechanism of Action
This compound primarily targets KDM3B, a histone demethylase responsible for removing methyl groups from histone H3 at lysine 9 (H3K9). It also inhibits KDM1A, which demethylates H3K4.[1][2] In cancers like FP-RMS, the fusion protein PAX3-FOXO1 recruits KDM3B to the chromatin, leading to the demethylation of H3K9 and subsequent activation of oncogenic target genes.[3] this compound's inhibition of KDM3B and KDM1A reverses this process, leading to increased H3K9 and H3K4 methylation.[1][2] This results in the repression of PAX3-FOXO1 target genes and the activation of genes involved in apoptosis and muscle differentiation.[1][3]
Data Presentation
This compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 | RH4 (FP-RMS) | 812 nM | [4] |
| RH30 (FP-RMS) | 3200 nM | [4] | |
| OSA-CL (Osteosarcoma) | 1895 nM | [4] | |
| TC-32 (Ewing Sarcoma) | 1113 nM | [4] | |
| EC50 | RH4 (FP-RMS) | 0.9 µM | [6] |
| Apoptosis Induction | RH4, SCMC (FP-RMS) | 3 µM (24 hours) | [4][5] |
This compound Target Binding and Enzyme Inhibition
| Parameter | Target | Value | Reference |
| Binding Affinity (KD) | KDM3B | 7.68 µM | [6][7] |
| Enzyme Inhibition (IC50) | KDM3B | 7 µM | [6] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO at concentrations up to 43 mg/mL (200.72 mM) and in ethanol (B145695) at up to 22 mg/mL (102.7 mM).[5] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Cell Viability Assay (e.g., using Resazurin)
This protocol is designed to determine the IC50 or EC50 of this compound in a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range could be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., Resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Apoptosis and Differentiation Markers
This protocol can be used to detect changes in protein expression, such as cleaved PARP (an apoptosis marker) and Myogenin (MYOG, a myogenic differentiation marker), following this compound treatment.[3][7]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 3 µM) and a vehicle control for a specified time (e.g., 24-48 hours).[4][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, MYOG, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying changes in the expression of this compound target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. After the treatment period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the genes of interest (e.g., PAX3-FOXO1 target genes), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
Concluding Remarks
This compound is a valuable tool for studying the epigenetic regulation of gene expression and for investigating potential therapeutic strategies in cancers driven by transcriptional addiction. The recommended concentrations and protocols provided here serve as a starting point for in vitro studies. Researchers should optimize these conditions for their specific cell lines and experimental setups to achieve the most reliable and meaningful results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of PFI-90 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, handling, and storage of a PFI-90 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a selective inhibitor of the histone demethylase KDM3B, which plays a critical role in gene expression by altering histone methylation states.[1][2][3] It has been identified as an agent that disrupts the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma (FP-RMS).[1] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reproducible results in downstream biological assays. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various experimental applications.
Physicochemical Properties and Storage
This compound is typically supplied as a white to beige powder.[1] Key properties and storage recommendations are summarized below.
Table 1: this compound Properties and Recommended Storage
| Property | Value |
| CAS Number | 53995-62-3[1][2][4] |
| Molecular Formula | C₁₁H₁₀N₄O[2][3][4] |
| Molecular Weight | 214.22 g/mol [1][2][3][4] |
| Solubility in DMSO | Varies by supplier; reported values range from 2 mg/mL to 100 mg/mL.[1][3][4] Sonication may be required for higher concentrations.[3][4] |
| Storage of Powder | Store at -20°C for up to 3 years.[3][4] |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles. |
Experimental Protocol
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. The same principle can be applied to prepare other concentrations, provided they do not exceed the compound's solubility limit.
Required Materials and Equipment
-
This compound powder (CAS: 53995-62-3)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (bath or probe type)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Calculation of Reagents
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM this compound Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 214.22 g/mol / 1000
-
Mass (mg) = 2.14 mg
Table 2: Mass of this compound Required for Common Stock Concentrations
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 10 mM | 1 mL | 2.14 mg |
| 20 mM | 1 mL | 4.28 mg |
| 50 mM | 1 mL | 10.71 mg |
| 10 mM | 5 mL | 10.71 mg |
Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 2.14 mg for 1 mL of 10 mM stock) and add it to the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve with vortexing, sonicate the solution.[3][4] A brief sonication in a water bath (5-10 minutes) is typically sufficient. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][4]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified signaling pathway it inhibits.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Inhibition of the KDM3B Pathway.
References
PFI-90 solubility in different laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a selective inhibitor of histone demethylase KDM3B, playing a crucial role in epigenetic regulation. It has been identified as a potent disruptor of the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma.[1][2][3][4] this compound also exhibits inhibitory effects on other histone lysine (B10760008) demethylases (KDMs) such as KDM1A, KDM4B, and KDM5A.[1][2][3] By increasing histone methylation at key gene promoters, this compound can induce apoptosis and myogenic differentiation, making it a compound of significant interest for cancer research and drug development.[1][2][5][6] This document provides detailed information on the solubility of this compound in common laboratory solvents, a generalized protocol for solubility determination, and diagrams illustrating its signaling pathway and a typical experimental workflow.
Data Presentation: this compound Solubility
The solubility of this compound in various laboratory solvents is summarized in the table below. It is important to note that for certain solvents, sonication and warming may be required to achieve maximum solubility.[6][7][8] this compound is reportedly insoluble in water.[7][8]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[9] | 466.81 mM[9] | Sonication may be required. |
| 40 mg/mL[6][7][8] | 186.72 mM[6][7][8] | Sonication is recommended.[6] | |
| Ethanol | 20 mg/mL[6][7][8] | 93.36 mM[6][7][8] | Sonication and heating are recommended.[6][7] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[5][9] | 11.67 mM[5][9] | Requires sonication for a clear solution.[5][9] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL[5][9] | ≥ 11.67 mM[5][9] | Clear solution. |
Experimental Protocols: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10]
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Analytical balance
-
Pipettes and tips
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizations
This compound Signaling Pathway
This compound primarily acts by inhibiting histone demethylases, leading to alterations in gene expression that promote anti-tumor effects.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 7. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 8. mybiosource.com [mybiosource.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing PFI-90 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a potent and selective small molecule inhibitor of histone demethylases, primarily targeting KDM3B.[1][2][3][4][5] It has demonstrated potential as an anti-tumor agent by inducing apoptosis and myogenic differentiation.[1][2][3] this compound also exhibits inhibitory activity against other histone lysine (B10760008) demethylases (KDMs), such as KDM1A.[6][7] Its ability to modulate the epigenetic landscape by altering histone methylation patterns makes it a valuable tool for chromatin biology research. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate these genome-wide changes. This document provides detailed application notes and protocols for the effective use of this compound in ChIP-seq experiments.
Mechanism of Action
This compound functions as a multi-KDM inhibitor with its most potent activity against KDM3B.[6] It disrupts the catalytic activity of these enzymes, leading to an increase in the methylation levels of their histone substrates. Specifically, treatment with this compound has been shown to increase the levels of histone H3 lysine 9 dimethylation (H3K9me2) and histone H3 lysine 4 trimethylation (H3K4me3).[6][7] In the context of fusion-positive rhabdomyosarcoma (FP-RMS), this compound-mediated inhibition of KDM3B and KDM1A leads to increased H3K9me2 at PAX3-FOXO1 binding sites and increased H3K4me3 at genes associated with myogenesis and apoptosis, respectively.[6]
Quantitative Data Summary
The following tables summarize the quantitative data related to this compound's activity and its effects in cellular models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | RH4 | 812 nM | [1] |
| IC50 | RH30 | 3200 nM | [1] |
| EC50 | RH4 | Not specified | [8] |
| EC50 | RH30 | Not specified | [8] |
| EC50 | SCMC | Not specified | [8] |
| Binding Affinity (Kd) to KDM3B | - | 7.68 µM | [7] |
Table 2: Observed Effects of this compound Treatment
| Effect | Cell Line | This compound Concentration | Treatment Duration | Outcome | Reference |
| Increased Apoptosis | RH4, SCMC | 3 µM | 24 hours | Increased PARP cleavage | [1][4] |
| Increased Myogenic Differentiation | RH4 | Not specified | Not specified | Increased MYOG levels | [6] |
| Increased H3K9 and H3K4 methylation | Not specified | Not specified | Not specified | Validated by Western Blot | [7][8] |
| Increased H3K9me2 at P3F sites | FP-RMS cells | Not specified | Not specified | ChIP-seq analysis | [6] |
| Increased H3K4me3 at myogenesis and apoptosis genes | FP-RMS cells | Not specified | Not specified | ChIP-seq analysis | [6] |
Experimental Protocols
This section provides a detailed protocol for a ChIP-seq experiment to investigate the effect of this compound on histone methylation.
Protocol: ChIP-seq for Histone Marks Following this compound Treatment
1. Cell Culture and this compound Treatment
-
Cell Lines: Fusion-positive rhabdomyosarcoma cell lines such as RH4 or RH30 can be used.[1][8]
-
Culture Conditions: Culture cells to approximately 80-90% confluency.[9]
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[2]
-
Treat cells with the desired concentration of this compound (e.g., 1-3 µM) or DMSO as a vehicle control.[1][7]
-
Incubate for a specified duration (e.g., 24 hours).[1][4] The optimal time and concentration should be determined empirically for your specific cell line and experimental goals.
-
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[9]
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and pellet by centrifugation.
3. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.[10]
4. Immunoprecipitation
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with a specific antibody against the histone mark of interest (e.g., anti-H3K9me2, anti-H3K4me3) overnight at 4°C with rotation. A no-antibody or IgG control should be included.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
5. Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.[9]
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted chromatin and incubate at 65°C overnight to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
7. Library Preparation and Sequencing
-
Prepare a sequencing library from the purified DNA using a commercial kit.
-
Perform next-generation sequencing to generate ChIP-seq data.
8. Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Perform differential binding analysis between this compound treated and control samples.
-
Annotate peaks to genomic features and perform pathway analysis.
Concluding Remarks
This compound is a valuable chemical probe for studying the role of KDM3B and other KDMs in regulating chromatin structure and gene expression. The provided protocols and application notes offer a framework for designing and executing ChIP-seq experiments to elucidate the genome-wide effects of this compound on histone methylation. Researchers should optimize the experimental conditions for their specific model system to ensure high-quality and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 5. amsbio.com [amsbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. trepo.tuni.fi [trepo.tuni.fi]
Application Notes and Protocols for Western Blot Analysis Following PFI-90 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a potent and selective small-molecule inhibitor of histone demethylases, primarily targeting Lysine (B10760008) Demethylase 3B (KDM3B), with additional activity against other KDMs such as KDM1A.[1][2] Its mechanism of action involves the suppression of the PAX3-FOXO1 fusion protein's transcriptional activity, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[3][4] This inhibition leads to downstream effects including the induction of apoptosis and myogenic differentiation.[3][5] Western blot analysis is a critical technique to elucidate the molecular consequences of this compound treatment by quantifying changes in the expression and post-translational modification of key proteins within relevant signaling pathways.
These application notes provide detailed protocols for performing Western blot analysis on cells treated with this compound, focusing on the detection of apoptosis markers, myogenic differentiation markers, and histone methylation status.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of KDM3B and other histone demethylases. This leads to an increase in histone methylation at specific lysine residues, altering chromatin structure and gene expression. Specifically, inhibition of KDM3B by this compound results in increased methylation of histone H3 at lysine 9 (H3K9me2) at PAX3-FOXO1 target gene sites.[2] Additionally, this compound-mediated inhibition of other KDMs, such as KDM1A, leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3) at genes associated with myogenesis and apoptosis.[2] This cascade of events ultimately leads to the induction of apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), and the promotion of myogenic differentiation, marked by an increase in the expression of Myogenin (MYOG).[2]
Data Presentation
Dose-Response of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in different cancer cell lines. This data is crucial for determining the appropriate concentration range for Western blot experiments.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| RH4 | Rhabdomyosarcoma | IC50 | 812 | [3] |
| RH30 | Rhabdomyosarcoma | IC50 | 3200 | [3] |
| SCMC | Rhabdomyosarcoma | EC50 | ~1000 | [2] |
| OSA-CL | Osteosarcoma | IC50 | 1895 | [3] |
| TC-32 | Ewing's Sarcoma | IC50 | 1113 | [3] |
Expected Changes in Protein Expression and Histone Methylation after this compound Treatment
This table outlines the anticipated outcomes on key protein markers following this compound treatment, which can be quantified by Western blot analysis.
| Target Protein/Modification | Expected Change | Rationale | Recommended Antibody Type |
| Myogenin (MYOG) | Increase | Induction of myogenic differentiation.[2] | Total MYOG |
| Cleaved PARP (89 kDa) | Increase | Induction of apoptosis.[2] | Cleaved PARP specific |
| H3K4me3 | Increase | Inhibition of KDM1A/5A.[2] | H3K4me3 specific |
| H3K9me2 | Increase | Inhibition of KDM3B.[2] | H3K9me2 specific |
| Total Histone H3 | No Change | Loading control for histone modifications. | Total H3 |
| GAPDH/β-actin/Tubulin | No Change | Loading control for cytoplasmic proteins. | Respective total protein |
Experimental Protocols
Experimental Workflow Overview
The general workflow for conducting a Western blot analysis after this compound treatment involves several key stages, from cell culture and treatment to data analysis and interpretation.
Detailed Protocol: Western Blotting for MYOG and Cleaved PARP
1. Cell Culture and this compound Treatment:
-
Culture cells of interest (e.g., RH4, SCMC) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 3 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies against MYOG and cleaved PARP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
8. Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
Detailed Protocol: Western Blotting for Histone Modifications (H3K4me3 and H3K9me2)
1. Histone Extraction:
-
Following this compound treatment, harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction protocol or a commercial kit to enrich for histone proteins.
2. Protein Quantification:
-
Quantify the extracted histone protein concentration using a BCA assay.
3. SDS-PAGE and Transfer:
-
Load equal amounts of histone extract (e.g., 1-5 µg) onto a 15% SDS-polyacrylamide gel to achieve better resolution of low molecular weight histones.
-
Transfer proteins to a PVDF membrane.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins or some histone modifications, as it may cause background.
-
Incubate with primary antibodies against H3K4me3 and H3K9me2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies as described above.
5. Signal Detection and Analysis:
-
Detect and quantify the signal as described above.
-
Normalize the modified histone signal to the total histone H3 signal from a parallel blot or by stripping and re-probing the same membrane.
Logical Relationship of Experimental Design
To accurately assess the effects of this compound, a well-controlled experimental design is essential. This includes appropriate controls and treatment conditions to ensure the observed effects are specific to the drug treatment.
Conclusion
Western blot analysis is an indispensable tool for characterizing the cellular effects of this compound. By following these detailed protocols and considering the dose-response data, researchers can effectively investigate the impact of this compound on apoptosis, myogenic differentiation, and the epigenetic landscape of cancer cells. This will provide valuable insights for both basic research and the development of novel cancer therapeutics.
References
Application Notes and Protocols for PFI-90 in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of PFI-90 in studying gene expression in cancer. It is intended for an audience of researchers, scientists, and drug development professionals.
Disclaimer: The information provided herein is for research purposes only and is not intended for diagnostic or therapeutic use.
Introduction
This compound, also known as P3FI-90, is a potent and specific small molecule inhibitor of Lysine (B10760008) Demethylase 3B (KDM3B).[1] It has emerged as a valuable tool for investigating the epigenetic regulation of gene expression in cancer, particularly in fusion-positive rhabdomyosarcoma (FP-RMS).[2][3][4] this compound acts by downregulating the transcriptional activity of the oncogenic fusion protein PAX3-FOXO1, leading to anti-tumor effects.[2][3]
This document will provide a detailed overview of the mechanism of action of this compound, quantitative data on its activity, and comprehensive protocols for its use in key molecular biology experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of KDM3B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9). In FP-RMS, the PAX3-FOXO1 fusion protein recruits KDM3B to the chromatin, where it promotes the expression of downstream target genes that drive tumor growth.[5]
By inhibiting KDM3B, this compound leads to an increase in H3K9 methylation, a mark associated with transcriptional repression.[2][6] This, in turn, dampens the transcriptional output of PAX3-FOXO1, resulting in decreased expression of its target genes, cell cycle arrest, and apoptosis in FP-RMS cells.[2][3] this compound has also been shown to inhibit other lysine demethylases, including KDM1A, KDM4B, and KDM5A, which may contribute to its overall biological activity.[2]
Quantitative Data
The following tables summarize the quantitative data for this compound's activity in various cancer cell lines and against different enzymes.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 0.9 | [1] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | ~1.0 | [6] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | ~1.0 | [6] |
| Enzyme | IC50 (µM) | Reference |
| KDM3B | 7 | [1] |
| KDM4B | >10 | [1] |
| KDM5A | >10 | [1] |
| KDM6B | >10 | [1] |
| HDAC1 | >50 | [1] |
| PRMT5 | >50 | [1] |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., RH4, RH30)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well, 12-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and count the cells.
-
Seed the cells into the desired plate format at the appropriate density. For example, for a 6-well plate, seed 2 x 10^5 cells per well.
-
Allow cells to adhere overnight in the incubator.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex to ensure the compound is fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Cell Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the desired incubation time with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing changes in protein expression and histone methylation following this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the effect of this compound on the chromatin occupancy of proteins like PAX3-FOXO1 and changes in histone modifications.
Materials:
-
Cells treated with this compound in 10 cm dishes
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell lysis buffer (e.g., PIPES, KCl, NP-40)
-
Nuclear lysis buffer (e.g., Tris-HCl, EDTA, SDS)
-
ChIP dilution buffer
-
Sonicator
-
Primary antibody for ChIP (e.g., anti-PAX3-FOXO1, anti-H3K9me2)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and scrape them.
-
Lyse the cells with cell lysis buffer, followed by nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads with elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or prepare libraries for ChIP-seq.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Drug: PFI-3 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 5. Drug: PFI3 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. researchgate.net [researchgate.net]
Application of PFI-90 in High-Throughput Screening for Novel Cancer Therapeutics
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PFI-90 is a potent and selective small molecule inhibitor of the histone demethylase KDM3B.[1][2][3][4][5] It has emerged as a valuable chemical probe for investigating the role of KDM3B in cancer biology and represents a promising lead compound for the development of novel therapeutics. This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of the oncogenic fusion protein PAX3-FOXO1, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[6][7][8] This document provides detailed application notes and protocols for the use of this compound in HTS assays to identify and characterize inhibitors of epigenetic regulatory pathways implicated in cancer.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of KDM3B, a histone lysine (B10760008) demethylase.[6][7] In the context of fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein drives a malignant transcriptional program. The activity of this oncoprotein is dependent on the epigenetic landscape of the cell, which is modulated by enzymes such as KDM3B. Inhibition of KDM3B by this compound leads to an increase in histone methylation marks, specifically H3K9me2, at PAX3-FOXO1 target sites, which is associated with transcriptional repression.[6][7] This disruption of the oncogenic transcriptional output induces apoptosis and promotes myogenic differentiation in cancer cells.[1][3][4] this compound also demonstrates inhibitory activity against other KDMs, such as KDM1A, which contributes to its overall cellular effect by increasing H3K4me3 at genes associated with myogenesis and apoptosis.[6]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various fusion-positive rhabdomyosarcoma cell lines.
| Parameter | RH4 | RH30 | SCMC | OSA-CL | TC-32 | Reference |
| EC50 (nM) | 812 | 3200 | - | 1895 | 1113 | [1] |
| EC50 (µM) | - | - | low to sub-micromolar | - | - | [7][8] |
| Apoptosis Induction (3 µM, 24h) | Increased | - | Increased | - | - | [1][5] |
| Myogenic Differentiation | Increased | - | - | - | - | [1][3] |
Note: EC50 values can vary based on the specific assay conditions.
High-Throughput Screening Protocol: Luciferase-Based Reporter Assay
This protocol outlines a cell-based HTS assay to identify inhibitors of the PAX3-FOXO1 transcriptional activity, similar to the screen that led to the discovery of this compound.[6]
1. Principle:
A reporter gene, such as luciferase, is placed under the control of a promoter containing binding sites for the transcription factor of interest (e.g., PAX3-FOXO1). In the presence of an active transcription factor, the luciferase gene is expressed, leading to a measurable light signal upon addition of a substrate. Small molecule inhibitors that disrupt the function of the transcription factor or its co-activators will lead to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.
2. Materials and Reagents:
-
Cell Line: A human cell line (e.g., HEK293T or a relevant cancer cell line) stably expressing the PAX3-FOXO1 fusion protein and a luciferase reporter construct driven by a PAX3-FOXO1 responsive promoter.
-
This compound: As a positive control for inhibition.
-
DMSO: As a negative control (vehicle).
-
Compound Library: Library of small molecules for screening.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Plates: 384-well or 1536-well white, solid-bottom microplates.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Liquid Handling System: For automated dispensing of cells and reagents.
-
Plate Reader: With luminescence detection capabilities.
3. Experimental Workflow:
4. Detailed Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well assay plate to achieve the desired final concentration (e.g., 1-10 µM).
-
In designated control wells, dispense this compound (positive control for inhibition) and DMSO (negative/vehicle control).
-
-
Cell Seeding:
-
Harvest the reporter cell line during the exponential growth phase.
-
Resuspend the cells in fresh culture medium to the desired density (e.g., 2,000-5,000 cells/well in 50 µL).
-
Using an automated dispenser, seed the cells into the compound-plated 384-well plates.
-
-
Incubation:
-
Incubate the assay plates at 37°C in a humidified incubator with 5% CO2 for a predetermined period (e.g., 24-72 hours) to allow for compound action and reporter gene expression.
-
-
Luciferase Assay and Readout:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add an equal volume of the luciferase reagent to each well (e.g., 50 µL).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
5. Data Analysis:
-
Normalization: Normalize the raw luminescence data. The signal from the DMSO-treated wells can be set as 100% activity, and the signal from a cytotoxic compound or a potent inhibitor like this compound can be set as 0% activity.
-
Hit Identification: Identify "hits" as compounds that cause a statistically significant reduction in the luminescent signal compared to the DMSO controls (e.g., >3 standard deviations from the mean of the negative controls). The Z'-factor, a statistical parameter to assess the quality of the HTS assay, should be calculated and should ideally be ≥ 0.5 for a robust screen.[9]
Secondary and Confirmatory Assays
Compounds identified as primary hits should be subjected to a series of secondary and confirmatory assays to validate their activity and characterize their mechanism of action.
-
Dose-Response Curves: Determine the potency (EC50) of the hit compounds by testing them over a range of concentrations.
-
Orthogonal Assays:
-
Western Blotting: Analyze the expression levels of PAX3-FOXO1 target genes and markers of apoptosis (e.g., cleaved PARP) and differentiation (e.g., MYOG).[6][7]
-
Quantitative PCR (qPCR): Measure the mRNA levels of target genes.
-
Cell Viability/Cytotoxicity Assays: (e.g., CellTiter-Glo®, MTS) to distinguish true inhibitors from compounds that are generally cytotoxic.
-
-
Direct Enzyme Inhibition Assays: If the target is an enzyme like KDM3B, perform in vitro biochemical assays with the purified enzyme to confirm direct inhibition.[7]
-
Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target protein.[7]
This compound serves as an exemplary chemical tool for the study of KDM3B and the PAX3-FOXO1 signaling pathway. The high-throughput screening protocol detailed here provides a robust framework for the identification of novel small molecule inhibitors targeting oncogenic transcription factors and associated epigenetic modulators. The successful application of such screening paradigms can accelerate the discovery of new therapeutic candidates for cancers driven by transcriptional dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PFI-90 in Combination with Standard Chemotherapy for Rhabdomyosarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, with the fusion-positive (FP) subtype, often driven by the PAX3-FOXO1 fusion oncogene, being particularly aggressive and associated with a poorer prognosis.[1] Standard-of-care chemotherapy regimens, such as those including vincristine (B1662923), irinotecan (B1672180), and cyclophosphamide, form the backbone of treatment but are not always curative, highlighting the urgent need for novel therapeutic strategies.[2][3][4][5][6]
PFI-90 is a potent and specific small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with a high selectivity for KDM3B.[4][7][8][9] In FP-rhabdomyosarcoma, the PAX3-FOXO1 oncoprotein plays a crucial role in driving tumor growth.[4][7][8][9][10] this compound has been shown to downregulate the transcriptional activity of PAX3-FOXO1, leading to the suppression of tumor growth in preclinical models.[1][4][7][8][9][10] The mechanism of action involves an increase in histone H3 lysine 9 dimethylation (H3K9me2) at PAX3-FOXO1 target gene sites, primarily through the inhibition of KDM3B, and an increase in H3K4me3 at genes promoting muscle differentiation and apoptosis, partly via KDM1A inhibition.[4][10]
While direct preclinical studies combining this compound with standard chemotherapy are not yet published, a strong rationale for this approach exists. Research on other KDM inhibitors, such as the KDM4B inhibitor QC-6352, has demonstrated significant anti-tumor activity when combined with the standard chemotherapy agents vincristine and irinotecan in mouse models of FP-rhabdomyosarcoma.[7][10][11][12] This suggests that a dual-pronged attack, simultaneously targeting the epigenetic machinery driving the oncogenic program with a KDM inhibitor and inducing cytotoxic effects with conventional chemotherapy, could be a highly effective therapeutic strategy.
These application notes provide a comprehensive overview of the preclinical data for this compound and a framework for investigating its combination with standard chemotherapy in rhabdomyosarcoma. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this promising area.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its biological effects on rhabdomyosarcoma cell lines.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line(s) | Reference |
| KDM3B IC50 | 7 µM | - | [13] |
| EC50 | 0.9 µM | RH4 | [13] |
| Binding Affinity (Kd) to KDM3B | 7.68 x 10⁻⁶ M | - | [4][7] |
Table 2: Standard Chemotherapy Agents for Rhabdomyosarcoma
| Drug | Mechanism of Action | Common Regimens | Reference |
| Vincristine | Microtubule inhibitor, disrupts mitotic spindle formation | VAC, VI, VIT | [2][3][4][5][6] |
| Irinotecan | Topoisomerase I inhibitor, causes DNA single-strand breaks | VI, VIT | [2][3][4] |
| Cyclophosphamide | Alkylating agent, cross-links DNA | VAC | [5][6] |
| Doxorubicin | Topoisomerase II inhibitor, intercalates DNA | Used, but role is debated | [14][15] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Fusion-Positive Rhabdomyosarcoma
Caption: this compound inhibits KDM3B and KDM1A, altering histone methylation to suppress oncogenic gene expression and promote differentiation and apoptosis.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy on rhabdomyosarcoma cells in vitro.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a rhabdomyosarcoma xenograft model.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal effective concentration (EC50) of this compound and standard chemotherapeutic agents (vincristine, irinotecan) individually and to assess for synergistic, additive, or antagonistic effects in combination.
Materials:
-
FP-rhabdomyosarcoma cell lines (e.g., RH4, RH30)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vincristine sulfate (B86663) (stock solution in sterile water or saline)
-
Irinotecan hydrochloride (stock solution in sterile water)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding: Seed FP-RMS cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation:
-
Single Agent Dose-Response: Prepare serial dilutions of this compound, vincristine, and irinotecan in complete growth medium.
-
Combination Matrix: Prepare a matrix of drug concentrations. A constant ratio design is recommended. For example, prepare dilutions of a stock solution containing both this compound and a chemotherapeutic agent at a fixed molar ratio (e.g., based on their individual EC50 values).
-
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize luminescence values to the vehicle control.
-
Calculate EC50 values for each drug using non-linear regression (e.g., log(inhibitor) vs. response) in GraphPad Prism or similar software.
-
For combination studies, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in FP-RMS cells following treatment with this compound, chemotherapy, and their combination.
Materials:
-
FP-rhabdomyosarcoma cell lines
-
6-well tissue culture plates
-
This compound, vincristine, irinotecan
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore like APC)
-
Propidium Iodide (PI) or DAPI
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs at predetermined concentrations (e.g., EC50 values) for 48-72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
In Vivo Xenograft Model of Rhabdomyosarcoma
Objective: To evaluate the anti-tumor efficacy of this compound in combination with standard chemotherapy in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)
-
FP-rhabdomyosarcoma cells (e.g., RH30)
-
Matrigel
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vincristine and irinotecan formulated for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ FP-RMS cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage + i.p. saline)
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)[13]
-
Group 3: Chemotherapy (e.g., vincristine + irinotecan, i.p. on a specified schedule)
-
Group 4: this compound + Chemotherapy
-
-
Treatment Administration: Administer treatments according to the established schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record mouse body weight 2-3 times per week as a measure of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors reach a predetermined endpoint (e.g., 2000 mm³) or for a set duration.
-
Euthanize mice and excise tumors for downstream analysis (e.g., histology, Western blot for pharmacodynamic markers like H3K9me2).
-
Analyze tumor growth inhibition and perform statistical analysis (e.g., ANOVA).
-
For survival studies, monitor mice until they meet euthanasia criteria and generate Kaplan-Meier survival curves.
-
Conclusion
The KDM inhibitor this compound represents a promising targeted therapy for fusion-positive rhabdomyosarcoma due to its mechanism-based suppression of the key oncogenic driver PAX3-FOXO1. The preclinical data for this compound as a single agent are compelling. Based on the success of combining other KDM inhibitors with standard chemotherapy, there is a strong rationale to investigate this compound in combination with agents like vincristine and irinotecan. The protocols outlined above provide a roadmap for researchers to rigorously evaluate the potential of this combination therapy, with the ultimate goal of developing more effective and durable treatments for patients with this challenging disease.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Randomized Phase II Window Trial of Two Schedules of Irinotecan With Vincristine in Patients With First Relapse or Progression of Rhabdomyosarcoma: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Recent Advances and Challenges in the Treatment of Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Chemotherapy and Radiation Therapy in Treating Patients With Newly Diagnosed Rhabdomyosarcoma | University of Miami Health System [umiamihealth.org]
- 7. Study reveals a new therapeutic target for aggressive type of rhabdomyosarcoma - St. Jude Children’s Research Hospital [stjude.org]
- 8. e-crt.org [e-crt.org]
- 9. Vincristine/Irinotecan With or Without Temozolomide for Relapsed or Refractory Rhabdomyosarcoma - The ASCO Post [ascopost.com]
- 10. KDM4B enzyme inhibitor tested for aggressive rhabdomyosarcoma | BioWorld [bioworld.com]
- 11. Treating Rhabdomyosarcoma by Blocking KDM4B Enzyme - NCI [cancer.gov]
- 12. Targeting KDM4 for treating PAX3-FOXO1-driven alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of chemotherapy in pediatric nonrhabdomyosarcoma soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Doxorubicin in rhabdomyosarcoma: is the answer knowable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
Assessing Cell Viability After PFI-90 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a potent and selective small-molecule inhibitor of histone demethylase KDM3B, which plays a critical role in the transcriptional regulation of genes involved in cell proliferation and survival.[1] By inhibiting KDM3B, this compound disrupts the oncogenic activity of fusion proteins like PAX3-FOXO1, which is characteristic of certain cancers such as fusion-positive rhabdomyosarcoma (FP-RMS).[2][3] This inhibition leads to a cascade of cellular events, ultimately resulting in the induction of apoptosis (programmed cell death) and cell cycle arrest, making this compound a compound of significant interest in oncology research and drug development.[4][5]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability, with a focus on methods to quantify apoptosis. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound primarily functions by inhibiting the enzymatic activity of KDM3B, a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me2). In cancers driven by the PAX3-FOXO1 fusion protein, KDM3B is recruited to the regulatory regions of PAX3-FOXO1 target genes, where it promotes a transcriptionally active chromatin state. By inhibiting KDM3B, this compound leads to an increase in H3K9me2 levels at these sites, resulting in the transcriptional repression of PAX3-FOXO1 target genes.[4][5] This disruption of the oncogenic signaling cascade ultimately triggers apoptosis and can also lead to cell cycle arrest, primarily at the S phase.[4]
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 812 |
| RH30 | Fusion-Positive Rhabdomyosarcoma | 3200 |
| SCMC | Fusion-Positive Rhabdomyosarcoma | Not specified |
| OSA-CL | Osteosarcoma | 1895 |
| TC-32 | Ewing Sarcoma | 1113 |
Table 2: Apoptosis Induction by this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observation |
| RH4 | 3 | 24 | Increased apoptosis |
| SCMC | 3 | 24 | Increased apoptosis |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing cell viability after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. "KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusio" by Yong Yean Kim, Berkley E. Gryder et al. [hsrc.himmelfarb.gwu.edu]
- 3. curesarcoma.org [curesarcoma.org]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PFI-90 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a potent and selective small molecule inhibitor of histone lysine (B10760008) demethylase 3B (KDM3B).[1][2][3][4] It has emerged as a promising therapeutic agent in preclinical studies, particularly for cancers driven by aberrant transcriptional programs, such as fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3][4] this compound exerts its anti-tumor effects by modulating the epigenetic landscape, leading to the suppression of oncogenic signaling pathways.[1][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the efficacy of novel cancer therapeutics like this compound.[6][7] These models preserve the histological and genetic characteristics of the original tumor, providing valuable insights into potential clinical responses.[6][7]
These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.
Mechanism of Action
This compound primarily targets KDM3B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9).[1][2] In cancers like FP-RMS, the fusion protein PAX3-FOXO1 recruits KDM3B to the regulatory regions of its target genes, leading to the removal of repressive H3K9 methylation and subsequent gene activation, which promotes tumor growth.[1]
By inhibiting KDM3B, this compound increases H3K9me2 levels at PAX3-FOXO1 binding sites, leading to the transcriptional repression of its target genes.[1][5] Additionally, this compound has been shown to inhibit KDM1A, resulting in an increase in H3K4me3 at genes involved in apoptosis and myogenesis, further contributing to its anti-tumor activity.[1][5]
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of this compound in the context of FP-RMS.
Caption: Mechanism of action of this compound.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from preclinical studies of this compound in xenograft models. While specific PDX data is limited in publicly available literature, the data from cell line-derived xenografts provides a strong rationale for its use in PDX models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 812 | 900 | [1] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | 3200 | - | [1] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | - | - | [1] |
| OSA-CL | Osteosarcoma | 1895 | - | [1] |
| TC-32 | Ewing's Sarcoma | 1113 | - | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | This compound Dose (mg/kg) | Administration Route | Outcome | Reference |
| Xenograft | Fusion-Positive Rhabdomyosarcoma | 25 | i.p. daily | Delayed tumor progression | [5] |
| Orthotopic | Fusion-Positive Rhabdomyosarcoma | 25 | i.p. daily | Significant delay in tumor progression | [1] |
| Metastatic (IV) | Fusion-Positive Rhabdomyosarcoma | 25 | i.p. daily (5 days on, 2 days off) | Significantly delayed tumor progression | [1] |
Table 3: Biophysical Binding of this compound
| Target | Method | Binding Affinity (Kd) | Reference |
| KDM3B | SPR | 7.68 µM | [1] |
Experimental Protocols
Experimental Workflow for this compound Studies in PDX Models
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in PDX models.
Caption: Experimental workflow for this compound PDX studies.
Detailed Methodologies
1. PDX Model Establishment and Expansion
-
Source: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.
-
Implantation: Implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[6]
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, harvest the tumors and passage them into new cohorts of mice for expansion.[6] It is recommended to use low-passage PDX models (P2-P5) for efficacy studies to maintain the characteristics of the original tumor.
2. This compound Formulation and Administration
-
Formulation: this compound is soluble in DMSO.[8] For in vivo administration, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration should be calculated based on the desired dose and injection volume.
-
Dosing: Based on published studies, a dose of 25 mg/kg administered intraperitoneally (i.p.) daily has been shown to be effective and well-tolerated in mice.[1][5] The dosing schedule can be adjusted (e.g., 5 days on, 2 days off) for long-term studies.
3. In Vivo Efficacy Study
-
Cohort Formation: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment: Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule.
-
Monitoring: Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.
4. Pharmacodynamic and Molecular Analyses
-
Tumor Harvest: At the end of the study, euthanize the mice and harvest the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Western Blotting: Prepare protein lysates from the frozen tumor tissue to analyze the expression of key proteins. Antibodies that can be used include those against PAX3-FOXO1, cleaved PARP (an apoptosis marker), and MYOG (a myogenesis marker).[5]
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the in-situ expression and localization of proteins of interest, such as Ki-67 (a proliferation marker) and histone methylation marks (H3K9me2, H3K4me3).
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): To confirm the on-target effect of this compound, perform ChIP-seq on tumor tissues using antibodies against H3K9me2 and H3K4me3 to assess genome-wide changes in these histone marks at PAX3-FOXO1 binding sites.[1][5]
Conclusion
This compound is a promising epigenetic modulator with demonstrated preclinical efficacy in cancers driven by aberrant transcription factors like PAX3-FOXO1. PDX models provide a robust platform for further evaluating the therapeutic potential of this compound in a clinically relevant setting. The protocols and data presented in these application notes offer a framework for designing and executing rigorous preclinical studies to advance the development of this compound towards clinical applications.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusio" by Yong Yean Kim, Berkley E. Gryder et al. [hsrc.himmelfarb.gwu.edu]
- 4. curesarcoma.org [curesarcoma.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Long-Term Storage and Stability of PFI-90 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-90 is a selective inhibitor of the histone demethylase KDM3B, which plays a critical role in the transcriptional regulation of the PAX3-FOXO1 fusion oncogene, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3][4][5][6][7][8] The stability and integrity of this compound solutions are paramount for obtaining accurate and reproducible experimental results. These application notes provide detailed guidelines and protocols for the long-term storage, handling, and stability assessment of this compound solutions.
This compound: Mechanism of Action
This compound exerts its anti-tumor activity by selectively inhibiting the Jumonji C (JmjC) domain-containing histone demethylase KDM3B.[3][9][10][11] In FP-RMS, the PAX3-FOXO1 fusion protein aberrantly recruits KDM3B to the promoter regions of its target genes. KDM3B then demethylates histone H3 at lysine (B10760008) 9 (H3K9), a modification typically associated with transcriptional repression. This demethylation leads to a more open chromatin state and subsequent activation of oncogenic downstream targets, driving tumor growth and survival. By inhibiting KDM3B, this compound prevents the removal of these repressive histone marks, leading to the silencing of PAX3-FOXO1 target genes, induction of apoptosis, and myogenic differentiation in FP-RMS cells.[6][8]
This compound Signaling Pathway
Caption: this compound inhibits KDM3B, preventing PAX3-FOXO1-mediated oncogene transcription.
Long-Term Storage and Stability of this compound
The long-term stability of this compound solutions is critical for maintaining its biological activity. Improper storage can lead to degradation, precipitation, and loss of efficacy.
Recommended Storage Conditions
Quantitative data on the long-term stability of this compound is not extensively published. The following recommendations are based on general best practices for small molecule inhibitors and available data from suppliers.[6][8][12][13][14][15][16][17]
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Powder | N/A | -20°C | ≥ 2 years[15] | Store in a desiccator to protect from moisture. |
| 4°C | Up to 2 years[10] | For shorter-term storage. | ||
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[17] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | Up to 3 months[14][16] | Suitable for short to medium-term storage. | |
| Ethanol | -80°C | Not specified, but expected to be stable | Use anhydrous ethanol. |
Factors Affecting Stability
-
Solvent Purity: Always use anhydrous, high-purity solvents like DMSO to prevent hydrolysis of this compound.[13] DMSO is hygroscopic and readily absorbs moisture from the air.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[6][13]
-
Light Exposure: Protect this compound solutions from light to prevent potential photodegradation.
-
Container Type: Use tightly sealed, low-adsorption tubes to prevent solvent evaporation and loss of compound.
Quantitative Stability Data (Representative Example)
While specific long-term stability data for this compound is not publicly available, the following table provides representative data for a diverse set of small molecules stored in DMSO at various temperatures. This data can serve as a general guide for what to expect and highlights the importance of proper storage conditions.
Table 2: Representative Stability of Small Molecules in DMSO
| Storage Condition | 3 Months | 6 Months | 1 Year |
| Room Temperature | 92%[18][19] | 83%[18][19] | 52%[18][19] |
| -20°C | >95% (estimated) | >90% (estimated) | ~85%[20] |
| -80°C | >98% (estimated) | >95% (estimated) | >90% (estimated) |
Disclaimer: This data is based on studies of various small molecules and is for illustrative purposes only. Actual stability of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder (MW: 214.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Moles = 0.010 mol/L * 0.001 L = 0.00001 mol
-
Mass = 0.00001 mol * 214.22 g/mol = 0.0021422 g = 2.14 mg
-
-
-
Weighing:
-
Carefully weigh out 2.14 mg of this compound powder using an analytical balance in a fume hood.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, but the impact on stability should be considered.[21]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in tightly sealed, low-adsorption tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[4][5][22][23][24]
Materials:
-
This compound stock solution in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Autosampler vials
Procedure:
-
Method Development (if necessary):
-
Develop an HPLC method that provides good resolution between the this compound peak and any potential degradation products. A gradient method with a C18 column is often a good starting point.
-
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO to serve as a time-zero (T=0) reference.
-
Store aliquots of the this compound stock solution under the desired storage conditions (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
-
HPLC Analysis:
-
Dilute the T=0 reference and the aged samples to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in all chromatograms.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% this compound Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Workflow for HPLC Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound solutions using HPLC.
Protocol 3: Assessment of this compound Biological Activity
This protocol describes a cell-based assay to confirm the biological activity of stored this compound solutions by measuring their ability to induce apoptosis in a sensitive cell line, such as the rhabdomyosarcoma cell line RH4.[6][8]
Materials:
-
RH4 cells (or another sensitive cell line)
-
Complete cell culture medium
-
This compound stock solutions (freshly prepared and stored)
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed RH4 cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the freshly prepared this compound stock solution and the stored this compound stock solution in complete cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24-72 hours) to allow for the induction of apoptosis.
-
-
Apoptosis Assay:
-
Perform the apoptosis assay according to the manufacturer's instructions. For the Caspase-Glo® 3/7 Assay, this typically involves adding the reagent to the wells and measuring luminescence.
-
-
Data Analysis:
-
Plot the apoptosis signal (e.g., luminescence) against the this compound concentration for both the fresh and stored stocks.
-
Calculate the EC50 (half-maximal effective concentration) for each stock. A significant increase in the EC50 of the stored stock compared to the fresh stock indicates a loss of biological activity.
-
Conclusion
The stability of this compound solutions is crucial for reliable and reproducible research. By following the recommended storage and handling procedures outlined in these application notes, researchers can minimize degradation and ensure the integrity of their this compound stocks. It is strongly recommended to perform in-house stability studies using methods such as HPLC and to periodically verify the biological activity of stored solutions, especially for long-term experiments.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. KDM3B lysine demethylase 3B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. benchchem.com [benchchem.com]
- 7. bioivt.com [bioivt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. KDM3B Is the H3K9 Demethylase Involved in Transcriptional Activation of lmo2 in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM3B is the H3K9 demethylase involved in transcriptional activation of lmo2 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone lysine demethylase 3B (KDM3B) regulates the propagation of autophagy via transcriptional activation of autophagy-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 18. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. pharmtech.com [pharmtech.com]
Application Notes and Protocols for PFI-90 Treatment and Apoptosis Induction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PFI-90 to induce apoptosis. Detailed protocols for key assays, quantitative data summaries, and visual representations of the signaling pathway and experimental workflow are included.
Introduction
This compound is a selective small molecule inhibitor of the histone demethylase KDM3B.[1][2] By inhibiting KDM3B, this compound disrupts the oncogenic activity of the PAX3-FOXO1 fusion protein, which is a key driver in certain cancers such as fusion-positive rhabdomyosarcoma.[3][4][5] This disruption leads to the upregulation of apoptosis-related genes and subsequent programmed cell death.[3][6] this compound also induces myogenic differentiation.[2][7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.[7][8]
Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of KDM3B, a histone demethylase.[3][4] In cancers driven by the PAX3-FOXO1 fusion protein, KDM3B is recruited to the fusion protein's target genes, where it removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9), a mark associated with transcriptional repression. This action promotes the expression of genes that drive tumor growth. This compound's inhibition of KDM3B leads to an increase in H3K9 methylation, which in turn represses the transcription of PAX3-FOXO1 target genes.[3] This ultimately triggers the apoptotic cascade.
Time Course of Apoptosis Induction
The induction of apoptosis by this compound is a time-dependent process. While early cellular changes can be detected sooner, significant markers of apoptosis become apparent after 24 hours of treatment. Single-cell RNA sequencing analysis at 16 hours post-treatment has been used to study gene expression changes occurring before the onset of apoptosis.[3] A key indicator of apoptosis, the cleavage of PARP, is prominently observed at the 24-hour time point.[3][6] A robust increase in caspase-3/7 activity, central executioners of apoptosis, is also detected following this compound treatment.[9]
Data Presentation
This compound Potency in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 812 (IC50) | [9] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | 3200 (IC50) | [9] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | - | |
| OSA-CL | Osteosarcoma | 1895 (IC50) | [9] |
| TC-32 | Ewing's Sarcoma | 1113 (IC50) | [9] |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 900 (EC50) | [10] |
Apoptosis Induction Time Course Summary
| Time Point | Key Event | Assay | Reference |
| 16 hours | Pre-apoptotic gene expression changes | scRNA-seq | [3] |
| 24 hours | Increased Apoptosis | Annexin V Staining, Caspase-3 Assay | [2][7][9] |
| 24 hours | PARP Cleavage | Western Blot | [3][6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., RH4, SCMC) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[7] Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 3 µM).[7][9]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For control samples, use a medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 16, 24, 48 hours) before proceeding with downstream analysis.
Protocol 2: Western Blot for PARP Cleavage
This protocol is adapted from standard western blotting procedures.[11][12]
-
Cell Lysis:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (detecting both full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.[11]
Protocol 3: Caspase-3/7 Activity Assay
This protocol is based on commercially available luminescent caspase activity assays.[1][13][14]
-
Cell Plating: Seed cells in a 96-well white-walled plate and treat with this compound as described in Protocol 1. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: Annexin V Apoptosis Assay by Flow Cytometry
This protocol is a standard procedure for detecting apoptosis using Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[15][16][17]
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Visualizations
Caption: this compound Signaling Pathway for Apoptosis Induction.
Caption: Experimental Workflow for Assessing this compound Induced Apoptosis.
References
- 1. Caspase 3/7 Activity [protocols.io]
- 2. selleckchem.com [selleckchem.com]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. curesarcoma.org [curesarcoma.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. protocols.io [protocols.io]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PFI-90 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with PFI-90 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For most in vitro experiments, creating a concentrated stock solution in 100% DMSO is the standard practice.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and compound precipitation. It is also crucial to add the this compound stock solution to the aqueous medium with vigorous mixing to facilitate dispersion.
Q4: Are there any established formulations to improve the solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications, co-solvent systems are often necessary. One documented formulation involves a mixture of 10% DMSO and 90% corn oil, which has been shown to achieve a clear solution.[4][5] Another option is a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline), which may require ultrasonication to achieve a clear solution.[4][5]
Q5: How should I store this compound solutions?
A5: this compound powder can be stored at -20°C for up to three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1][3][6]
Troubleshooting Guide: this compound Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | Poor aqueous solubility of this compound. High final concentration of the compound. | - Ensure the final DMSO concentration in the aqueous medium is low (e.g., <0.5%).- Add the DMSO stock to the aqueous medium while vortexing or stirring vigorously.- Consider a serial dilution approach in the aqueous medium. |
| Cloudiness or visible particles in the final aqueous solution. | Incomplete dissolution or precipitation over time. | - If using a co-solvent system for in vivo studies, sonication or gentle warming may aid dissolution.[1][4][5]- Prepare fresh dilutions for each experiment from a clear stock solution. |
| Inconsistent experimental results. | Compound precipitation leading to inaccurate final concentrations. | - Visually inspect solutions for any signs of precipitation before use.- Centrifuge the final diluted solution and use the supernatant for experiments if minor precipitation is unavoidable, noting the potential for concentration inaccuracies. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | Insoluble | Insoluble | [1][2] |
| DMSO | 40 - 100 | 186.72 - 466.81 | Sonication may be required.[1][5][7] |
| Ethanol | 20 - 22 | 93.36 - 102.7 | Sonication and heating are recommended.[1][3] |
| Methanol | Soluble | - | [8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 11.67 | Clear solution.[4][5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 | 11.67 | Clear solution; requires sonication.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 214.22 g/mol .[1][2][5] b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.14 mg of this compound in 1 mL of DMSO. c. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent Formulation)
-
Materials: this compound powder, anhydrous DMSO, corn oil, sterile tubes.
-
Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). b. In a separate sterile tube, measure the required volume of corn oil. c. Slowly add the this compound DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO v/v. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound DMSO stock to 900 µL of corn oil. d. Vortex the mixture thoroughly to ensure a homogenous and clear solution.[4][5]
Visualizations
References
- 1. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 2. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. caymanchem.com [caymanchem.com]
How to prevent PFI-90 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent PFI-90 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a selective inhibitor of the histone demethylase KDM3B.[1][2][3] It is used in cell culture experiments to study the biological roles of this enzyme, particularly in cancer research where it has been shown to induce apoptosis and cell differentiation.[1][2][3]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media is often due to its low aqueous solubility. Key contributing factors include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume.
-
Improper Dilution: Adding a concentrated stock solution directly to the aqueous media without sufficient mixing can cause the compound to "crash out" of solution.
-
High DMSO Concentration: While this compound is soluble in DMSO, high final concentrations of DMSO in the media can be toxic to cells and may contribute to precipitation when interacting with media components.[4][5][6]
-
Low Temperature: Storing media with this compound at low temperatures (e.g., 4°C) can decrease its solubility.
-
Interaction with Media Components: this compound may interact with components in the cell culture media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can appear as:
-
A fine, crystalline powder.
-
A cloudy or hazy appearance in the media.
-
Larger, visible crystals, especially after incubation.
It is important to distinguish this compound precipitation from microbial contamination, which typically presents as uniform turbidity, sometimes with visible colonies.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the media.
| Possible Cause | Solution |
| Low Aqueous Solubility | This compound is insoluble in water. Ensure you are using an appropriate solvent for your stock solution, such as DMSO or ethanol.[3][7] |
| Improper Dilution Technique | Add the this compound stock solution dropwise to the cell culture media while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the media to 37°C may also help. |
| High Final Concentration | The intended final concentration of this compound may exceed its solubility limit in the media. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. |
Problem 2: Precipitate appears in the culture vessel after a period of incubation.
| Possible Cause | Solution |
| Exceeded Solubility Limit Over Time | Decrease the final concentration of this compound used in the experiment. Determine the IC50 for your cell line to ensure you are using a relevant and soluble concentration. |
| Instability in Media | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods. |
| Temperature Fluctuations | Ensure the incubator provides a stable temperature. Avoid repeated warming and cooling of the media containing this compound. |
| Interaction with Serum Proteins | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells. You can also test for precipitation in media with and without serum. |
Problem 3: High final DMSO concentration is a concern.
| Possible Cause | Solution |
| Cellular Toxicity | Most cell lines can tolerate a final DMSO concentration of 0.5% or less.[4] For sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][8] |
| Precipitation Contribution | High DMSO concentrations can alter the properties of the media. Prepare a higher concentration stock of this compound in DMSO to minimize the volume added to the culture media. For example, a 1000x stock will result in a final DMSO concentration of 0.1%. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 40 mg/mL (186.72 mM)[3][7] - 100 mg/mL (466.81 mM)[9] | Sonication is recommended to aid dissolution.[3] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[2] |
| Ethanol | 20 mg/mL (93.36 mM)[3][7] | Sonication and warming are recommended to aid dissolution.[3][7] |
| Water | Insoluble[7] | |
| Methanol | Soluble[10] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells, with minimal effects on cell viability and function.[4][5][8] |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines for short-term experiments (e.g., up to 72 hours).[4][6] |
| > 0.5% | May induce cytotoxicity and other off-target effects. Should be avoided if possible. If necessary, a vehicle control with the same DMSO concentration is critical.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 214.22 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile tubes
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of this compound stock solution needed. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you would need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
In a sterile tube, add the calculated volume of this compound stock solution to the pre-warmed cell culture media.
-
Immediately after adding the stock solution, gently vortex or swirl the media to ensure rapid and even mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent PFI-90 IC50 values
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the histone demethylase inhibitor, PFI-90.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the histone demethylase KDM3B.[1][2][3] It also exhibits inhibitory activity against KDM1A. By inhibiting these enzymes, this compound leads to an increase in the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2) and lysine 4 (H3K4me3). This dual action disrupts the transcriptional activity of the PAX3-FOXO1 fusion oncogene, a key driver in certain cancers like fusion-positive rhabdomyosarcoma (FP-RMS).[2][3] The downstream effects of PAX3-FOXO1 inhibition include the induction of apoptosis and myogenic differentiation, leading to cancer cell death.[1][3][4]
Q2: In which cell lines has the efficacy of this compound been reported?
This compound has shown a dose-dependent response in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.
| Cell Line | Cancer Type | Reported IC50/EC50 (nM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 812[1] / 900 |
| RH30 | Fusion-Positive Rhabdomyosarcoma | 3200[1] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | 400 |
| OSA-CL | Osteosarcoma | 1895[1] |
| TC-32 | Ewing Sarcoma | 1113[1] |
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] A stock solution can be prepared in DMSO and stored at -20°C or -80°C for extended periods. It is advisable to prepare fresh working dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles. If precipitation is observed upon dilution in aqueous media, gentle warming or sonication may aid in dissolution.[1]
Troubleshooting Inconsistent IC50 Values
Variability in IC50 values is a common challenge in cell-based assays. The following sections provide guidance on potential causes and solutions for inconsistent this compound IC50 results.
Section 1: Compound and Reagent Issues
Q4: My this compound IC50 values are higher than expected or vary between experiments. Could the compound itself be the issue?
Yes, the integrity and handling of the compound are critical. Consider the following:
-
Compound Stability: Ensure that your this compound stock solution is fresh and has not undergone multiple freeze-thaw cycles. It is recommended to aliquot the stock solution upon preparation.
-
Solubility: this compound may precipitate when diluted from a DMSO stock into an aqueous cell culture medium. Visually inspect for any precipitation in your dilutions. If solubility is an issue, consider using a different formulation or gentle warming to ensure the compound is fully dissolved.[1]
-
Purity: Verify the purity of your this compound batch if possible. Impurities can have off-target effects that may influence the experimental outcome.
Section 2: Cell Culture and Assay Conditions
Q5: I'm observing significant variability between replicate plates. What cell-related factors should I investigate?
The health and handling of your cells are paramount for reproducible results.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Cells at very high passages can undergo genetic drift, leading to altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers per well can dramatically affect the results. Ensure you have a homogeneous cell suspension before plating and use a consistent seeding density for each experiment.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. These bacteria can alter cellular metabolism and drug response, leading to unreliable data.
Q6: Why might my this compound show high potency in a biochemical assay but lower potency in my cell-based assay?
This discrepancy is a common observation in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular targets (KDM3B and KDM1A). Poor cell permeability will result in a lower intracellular concentration of this compound compared to the concentration in the culture medium, leading to a higher apparent IC50 in cellular assays.[5][6][7]
-
Efflux Pumps: Cells can actively transport compounds out of the cytoplasm using efflux pumps, reducing the intracellular concentration of the inhibitor.
-
Cofactor Competition: For 2-oxoglutarate (2-OG) dependent demethylases like KDM3B, high intracellular concentrations of the 2-OG cofactor can compete with the inhibitor for binding to the enzyme's active site, potentially reducing the inhibitor's efficacy in a cellular context compared to a biochemical assay with fixed cofactor concentrations.[5][6]
Section 3: Data Analysis and Interpretation
Q7: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A non-sigmoidal dose-response curve can indicate several underlying issues or compound-specific effects.
-
Incomplete Curve: The concentration range tested may be too narrow or not centered around the IC50. Ensure you test a wide enough range of concentrations to define both the top and bottom plateaus of the curve.
-
Compound Precipitation: At higher concentrations, this compound might be precipitating out of solution, leading to a plateau or even a decrease in the observed effect.
-
Off-Target Effects or Cytotoxicity: At high concentrations, the compound may be causing non-specific toxicity or other off-target effects, leading to a steeper drop-off in the response that doesn't fit a standard sigmoidal model.
-
Biphasic (Hormetic) Response: In some cases, a U-shaped or inverted U-shaped curve may be observed, where low doses of a compound elicit a stimulatory response, while high doses are inhibitory.[8][9][10] This requires specialized curve-fitting models for accurate analysis.
Experimental Protocols
General Protocol for IC50 Determination of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
1. Cell Seeding:
- Harvest cells that are in the exponential growth phase.
- Perform a cell count to determine cell viability and concentration.
- Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
- Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
- Include a vehicle control (cells treated with medium containing the same final concentration of DMSO) and a no-treatment control.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the medium containing MTT.
- Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (e.g., a four-parameter logistic model) to determine the IC50 value.[11]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 8. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 11. youtube.com [youtube.com]
Optimizing PFI-90 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PFI-90, a selective inhibitor of histone demethylase KDM3B, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the histone demethylase KDM3B and also exhibits inhibitory activity against KDM1A.[1][2] It functions by inhibiting the transcriptional activity of PAX3-FOXO1, a fusion protein that drives the growth of certain cancers like fusion-positive rhabdomyosarcoma (FP-RMS).[2][3][4] This inhibition leads to the induction of apoptosis (programmed cell death) and myogenic differentiation in cancer cells.[4][5]
Q2: What are the primary cellular effects of this compound treatment?
A2: Treatment with this compound has been shown to induce apoptosis, as evidenced by increased levels of cleaved PARP and positive Annexin V staining.[4][6] It also promotes myogenic differentiation. In FP-RMS cells, this compound treatment leads to a downregulation of PAX3-FOXO1 target genes.[2][3]
Q3: What is a typical starting concentration and incubation time for in vitro experiments?
A3: A common starting point for in vitro studies is a concentration of 3 µM for 24 hours, which has been shown to increase apoptosis in RH4 and SCMC cells.[5][7] However, the optimal concentration is highly cell-line dependent, and it is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month.[5] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q5: What are the known off-target effects of this compound?
A5: Besides its primary target KDM3B, this compound is also known to inhibit KDM1A.[1] This dual inhibition contributes to its biological effects, with KDM3B inhibition linked to the downregulation of PAX3-FOXO1 targets and KDM1A inhibition associated with the upregulation of myogenesis and apoptosis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Concentration Too High for Cell Line: The chosen cell line may be particularly sensitive to this compound. | 1. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%). Prepare a serial dilution of your this compound stock in full media to minimize solvent exposure. 2. Perform a dose-response curve to determine the IC20 and IC50 values for your specific cell line and use a concentration range appropriate for your experimental goals. |
| Inconsistent Results Between Experiments | 1. Compound Instability: this compound may degrade in the cell culture medium over long incubation periods. 2. Variability in Cell Culture: Differences in cell seeding density, passage number, or media composition can lead to varied responses. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution can reduce its potency. | 1. For long-term experiments (>48 hours), consider replenishing the media with fresh this compound. Check the stability of this compound in your specific media if inconsistencies persist. 2. Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure uniform seeding density. 3. Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] |
| No Observable Effect | 1. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in your cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to observe the desired effect. 3. Cell Line Resistance: The cell line may not be dependent on the KDM3B/PAX3-FOXO1 pathway for survival. | 1. Conduct a dose-response experiment with a broad range of concentrations to identify the effective range for your cells. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Confirm the expression of KDM3B and PAX3-FOXO1 (if applicable) in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Compound Precipitation in Media | 1. Poor Solubility: this compound may have limited solubility in aqueous cell culture media, especially at higher concentrations. 2. Incorrect Dilution: Improper dilution of the DMSO stock into the aqueous media can cause the compound to crash out of solution. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in your media. Sonication or gentle warming can sometimes aid in dissolution.[5] 2. When preparing working solutions, add the this compound stock to the media dropwise while gently vortexing to ensure proper mixing. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RH4 | Rhabdomyosarcoma | 812[3] |
| RH30 | Rhabdomyosarcoma | 3200[3] |
| SCMC | Rhabdomyosarcoma | Not specified, but responsive |
| OSA-CL | Osteosarcoma | 1895[3] |
| TC-32 | Ewing's Sarcoma | 1113[3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. Start with a high concentration (e.g., 10 µM) and perform 8-10 dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PARP Cleavage
This protocol describes how to detect apoptosis induction by this compound through the analysis of PARP cleavage.
Materials:
-
This compound treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound and a vehicle control for the chosen duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Identify the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).
-
An increase in the cleaved PARP fragment in this compound-treated samples compared to the control indicates apoptosis induction.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
PFI-90 Technical Support Center: Investigating Off-Target Effects in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the multi-histone demethylase inhibitor, PFI-90. The information is tailored for scientists and drug development professionals investigating its efficacy and specificity in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a multi-lysine demethylase (KDM) inhibitor, with its highest potency directed against KDM3B.[1][2][3] However, it also exhibits significant inhibitory activity against other KDMs, most notably KDM1A, and to a lesser extent, KDM4B, KDM5A, and KDM6B.[2][4] Therefore, it is more accurately described as a multi-KDM inhibitor rather than a highly specific single-target agent.
Q2: What are the known off-target effects of this compound?
A2: Currently, the documented "off-target" effects of this compound are primarily its inhibitory actions on KDMs other than KDM3B. The combined inhibition of KDM3B and KDM1A appears to be responsible for its efficacy in fusion-positive rhabdomyosarcoma (FP-RMS) by downregulating the PAX3-FOXO1 transcriptional program.[2][5] As of the latest available data, a comprehensive, unbiased proteome-wide off-target screen (e.g., kinome scan or cellular thermal shift assay) for this compound has not been published. Therefore, researchers should be aware that this compound could potentially interact with other unforeseen protein targets.
Q3: How does this compound treatment affect histone methylation?
A3: this compound treatment leads to an increase in global histone methylation levels. Specifically, inhibition of KDM3B results in increased H3K9me2 levels, while inhibition of KDM1A and KDM5A leads to increased H3K4me3.[2][5] Researchers can expect to observe these changes via Western blot or mass spectrometry analysis of histone extracts.
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated low to sub-micromolar EC50 values in fusion-positive rhabdomyosarcoma (FP-RMS) cell lines such as RH4, RH30, and SCMC.[2][6] It has also shown growth-inhibitory activity in Ewing's sarcoma and osteosarcoma cell lines.[4] In the NCI-60 panel of cancer cell lines, this compound primarily exhibited cytostatic effects, with cytotoxic effects observed at higher concentrations in some renal cancer cell lines.[2]
Q5: What is the mechanism of action of this compound in fusion-positive rhabdomyosarcoma (FP-RMS)?
A5: In FP-RMS, this compound inhibits the transcriptional activity of the oncogenic fusion protein PAX3-FOXO1.[2][3] This is achieved through the dual inhibition of KDM3B and KDM1A, leading to increased H3K9me2 and H3K4me3 at PAX3-FOXO1 target gene promoters. This results in the downregulation of the PAX3-FOXO1 transcriptional program, leading to apoptosis and myogenic differentiation.[2][5]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant change in global H3K9me2 levels after this compound treatment. | 1. Insufficient this compound concentration or incubation time. 2. Low KDM3B expression in the cell line. 3. Poor antibody quality for Western blot. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. 2. Verify KDM3B expression levels in your cell line via qPCR or Western blot. 3. Use a validated antibody for H3K9me2 and include appropriate positive and negative controls. |
| Unexpected changes in gene expression unrelated to PAX3-FOXO1. | 1. Off-target effects of this compound on other KDMs or unknown proteins. 2. This compound may be affecting other signaling pathways indirectly. | 1. Perform RNA-seq with knockdowns of individual KDMs (KDM3B, KDM1A, etc.) to dissect the specific effects of each. 2. Use pathway analysis software to identify potentially affected pathways and validate with further experiments. |
| High levels of cytotoxicity observed in a new cell line. | 1. The cell line may be particularly sensitive to the inhibition of one or more of the targeted KDMs. 2. Potential off-target toxicity. | 1. Determine the EC50 of this compound in your cell line using a cell viability assay. 2. Consider performing a rescue experiment by overexpressing the targeted KDMs to see if the cytotoxic effect is mitigated. |
| This compound fails to inhibit the PAX3-FOXO1 luciferase reporter. | 1. The reporter construct may not be responsive in your cell line. 2. Insufficient this compound concentration. 3. The mechanism of PAX3-FOXO1 regulation in your cell line may be KDM-independent. | 1. Validate the reporter construct with a known activator or inhibitor of the PAX3-FOXO1 pathway. 2. Perform a dose-response of this compound on the luciferase activity. 3. Confirm the expression of KDM3B and KDM1A in your cell line. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against Histone Demethylases
| Target | Assay Type | IC50 / Kd | Reference |
| KDM3B | Enzymatic Assay | ~7 µM (IC50) | [4] |
| KDM3B | Surface Plasmon Resonance (SPR) | 7.68 µM (Kd) | [2][4] |
| KDM1A | Enzymatic Assay | Inhibited | [2] |
| KDM4B | Enzymatic Assay | Inhibited | [4] |
| KDM5A | Enzymatic Assay | Inhibited | [4] |
| KDM6B | Enzymatic Assay | Inhibited | [4] |
| HDAC1, HDAC2, HDAC3 | Enzymatic Assay | No Inhibition | [4] |
| PRMT5 | Enzymatic Assay | No Inhibition | [4] |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 | Reference |
| RH4 | FP-RMS | 0.9 µM (EC50) | [4] |
| RH30 | FP-RMS | 3.2 µM (IC50) | [6] |
| SCMC | FP-RMS | Not specified | [6] |
| OSA-CL | Osteosarcoma | 1.895 µM (IC50) | [6] |
| TC-32 | Ewing's Sarcoma | 1.113 µM (IC50) | [6] |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Harvest cells and perform histone extraction using an acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H2SO4.
-
-
Protein Quantification:
-
Quantify the extracted histone protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 5-10 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: PAX3-FOXO1 Luciferase Reporter Assay
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing PAX3 DNA binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with a range of this compound concentrations.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with antibodies against H3K9me2, H3K4me3, or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA regions by qPCR or prepare libraries for ChIP-sequencing.
-
Visualizations
Caption: Proposed signaling pathway of this compound in FP-RMS.
Caption: General experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curesarcoma.org [curesarcoma.org]
- 4. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Potential Cytotoxicity of PFI-90 Vehicle (DMSO)
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential cytotoxic effects of Dimethyl Sulfoxide (B87167) (DMSO), the vehicle for the histone demethylase inhibitor PFI-90. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound is sparingly soluble in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including many small molecule inhibitors like this compound.[1][2][3] Its ability to readily penetrate biological membranes also facilitates the uptake of the compound by cells in culture.
Q2: Can the DMSO vehicle itself be toxic to my cells?
A2: Yes, DMSO can exhibit cytotoxic effects, which are typically dose- and time-dependent. The sensitivity to DMSO varies significantly among different cell lines.[4][5]
Q3: What are the generally recommended final concentrations of DMSO in cell culture experiments?
A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%.[6] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended.[4][6]
Q4: What are the visual and measurable signs of DMSO-induced cytotoxicity?
A4: Signs of DMSO cytotoxicity can include a reduction in cell viability and proliferation, noticeable changes in cell morphology such as rounding and detachment from the culture surface, and the induction of apoptosis or necrosis.[7]
Q5: How can I be sure that the observed effects are from this compound and not the DMSO vehicle?
A5: It is crucial to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your experimental samples but without this compound. This allows you to differentiate between the effects of the compound and the solvent.
Troubleshooting Guide: DMSO-Induced Cytotoxicity
This guide will help you identify and resolve common issues related to DMSO-induced cytotoxicity in your experiments with this compound.
| Problem | Possible Cause | Solution |
| High background cytotoxicity in vehicle control wells. | The final DMSO concentration is too high for your specific cell line. | 1. Determine DMSO Tolerance: Before starting your main experiment, perform a dose-response curve with DMSO alone to find the maximum concentration that does not significantly affect your cells' viability.[7] 2. Lower Final DMSO Concentration: Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows you to use a smaller volume to achieve the desired final this compound concentration, thereby reducing the final DMSO concentration. |
| Inconsistent results or high variability between replicate wells. | 1. Inaccurate pipetting of small volumes of DMSO stock. 2. Precipitation of this compound upon dilution into aqueous media. | 1. Prepare Intermediate Dilutions: Instead of directly adding very small volumes of a highly concentrated DMSO stock to your culture medium, prepare an intermediate dilution of your this compound stock in culture medium. This facilitates more accurate pipetting.[7] 2. Ensure Proper Mixing: When diluting the DMSO stock, vortex or mix the solution thoroughly to ensure homogeneity and prevent localized high concentrations of DMSO.[7] 3. Visual Inspection: After adding the compound to the medium, visually inspect for any signs of precipitation.[7] |
| Observed biological effect is less than expected. | The cytotoxic effect of DMSO is masking the specific effect of this compound. | 1. Optimize Concentrations: Perform a dose-response experiment for both DMSO and this compound to identify a non-toxic concentration of DMSO and the lowest effective concentration of this compound. 2. Reduce Exposure Time: Minimize the incubation time with the compound and vehicle to the shortest duration necessary to observe the desired effect. |
Quantitative Data Summary: DMSO Cytotoxicity
The following tables summarize the cytotoxic effects of DMSO on various cell lines at different concentrations and exposure times.
Table 1: General DMSO Cytotoxicity Thresholds in Cell Culture
| DMSO Concentration | Expected Effect | Recommendations |
| < 0.1% | Generally considered safe for most cell lines with minimal impact.[4][6] | Recommended for sensitive cells and long-term studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[6][8] | Validation of non-toxicity for the specific cell line is advised. A common range for many in vitro assays. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed in some cell lines.[9][10] | Use with caution and only for short-term exposure in robust cell lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[9][10] | Generally not recommended for most cell culture applications. |
Table 2: Cell Line Specific DMSO Cytotoxicity Data
| Cell Line | Concentration | Exposure Time | Observed Effect |
| HepG2 | 3% and 5% | 72 hours | Inhibition of cell proliferation.[8] |
| HepG2, MCF-7 | 0.6% | Not Specified | Significant effect on cell growth.[10] |
| Human Apical Papilla Cells (hAPC) | 5% and 10% | 24, 48, 72 hours, 7 days | Cytotoxic at all time points.[11] |
| Human Leukemic Cell Lines (Jurkat, Molt-4, etc.) | ≥ 2% | 24, 48, 72 hours | Dose- and time-dependent cytotoxicity. |
| Human Fibroblast-like Synoviocytes | 0.1% | 24 hours | Significant toxicity (≈15%).[5] |
Key Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile 100% DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: this compound Treatment with Appropriate Vehicle Control
This protocol describes how to properly treat cells with this compound and include the necessary vehicle control.
Materials:
-
Your cell line of interest seeded in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution in 100% DMSO
-
Sterile 100% DMSO
Procedure:
-
Prepare this compound Working Solutions: Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration is consistent across all this compound concentrations and does not exceed the maximum tolerated concentration determined in Protocol 1.
-
Prepare Vehicle Control: Prepare a vehicle control by diluting 100% DMSO in complete cell culture medium to the same final concentration as in your this compound treated samples.
-
Treatment: Remove the existing medium from your cells and add the this compound working solutions and the vehicle control to the respective wells/plates.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., Western blot, qPCR, cell imaging).
Visualizations
Caption: Workflow for this compound experiments with vehicle control.
Caption: Logic for troubleshooting DMSO cytotoxicity.
Caption: Overview of signaling pathways potentially affected by DMSO.
References
- 1. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
PFI-90 stability after freeze-thaw cycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability, storage, and handling of the histone demethylase inhibitor PFI-90. Adherence to these guidelines is critical for ensuring the compound's efficacy and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least two to four years.[1] Once reconstituted in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[2][3]
Q2: Why are repeated freeze-thaw cycles detrimental to this compound solutions?
A2: While specific public data on the degradation of this compound with each freeze-thaw cycle is not available, it is a general best practice in pharmacology to avoid this for small molecules dissolved in solvents like DMSO. The process of freezing and thawing can lead to the formation of ice crystals, which can affect the local concentration and potentially facilitate degradation, aggregation, or precipitation of the compound. Multiple vendors explicitly advise against repeated freeze-thaw cycles for this compound solutions to prevent inactivation.[2][3]
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound in a solvent depends on the storage temperature. For long-term storage, it is recommended to keep aliquots at -80°C, where they can be stable for up to a year.[2][4] For shorter-term storage, aliquots can be kept at -20°C for approximately one month.[2][3]
Q4: My experiment with this compound is not producing the expected results. Could compound instability be the cause?
A4: Yes, inconsistent or unexpected results can be a consequence of compound degradation. If you have subjected your this compound stock solution to multiple freeze-thaw cycles or stored it improperly, its effective concentration and activity may be compromised. It is advisable to use a fresh, properly stored aliquot of this compound to repeat the experiment.
Q5: What is the recommended solvent for this compound?
A5: this compound is soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][4] For cell-based assays, DMSO is a commonly used solvent for preparing high-concentration stock solutions.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | 1. This compound degradation due to multiple freeze-thaw cycles. 2. Improper storage of stock solution. 3. Incorrect final concentration. | 1. Prepare fresh dilutions from a new, single-use aliquot of this compound stock solution. 2. Ensure stock solutions are stored at the recommended temperature (-80°C for long-term). 3. Verify all dilution calculations and ensure accurate pipetting. |
| Precipitation observed in stock solution or upon dilution | 1. Exceeded solubility limit. 2. Use of old or hydrated DMSO. 3. Compound came out of solution during freezing. | 1. Ensure the concentration does not exceed the solubility limit in the chosen solvent. 2. Use fresh, anhydrous DMSO for preparing stock solutions. 3. If precipitation is seen in a thawed aliquot, gently warm and vortex to redissolve before use. If it persists, the aliquot may not be usable. |
| Batch-to-batch variability in experimental results | 1. Differences in handling of this compound stock solutions between experiments. | 1. Strictly adhere to the practice of aliquoting and minimizing freeze-thaw cycles for all batches of experiments to ensure consistency. |
Data Summary
This compound Storage and Stability Recommendations
| Form | Solvent | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | N/A | -20°C | ≥ 2-4 years | [1] |
| Solution | DMSO/Ethanol | -80°C | Up to 1 year | [2][4] |
| Solution | DMSO/Ethanol | -20°C | Up to 1 month | [2][3] |
Experimental Protocols
Protocol for Preparation and Aliquoting of this compound Stock Solution
This protocol outlines the best practice for preparing and storing this compound stock solutions to maintain their stability and integrity.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated precision pipettes
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid the need for repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to one year).
Visual Guides
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting flowchart for this compound related experiments.
References
PFI-90 Technical Support Center: Troubleshooting Unexpected Results in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in cell viability assays using PFI-90. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of histone demethylase KDM3B, which plays a crucial role in regulating gene expression by removing methyl groups from histones.[1][2][3] It also exhibits inhibitory activity against other lysine (B10760008) demethylases (KDMs) such as KDM1A.[4][5] In the context of fusion-positive rhabdomyosarcoma (FP-RMS), this compound's primary mechanism of action is the inhibition of the PAX3-FOXO1 fusion protein's transcriptional activity.[2][4] This leads to an increase in histone methylation (specifically H3K9me2 and H3K4me3), resulting in the induction of apoptosis and myogenic differentiation, and consequently, a decrease in cancer cell viability.[4][5]
Q2: What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cell lines, particularly those expressing the PAX3-FOXO1 fusion protein, this compound treatment is expected to lead to a dose-dependent decrease in cell viability.[2] This is often accompanied by an induction of apoptosis, which can be confirmed by assays such as Annexin V staining or measuring cleaved PARP levels.[3][4] Additionally, cell cycle analysis may show an accumulation of cells in the S phase, indicating an S phase blockade.[4]
Q3: What are the known IC50/EC50 values for this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound can vary between cell lines. It's crucial to determine the IC50 empirically in your specific cell line. However, published data can provide a useful starting point for dose-ranging studies.
| Cell Line | Cancer Type | Reported IC50/EC50 (nM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 812 |
| RH30 | Fusion-Positive Rhabdomyosarcoma | 3200 |
| OSA-CL | Osteosarcoma | 1895 |
| TC-32 | Ewing Sarcoma | 1113 |
| SCMC | Fusion-Positive Rhabdomyosarcoma | 400 |
Note: These values are approximate and may vary based on experimental conditions such as cell density, passage number, and the specific viability assay used.[2][6]
Q4: How should I prepare and store this compound?
Proper preparation and storage of this compound are critical for obtaining consistent results. This compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[1]
-
Stock Solution: Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 40-43 mg/mL).[1][3]
-
Storage: Store the powder at -20°C for up to 3 years.[3] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[3]
-
Working Dilution: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.[7] Due to its poor aqueous solubility, this compound may precipitate in the media, especially at higher concentrations.
Troubleshooting Guide
This guide addresses common unexpected outcomes in this compound cell viability assays.
Issue 1: Higher than Expected IC50 or No Effect on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Storage: Ensure this compound was stored correctly (powder at -20°C, DMSO stock at -80°C). Avoid multiple freeze-thaw cycles.[3] - Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment. |
| Compound Precipitation | - Solubility Issues: this compound is insoluble in water.[1] Visually inspect the culture media for any precipitate after adding this compound. - Sonication/Warming: Gentle sonication or warming can aid in dissolving this compound in organic solvents.[1][8] - Reduce Final Concentration: If precipitation is observed, consider lowering the highest concentration in your dose-response curve. |
| Cell Line Resistance | - Target Expression: Confirm that your cell line expresses the target protein, KDM3B. The effects of this compound are dependent on its target. - Cell Line Doubling Time: Ensure the duration of the assay is sufficient for the compound to exert its effect, considering the doubling time of your cell line.[9] - Acquired Resistance: While not yet documented for this compound, cancer cells can develop resistance to targeted therapies through various mechanisms.[10][11] |
| Assay-Related Issues | - Cell Seeding Density: Inconsistent or inappropriate cell seeding density can significantly affect IC50 values. Optimize and maintain a consistent density for all experiments.[9] - Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[12] Consider using an orthogonal assay to confirm your results. |
Issue 2: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Experimental Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[9] - Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different lots can have varying growth factor concentrations.[12] - "Edge Effect": Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, leading to inconsistent results. Fill the outer wells with sterile media or PBS.[13] |
| Compound Handling | - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate your pipettes regularly.[13] - Incomplete Dissolution: Make sure the this compound is fully dissolved in DMSO before further dilution into aqueous media. |
| Data Analysis | - Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 from your dose-response data.[9] - Data Normalization: Normalize the data to the vehicle-treated control wells (representing 100% viability). |
Issue 3: Unexpected Cell Death in Control (DMSO-Treated) Wells
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | - Final DMSO Concentration: Ensure the final concentration of DMSO in the culture media is at a non-toxic level, typically below 0.1%.[7] Run a DMSO-only dose-response curve to determine the toxicity threshold for your specific cell line. |
| Contamination | - Sterile Technique: Ensure all reagents and equipment are sterile to prevent bacterial or fungal contamination, which can affect cell viability. |
| Poor Cell Health | - Healthy Cells: Only use cells that are in the logarithmic growth phase and exhibit high viability (>95%) at the time of plating. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (e.g., 37°C water bath) to ensure complete dissolution.[1][8]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.[3]
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable curve-fitting software.
Visualizations
References
- 1. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. | Cancer Center [cancercenter.arizona.edu]
- 11. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PFI-90 Treatment for Xenograft Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PFI-90 in xenograft tumor models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of histone demethylase KDM3B.[1][2][3][4][5][6] It also demonstrates inhibitory activity against KDM1A.[7] In the context of fusion-positive rhabdomyosarcoma (FP-RMS), this compound's primary mechanism of action is the suppression of the PAX3-FOXO1 fusion oncogene's transcriptional activity.[5][7] This disruption of PAX3-FOXO1 signaling leads to the induction of apoptosis and myogenic differentiation in cancer cells, ultimately resulting in delayed tumor progression.[2][3][5]
Q2: In which cancer models is this compound expected to be most effective?
This compound has shown the most promise in preclinical models of fusion-positive rhabdomyosarcoma (FP-RMS), where the PAX3-FOXO1 fusion protein is a key driver of tumorigenesis.[7] Its efficacy has been demonstrated in FP-RMS cell lines such as RH4, RH30, and SCMC.[6] The effectiveness of this compound in other cancer types would likely depend on the role of KDM3B and PAX3-FOXO1 or related pathways in those malignancies.
Q3: What is the recommended formulation for in vivo administration of this compound?
This compound is insoluble in water, requiring a specific formulation for in vivo use.[8] A common approach for similar poorly soluble compounds involves creating a stock solution in 100% DMSO and then diluting it in a vehicle suitable for injection.[9] For intraperitoneal (IP) administration, a typical vehicle composition is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[4][9] One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] It is crucial to ensure the final solution is clear and free of precipitation before injection. Gentle warming and sonication can aid in dissolution.[5]
Q4: What is a typical starting dose and administration route for this compound in a mouse xenograft model?
Based on preclinical studies with similar compounds and general practices for in vivo studies, a starting point for this compound dosage could be in the range of 25-30 mg/kg body weight, administered via intraperitoneal (IP) injection.[10] However, the optimal dose and schedule should be determined empirically for each specific xenograft model and experimental setup through a dose-escalation study to identify the maximum tolerated dose (MTD).[9]
Q5: How should this compound be stored to ensure its stability?
For long-term storage, this compound powder should be kept at -20°C and is stable for at least two years.[6][11] Stock solutions in DMSO can be stored at -80°C for up to one year.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low tumor growth inhibition | 1. Suboptimal this compound formulation: Precipitation of the compound leading to inaccurate dosing. 2. Inadequate dosing or schedule: Insufficient drug exposure to the tumor. 3. Tumor model resistance: The xenograft model may be inherently resistant to KDM3B/PAX3-FOXO1 inhibition. 4. Compound instability: Degradation of this compound after formulation. | 1. Optimize formulation: Ensure complete dissolution of this compound in the vehicle. Visually inspect the solution for clarity before each injection. Consider using sonication or gentle warming to aid dissolution.[5] Prepare fresh dosing solutions for each treatment day. 2. Dose escalation study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and optimal therapeutic window for your specific model.[9] Adjust the dosing frequency based on the compound's half-life if known. 3. Verify target expression: Confirm the expression of PAX3-FOXO1 in your xenograft model using techniques like Western blot or immunohistochemistry. 4. Fresh preparation: Prepare the this compound dosing solution immediately before use to minimize degradation. |
| High toxicity or animal mortality | 1. Dose is too high: Exceeding the maximum tolerated dose (MTD). 2. Vehicle toxicity: The solvent vehicle itself may be causing adverse effects. 3. Off-target effects: this compound may be inhibiting other kinases or cellular processes, leading to toxicity.[12] 4. Improper injection technique: Incorrect intraperitoneal injection can lead to organ damage. | 1. Reduce the dose: Lower the administered dose of this compound. Conduct a thorough MTD study to identify a safe and effective dose range. 2. Vehicle control group: Always include a vehicle-only control group to assess the toxicity of the formulation components. If the vehicle is toxic, explore alternative formulations. 3. Monitor for specific toxicities: Observe animals for signs of distress, weight loss, and other indicators of toxicity.[13] If specific organ toxicity is suspected, perform histological analysis at the end of the study. 4. Refine injection technique: Ensure proper restraint and accurate needle placement in the lower right quadrant of the abdomen to avoid injuring internal organs. |
| Inconsistent results between experiments | 1. Variability in tumor implantation: Inconsistent number of viable cells injected or location of injection. 2. Inconsistent this compound formulation: Variations in the preparation of the dosing solution. 3. Animal health and handling: Differences in the health status or stress levels of the mice. 4. Biological variability: Inherent biological differences between individual animals. | 1. Standardize tumor cell implantation: Ensure a consistent number of viable cells are injected subcutaneously or orthotopically. Use a consistent injection volume and location. 2. Strict formulation protocol: Follow a standardized and well-documented protocol for preparing the this compound dosing solution for every experiment. 3. Consistent animal care: Maintain consistent housing conditions, diet, and handling procedures for all animals throughout the study. 4. Increase sample size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power. |
Quantitative Data Summary
The following table summarizes representative in vitro efficacy data for this compound in various cancer cell lines. In vivo data should be generated and tabulated based on your specific experimental results.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| RH4 | Fusion-Positive Rhabdomyosarcoma | 812 (IC50) | [5] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | 3200 (IC50) | [5] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | 400 (EC50) | [6] |
| OSA-CL | Osteosarcoma | 1895 (IC50) | [5] |
| TC-32 | Ewing's Sarcoma | 1113 (IC50) | [5] |
Experimental Protocols
In Vivo Xenograft Efficacy Study Protocol
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., RH4) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID).
-
Monitor tumor growth regularly using calipers.
2. This compound Formulation (Prepare fresh daily):
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Prepare the vehicle solution: 40% PEG300, 5% Tween 80, and 55% sterile saline.
-
For a final dosing solution of 2.5 mg/mL, dilute the this compound stock solution 1:10 in the vehicle (e.g., 100 µL of 25 mg/mL this compound stock into 900 µL of vehicle).[5]
-
Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[5]
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound solution or vehicle control via intraperitoneal (IP) injection. A common dosing volume is 100 µL per 20g mouse.
-
A suggested starting treatment schedule is daily administration for 5 consecutive days, followed by a 2-day break, for a total of 3-4 weeks. The optimal schedule should be determined in preliminary studies.
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status 2-3 times per week as an indicator of toxicity.
-
The study endpoint may be a specific tumor volume (e.g., 1500-2000 mm³), a predetermined time point, or signs of significant toxicity.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits KDM3B and KDM1A, leading to altered histone methylation, suppression of PAX3-FOXO1 transcriptional activity, and ultimately, reduced tumor cell proliferation and survival.
Caption: A general experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft tumor model, from cell preparation to data analysis.
References
- 1. A CALL TO ARMS: TARGETING THE PAX3-FOXO1 GENE IN ALVEOLAR RHABDOMYOSARCOMA* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAX3-FOXO1 Fusion Gene in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 9. benchchem.com [benchchem.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Dose Optimization for Cancer Treatments with Considerations for Late-onset Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: PFI-90 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to PFI-90 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase KDM3B. It also exhibits inhibitory activity against other histone demethylases, such as KDM1A. By inhibiting these enzymes, this compound leads to an increase in global levels of specific histone methylation marks, primarily histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) and histone H3 lysine 4 trimethylation (H3K4me3). In cancer cells, particularly those dependent on specific transcription factors like PAX3-FOXO1 in fusion-positive rhabdomyosarcoma, this alteration in the epigenetic landscape can lead to the downregulation of oncogenic gene expression programs, ultimately inducing apoptosis and cellular differentiation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of acquired resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, based on its mechanism of action and resistance patterns observed with other epigenetic inhibitors, several possibilities can be considered:
-
Target-based alterations: Although less common for epigenetic modifiers compared to kinase inhibitors, mutations in the catalytic domain of KDM3B or other targeted KDMs could potentially reduce the binding affinity of this compound.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the effects of this compound. For instance, activation of pro-survival pathways like PI3K/Akt/mTOR or MAPK/ERK can override the apoptotic signals induced by this compound.
-
Epigenetic reprogramming and cellular plasticity: A subpopulation of "drug-tolerant persister" cells may survive initial this compound treatment through a reversible, epigenetically plastic state.[1] These cells can then acquire more stable resistance mechanisms over time.[2][3][4] This may involve the activation of alternative histone demethylases or methyltransferases to counteract the effects of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered drug metabolism: Changes in the expression or activity of metabolic enzymes could lead to the increased breakdown and inactivation of this compound.
Q3: How can I experimentally determine the mechanism of resistance in my this compound-resistant cell line?
A multi-pronged approach is recommended:
-
Confirm Resistance: Generate a dose-response curve to confirm the shift in the half-maximal inhibitory concentration (IC50) in your resistant cell line compared to the parental line.
-
Sequence the Target: Sequence the coding region of KDM3B and other potential KDM targets in both parental and resistant cells to identify any acquired mutations.
-
Analyze Bypass Pathways: Use techniques like Western blotting or phospho-protein arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-ERK) in resistant versus parental cells.
-
Assess Epigenetic Landscape: Perform Western blotting or ChIP-seq to analyze global levels and genomic localization of H3K9me2 and H3K4me3 in the presence and absence of this compound in both cell lines. This can reveal if the resistant cells have found a way to maintain their oncogenic epigenetic state despite drug treatment.
-
Investigate Drug Efflux: Use qPCR or Western blotting to measure the expression of common ABC transporters. Functional assays with fluorescent substrates can also assess efflux activity.
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Suggested Solution |
| This compound concentration is too high, leading to excessive cell death. | Start with a concentration at or slightly below the IC50 for the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily. |
| Instability of this compound in culture medium. | Prepare fresh this compound stock solutions regularly and store them appropriately. When treating cells for extended periods, replenish the medium with fresh this compound every 2-3 days. |
| Cell line is not dependent on the pathway targeted by this compound. | Confirm that the parental cell line shows a clear dose-dependent response to this compound. Cell lines that are not sensitive to begin with are not suitable for generating acquired resistance models. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Problem 2: Inconsistent Results in Western Blotting for Histone Modifications
| Possible Cause | Suggested Solution |
| Poor antibody quality. | Use ChIP-grade antibodies that have been validated for specificity to the histone modification of interest (e.g., H3K9me2, H3K4me3). |
| Inefficient histone extraction. | Use an acid extraction protocol specifically designed for histones to ensure enrichment of nuclear proteins. |
| Degradation of histone modifications. | Include protease and phosphatase inhibitors in all buffers during cell lysis and protein extraction. |
| Uneven protein loading. | Quantify protein concentration accurately before loading. Normalize the signal of the modified histone to the signal of a total histone (e.g., Total H3) to account for loading differences. |
Problem 3: Low Signal or High Background in ChIP-seq Experiments
| Possible Cause | Suggested Solution |
| Inefficient immunoprecipitation. | Ensure you are using a ChIP-validated antibody at the optimal concentration (titrate if necessary). Incubate the antibody with the chromatin overnight at 4°C. |
| Inappropriate chromatin shearing. | Optimize sonication or enzymatic digestion to obtain chromatin fragments primarily in the 200-700 bp range. Verify fragment size on an agarose (B213101) gel before proceeding. |
| Insufficient starting material. | For histone modifications, which are generally abundant, use at least 1-5 million cells per immunoprecipitation. |
| High background from non-specific binding. | Pre-clear the chromatin with protein A/G beads before adding the specific antibody. Ensure wash buffers have the appropriate salt concentration to reduce non-specific interactions. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| Parental Cell Line A | Fusion-Positive Rhabdomyosarcoma | 0.5 |
| This compound Resistant Cell Line A | Fusion-Positive Rhabdomyosarcoma | 5.0 |
| Parental Cell Line B | Other Transcriptionally Addicted Cancer | 1.2 |
| This compound Resistant Cell Line B | Other Transcriptionally Addicted Cancer | 15.0 |
Note: These are example values. Researchers should determine the IC50 for their specific cell lines of interest.
Table 2: Example Quantitative Western Blot Analysis of Histone Marks
| Cell Line | Treatment | Relative H3K9me2 Levels (Normalized to Total H3) | Relative H3K4me3 Levels (Normalized to Total H3) |
| Parental | Vehicle (DMSO) | 1.0 | 1.0 |
| Parental | This compound (1 µM) | 3.5 | 2.8 |
| This compound Resistant | Vehicle (DMSO) | 1.2 | 1.1 |
| This compound Resistant | This compound (1 µM) | 1.5 | 1.3 |
Note: This table illustrates a hypothetical scenario where resistant cells show a blunted response to this compound in terms of histone mark changes.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Determine Parental IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to or slightly below the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate. Once the cells reach 70-80% confluency, passage them and maintain them in the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a steady rate, gradually increase the concentration of this compound (e.g., 1.5-fold increase).
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months.
-
Characterize Resistance: Periodically, and once a stable resistant population is established (e.g., can tolerate 5-10 times the parental IC50), confirm the degree of resistance by performing a dose-response assay and comparing the IC50 to the parental line.
-
Cryopreserve Stocks: Cryopreserve stocks of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Histone Modifications
-
Cell Lysis and Histone Extraction:
-
Treat parental and resistant cells with this compound or vehicle for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method. Briefly, lyse the cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the extract with Tris-HCl.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me2, H3K4me3, and Total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities and normalize the modified histone signal to the total H3 signal.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-700 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against the histone modification of interest (e.g., H3K9me2) or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Caption: this compound inhibits KDM3B and KDM1A, leading to altered histone methylation and subsequent apoptosis.
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: General experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Heritability of Cell Plasticity Drives Cancer Drug Resistance through a One-to-Many Genotype-to-Phenotype Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Variability in PFI-90 response across different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PFI-90. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of histone demethylases. It exhibits primary inhibitory activity against KDM3B, a histone lysine (B10760008) demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me2), a mark generally associated with transcriptional repression.[1][2] this compound has also been shown to inhibit KDM1A (also known as LSD1), another histone demethylase.[1][3] By inhibiting these enzymes, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression that can induce apoptosis, cell differentiation, and cell cycle arrest.[2]
Q2: Why do different cell lines show varying sensitivity to this compound treatment?
A2: The variability in cellular responses to this compound is a complex phenomenon influenced by several factors:
-
Differential Expression of Target Enzymes: this compound targets both KDM3B and KDM1A.[1][3] Cell lines may have different basal expression levels of these enzymes and may exhibit varying degrees of dependence on their activity for survival and proliferation. A cell line highly dependent on KDM3B for maintaining its oncogenic state is likely to be more sensitive to this compound.
-
Genetic and Transcriptional Heterogeneity: Cancer cell lines, even those derived from the same tumor type, can have significant genetic and transcriptional differences. This heterogeneity can lead to variations in signaling pathways that are affected by this compound.
-
Presence of Drug Efflux Pumps: Some cancer cells can develop resistance to drugs by overexpressing ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[4][5][6]
-
Alternative Splicing of Target Enzymes: KDM3B has multiple isoforms due to alternative splicing.[7] It is possible that different isoforms have varying sensitivities to this compound, and the predominant isoform expressed in a particular cell line could influence its response. Recent studies have also suggested that KDM3A/B proteins can have non-canonical, catalytic-independent roles in regulating alternative splicing, which could further contribute to the complexity of the cellular response to their inhibition.[8][9]
Q3: What are the known downstream effects of this compound in sensitive cell lines?
A3: In sensitive cell lines, particularly fusion-positive rhabdomyosarcoma (FP-RMS), this compound has been shown to:
-
Inhibit the transcriptional activity of PAX3-FOXO1: This fusion protein is a key driver of FP-RMS, and its inhibition is a primary anti-tumor mechanism of this compound in these cells.[1]
-
Induce Apoptosis: this compound treatment leads to programmed cell death in sensitive cells.[2]
-
Promote Myogenic Differentiation: In rhabdomyosarcoma cell lines, this compound can induce differentiation into muscle-like cells.[2]
-
Cause Cell Cycle Arrest: this compound can block cell cycle progression, preventing cancer cells from dividing.[1]
-
Increase Histone Methylation: As an inhibitor of histone demethylases, this compound leads to an increase in the global levels of H3K9me2.[1]
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability in my cell line after this compound treatment.
-
Possible Cause 1: Low expression or dependency on KDM3B/KDM1A.
-
Troubleshooting Step: Perform a western blot or qPCR to assess the baseline expression levels of KDM3B and KDM1A in your cell line. Compare these levels to those of known sensitive cell lines if possible. Consider performing a knockdown experiment (e.g., using siRNA or shRNA) for KDM3B and KDM1A to determine if your cell line's viability is dependent on these enzymes.
-
-
Possible Cause 2: Drug efflux.
-
Troubleshooting Step: Co-treat your cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil (B1683045) or cyclosporin (B1163) A). If the sensitivity to this compound increases, it suggests that drug efflux is contributing to the lack of response.
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting Step: Ensure that the this compound is fully dissolved and that the final concentration in your culture medium is accurate. Optimize the treatment duration and cell seeding density. A higher cell density might require a higher concentration of the inhibitor.
-
-
Possible Cause 4: Cell line-specific resistance mechanisms.
-
Troubleshooting Step: If the above steps do not resolve the issue, your cell line may have intrinsic resistance mechanisms. Consider performing a broader molecular characterization of your cell line to identify potential resistance pathways.
-
Problem 2: I am seeing high variability in my results between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure that cells are passaged a consistent number of times and are at a similar confluency at the start of each experiment. Use the same batch of serum and other culture reagents for all replicates.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound for each experiment and verify its concentration. Ensure thorough mixing when diluting the drug to the final working concentration.
-
-
Possible Cause 3: Issues with the viability assay.
-
Troubleshooting Step: Optimize the incubation time for your chosen viability assay (e.g., MTT, MTS) and ensure that the cell numbers are within the linear range of the assay.
-
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound in various cancer cell lines, illustrating the variability in response.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| RH4 | Fusion-Positive Rhabdomyosarcoma | IC50 | 812 | [3] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | IC50 | 3200 | [3] |
| OSA-CL | Osteosarcoma | IC50 | 1895 | [3] |
| TC-32 | Ewing's Sarcoma | IC50 | 1113 | [3] |
| RH4 | Fusion-Positive Rhabdomyosarcoma | EC50 | ~900 | [10] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | EC50 | ~1000 | [10] |
| SCMC | Fusion-Positive Rhabdomyosarcoma | EC50 | ~1200 | [10] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits KDM3B and KDM1A, leading to increased H3K9me2, altered gene expression, and anti-tumor effects.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the effects of this compound on cancer cell lines.
Detailed Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and medium-only blanks.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12][13][14]
-
4. Western Blot for Histone Modifications
-
Objective: To assess the effect of this compound on the levels of specific histone methylation marks (e.g., H3K9me2).
-
Materials:
-
Cell culture dishes
-
Cancer cell lines of interest
-
This compound stock solution
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Abstract 703: Novel histone lysine demethylase inhibitors disrupt PAX3-FOXO1-driven transcriptional output in fusion-positive rhabdomyosarcoma | Semantic Scholar [semanticscholar.org]
- 4. Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM3B Is the H3K9 Demethylase Involved in Transcriptional Activation of lmo2 in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM3A and KDM3B Maintain Naïve Pluripotency Through the Regulation of Alternative Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KDM3A and KDM3B regulate alternative splicing in mouse pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
PFI-90 Technical Support Center: A Guide to Degradation and Handling
Welcome to the PFI-90 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound, a selective inhibitor of the histone demethylase KDM3B. Ensuring the integrity of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my experiments?
A1: Degradation of this compound can manifest as a decrease in its biological activity, leading to inconsistent or weaker than expected experimental outcomes. Key indicators include a diminished inhibitory effect on KDM3B, a reduction in downstream signaling changes, or a complete loss of the expected phenotype.
Q2: What are the likely causes of this compound degradation?
A2: The chemical structure of this compound, which includes a hydrazide linkage and pyridine (B92270) rings, makes it susceptible to degradation under certain conditions. Potential causes include:
-
Hydrolysis: The hydrazide bond can be susceptible to cleavage in aqueous solutions, particularly at non-neutral pH.
-
Oxidation: The pyridine rings and the hydrazide group may be prone to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
-
Photodegradation: Exposure to light, particularly UV, can potentially lead to the degradation of the compound.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions and storage at inappropriate temperatures can accelerate degradation.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is crucial for maintaining the stability of this compound.[1][2][3][4][5] The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 4 years | Protect from moisture. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Q4: What is the best solvent for preparing this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol.[2][5] For long-term storage, DMSO is a common choice. However, it is important to use high-purity, anhydrous DMSO as it is hygroscopic and absorbed water can contribute to compound degradation over time.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Biological Activity
If you are observing variable or weaker than expected results in your experiments with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| This compound Degradation | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Protect solutions from light. 4. Perform a stability check of your this compound stock (see Experimental Protocols). |
| Suboptimal Compound Concentration | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 2. Ensure complete solubilization of this compound in your working solution. |
| Cell Culture Conditions | 1. Maintain consistent cell density and passage number between experiments. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells (typically <0.5%). |
| Assay Variability | 1. Standardize all incubation times and reagent concentrations. 2. Use appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation for each condition.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute compounds with increasing hydrophobicity. A typical gradient might be 5-95% B over 20 minutes.
3. Detection:
-
Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.
4. Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: this compound mechanism of action and the impact of degradation.
References
Interpreting unexpected phenotypes after PFI-90 treatment
Welcome to the technical support center for PFI-90, a selective inhibitor of histone demethylase KDM3B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results, including unexpected phenotypes, and to offer detailed troubleshooting and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM3B.[1][2][3][4] Its mechanism of action involves binding to the active site of KDM3B, preventing the demethylation of histone H3 at lysine 9 (H3K9me2). This leads to an overall increase in the levels of this repressive histone mark.[1] this compound also exhibits inhibitory activity against other histone demethylases, including KDM1A, KDM4B, and KDM5A, leading to an increase in the activating mark H3K4me3.[1] In the context of fusion-positive rhabdomyosarcoma (FP-RMS), the inhibition of KDM3B by this compound suppresses the oncogenic activity of the PAX3-FOXO1 fusion protein, resulting in apoptosis and myogenic differentiation.[1][5]
Q2: What are the expected cellular phenotypes after this compound treatment in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, particularly those driven by transcriptional addiction like FP-RMS, this compound treatment is expected to induce:
-
Increased Histone Methylation: A global increase in H3K9me2 and H3K4me3 levels.[1]
-
Apoptosis: Induction of programmed cell death, which can be observed by PARP cleavage and Annexin V staining.[1][5]
-
Cell Cycle Arrest: A blockade in the S-phase of the cell cycle.
-
Myogenic Differentiation: In rhabdomyosarcoma cells, an increase in markers of muscle differentiation, such as MYOG.[1][5]
-
Downregulation of Target Genes: Repression of PAX3-FOXO1 target gene expression.[1][5]
Q3: I am not observing the expected apoptotic phenotype. What could be the reason?
A3: Several factors could contribute to a lack of apoptosis. See the "Troubleshooting Guide: Unexpected Phenotypes" section below for a detailed breakdown of potential causes and solutions, including issues with compound stability, cell line resistance, and assay-specific problems.
Q4: Are there any known off-target effects of this compound?
A4: this compound is known to inhibit other KDM family members besides KDM3B, such as KDM1A, KDM4B, and KDM5A.[1] The inhibition of these demethylases contributes to the overall cellular phenotype, including the upregulation of apoptosis-related genes through KDM1A inhibition.[6] Broader off-target kinase profiling data for this compound is not extensively published. Therefore, unexpected phenotypes could arise from the inhibition of other unforeseen cellular targets. It is crucial to include appropriate controls in your experiments to delineate on-target versus potential off-target effects.
Troubleshooting Guide: Unexpected Phenotypes After this compound Treatment
This guide addresses common discrepancies between expected and observed results following this compound treatment.
Issue 1: Reduced or No Apoptotic Response
Expected Outcome: Increased apoptosis, characterized by PARP cleavage, caspase activation, and positive Annexin V staining.[1][5]
| Potential Cause | Troubleshooting/Validation Steps |
| Compound Inactivity | Ensure proper storage of this compound (-20°C for powder, -80°C for stock solutions in DMSO).[2][3] Prepare fresh dilutions for each experiment. Confirm the biological activity of your this compound stock on a sensitive positive control cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to KDM inhibitors.[7] Verify the expression of KDM3B and PAX3-FOXO1 (if applicable) in your cell line. Consider that resistance to other epigenetic modifiers can be mediated by upregulation of alternative survival pathways.[7] |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and treatment duration for your specific cell line. For apoptosis assays, ensure you are harvesting both adherent and floating cells. |
| Incorrect Western Blotting Technique for PARP Cleavage | Use an antibody that detects both full-length and cleaved PARP. Ensure efficient protein transfer, especially for the smaller cleaved fragment. |
Issue 2: Altered Cell Cycle Profile
Expected Outcome: Accumulation of cells in the S-phase of the cell cycle.
| Potential Cause | Troubleshooting/Validation Steps |
| Incorrect Staining Protocol | For propidium (B1200493) iodide (PI) staining, ensure complete cell fixation and permeabilization. Treat with RNase to avoid staining of double-stranded RNA.[8] |
| Cell Line-Specific Effects | The cell cycle response to this compound may be cell-type dependent. Perform a time-course experiment to capture the peak of S-phase arrest. |
| Low Compound Concentration | A lower concentration of this compound may not be sufficient to induce a robust cell cycle arrest. Perform a dose-response experiment. |
Issue 3: Inconsistent Histone Methylation Changes
Expected Outcome: Global increase in H3K9me2 and H3K4me3 levels.[1]
| Potential Cause | Troubleshooting/Validation Steps |
| Poor Antibody Quality | Use ChIP-grade antibodies validated for specificity to the histone modification of interest. |
| Inefficient Chromatin Preparation | Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-500 bp range. Inefficient lysis can lead to loss of nuclear material. |
| Incorrect Western Blotting for Histones | Histones are small proteins; use appropriate percentage gels (e.g., 15% or higher) and membranes (e.g., 0.2 µm nitrocellulose) for efficient transfer.[9] |
| Compensatory Mechanisms | Cells may activate other demethylases or modify other histone marks to compensate for KDM3B inhibition. Consider analyzing a broader panel of histone modifications. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RH4 | Rhabdomyosarcoma | 812 | [2][3][10] |
| RH30 | Rhabdomyosarcoma | 3200 | [2][3][10] |
| SCMC | Rhabdomyosarcoma | - | - |
| OSA-CL | Osteosarcoma | 1895 | [2][3][10] |
| TC-32 | Ewing Sarcoma | 1113 | [2][3][10] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both the supernatant (containing floating cells) and adherent cells (by trypsinization).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at -20°C.[13][14][15]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[8][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot for Histone Modifications and PARP Cleavage
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histones, an acid extraction protocol may be required.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein on a polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) is recommended.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm for histones).[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me2, anti-H3K4me3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. For PARP, expect to see a band at ~116 kDa (full-length) and a cleavage product at ~89 kDa in apoptotic cells.[17][18]
Chromatin Immunoprecipitation (ChIP-seq)
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (e.g., anti-H3K9me2, anti-H3K4me3) overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of histone lysine demethylases in cancer cells’ resistance to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: PFI-90 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target activity of PFI-90.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of histone demethylase KDM3B.[1][2][3][4][5] It is not a kinase inhibitor. This compound exerts its effects by inhibiting the demethylase activity of KDM3B, which in turn influences gene expression and cellular processes like apoptosis and differentiation.[1][2][5]
Q2: Is this compound completely selective for KDM3B?
While this compound shows the highest selectivity for KDM3B, it is known to have off-target activity.[6][7][8] Notably, it has been shown to inhibit KDM1A (also known as LSD1), which is a different class of histone demethylase that is not a member of the Jumonji C (JmjC) family.[8] This is an important consideration when interpreting experimental results.
Q3: Why am I observing effects that are inconsistent with KDM3B inhibition?
Unexpected cellular phenotypes when using this compound could be due to its off-target effects on other proteins, such as KDM1A, or potentially other unknown off-targets.[9][10] It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Q4: How can I proactively identify potential off-target effects of this compound?
To proactively identify off-target effects, consider performing a selectivity profiling screen. This involves testing this compound against a panel of other histone demethylases or a broader panel of epigenetic modifiers.[11] Chemical proteomics approaches can also be used to identify protein interactions with this compound in an unbiased manner.[11]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
If you are observing unexpected results with this compound, this guide provides a systematic approach to troubleshoot and determine the source of the effects.
Initial Checks
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and its identity has been verified.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the intended on-target effect to minimize off-target activity.[11]
Experimental Validation Strategies
| Experimental Approach | Objective | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Genetic Knockdown/Knockout | To mimic the pharmacological inhibition of the target. | Knockdown or knockout of KDM3B phenocopies the effects of this compound treatment. | The phenotype observed with this compound is not replicated by KDM3B knockdown/knockout. |
| Rescue Experiments | To confirm the effect is mediated by the intended target. | Overexpression of a this compound-resistant mutant of KDM3B reverses the observed phenotype. | The phenotype persists despite the expression of a resistant KDM3B mutant.[11] |
| Use of a Structurally Unrelated Inhibitor | To confirm the phenotype is due to inhibition of the target and not a specific chemical scaffold. | A structurally different KDM3B inhibitor produces the same phenotype as this compound.[11] | The alternative inhibitor does not produce the same phenotype. |
| Target Engagement Assays | To confirm this compound is binding to KDM3B in your experimental system. | Cellular thermal shift assay (CETSA) or related techniques show stabilization of KDM3B by this compound. | No evidence of this compound binding to KDM3B at the effective concentrations. |
| Downstream Pathway Analysis | To verify that the observed effects are consistent with the known signaling of the target. | Changes in the methylation status of KDM3B target histones (e.g., H3K9me1/2) and expression of known downstream target genes are observed. | The observed signaling changes are inconsistent with the known function of KDM3B. |
Experimental Protocols
KDM3B Knockdown using siRNA
Objective: To determine if the cellular phenotype observed with this compound is reproducible by reducing the expression of its primary target, KDM3B.
Methodology:
-
Cell Culture: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
Dilute KDM3B-specific siRNA and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Analysis:
-
Verify Knockdown: Harvest a subset of cells to confirm KDM3B protein knockdown by Western blotting.
-
Phenotypic Assay: Perform the relevant cellular assay to assess if the phenotype observed with this compound is replicated in the KDM3B knockdown cells compared to the non-targeting control.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with its target, KDM3B, in intact cells.
Methodology:
-
Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) at the desired concentration for a specified time.
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection: Analyze the amount of soluble KDM3B remaining at each temperature using Western blotting. A positive result is indicated by a shift in the melting curve of KDM3B to a higher temperature in the this compound-treated samples compared to the vehicle control.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected results with this compound.
This compound On-Target and Potential Off-Target Pathways
Caption: Simplified signaling pathways for this compound's on-target and known off-target effects.
References
- 1. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Best practices for working with PFI-90 in the lab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of PFI-90 in the laboratory. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as a selective inhibitor of histone demethylases. Its primary target is Lysine (B10760008) Demethylase 3B (KDM3B), but it has also been shown to inhibit Lysine Demethylase 1A (KDM1A).[1][2] By inhibiting these enzymes, this compound leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me2/3) and lysine 4 (H3K4me2/3).[1] This alteration in histone methylation patterns disrupts the transcriptional activity of certain oncogenes, most notably the PAX3-FOXO1 fusion protein, which is a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
-
Solid Form: Store the powder at -20°C for long-term storage (stable for at least 2 years).[4]
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[3][5]
Q3: How do I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3][5] To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mM. Gentle warming and sonication can be used to aid dissolution if precipitation is observed.[6] For in vivo studies, further dilution into vehicles like corn oil or a solution containing SBE-β-CD may be necessary.[6]
Quantitative Data
This compound Solubility
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 40 mg/mL (~186 mM) | Recommended for stock solutions.[3][4] Use of fresh, anhydrous DMSO is crucial as it is hygroscopic.[5] |
| Ethanol | ~20 mg/mL (~93 mM) | Sonication and warming may be required for complete dissolution.[3][4] |
| Methanol | Soluble | [7] |
| Water | Insoluble | [3][4] |
This compound Inhibitory Activity
| Target | IC50/Kd | Assay Type |
| KDM3B | Kd = 7.68 µM | Surface Plasmon Resonance (SPR)[1] |
| KDM1A | Inhibitory activity confirmed | Enzymatic Assay[1] |
| KDM4B | Inhibited by 46.8% at 10 µM | Enzymatic Assay[7] |
| KDM5A | Inhibited by 87.1% at 10 µM | Enzymatic Assay[7] |
| KDM6B | Inhibited by 63.2% at 10 µM | Enzymatic Assay[7] |
This compound Cellular Activity
| Cell Line | EC50/IC50 | Assay |
| RH4 (FP-RMS) | 0.9 µM (EC50) | Cell Viability[2] |
| RH30 (FP-RMS) | 3.2 µM (EC50) | Cell Viability[8] |
| SCMC (FP-RMS) | 0.4 µM (EC50) | Cell Viability[8] |
| TC-32 (Ewing's Sarcoma) | 1 µM (IC50) | Cell Death[7] |
| SJSA-1 (Osteosarcoma) | 2 µM (IC50) | Cell Death[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits KDM3B and KDM1A, leading to increased histone methylation and suppression of the PAX3-FOXO1 oncogenic program.
References
- 1. Regulation of Target Genes of PAX3–FOXO1 in Alveolar Rhabdomyosarcoma | Anticancer Research [ar.iiarjournals.org]
- 2. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. vet.cornell.edu [vet.cornell.edu]
Validation & Comparative
PFI-90 vs. PFI-63: A Comparative Analysis of Efficacy and Solubility for KDM Inhibition
A detailed guide for researchers on the relative performance of two prominent histone demethylase inhibitors, highlighting key differences in their potency and physical properties.
This guide provides a comprehensive comparison of PFI-90 and its analog, PFI-63, two small molecule inhibitors of histone lysine (B10760008) demethylases (KDMs). Both compounds are under investigation for their therapeutic potential in oncology, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS), where they target the oncogenic driver PAX3-FOXO1. This document summarizes their efficacy and solubility based on available experimental data, outlines the methodologies used in these assessments, and illustrates their mechanism of action.
At a Glance: Key Quantitative Data
The following tables provide a summary of the comparative efficacy and solubility of this compound and PFI-63.
Table 1: Comparative Efficacy (EC₅₀) in Fusion-Positive Rhabdomyosarcoma (FP-RMS) Cell Lines
| Compound | RH4 (EC₅₀, µM) | RH30 (EC₅₀, µM) | SCMC (EC₅₀, µM) |
| PFI-63 | ~7.16 | Not Reported | Not Reported |
| This compound | 0.812 | 3.2 | Not Reported |
EC₅₀ values represent the concentration of the compound required to inhibit 50% of the cellular activity.
Table 2: Comparative Potency (IC₅₀) Against Histone Demethylases (KDMs)
| Compound | KDM3B (IC₅₀) | Other Notable KDM Inhibition |
| PFI-63 | 7 µM | KDM4B, KDM5A, KDM6B |
| This compound | ~30-50 nM | KDM1A, KDM4B, KDM5A |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 3: Comparative Solubility
| Compound | Aqueous Solubility (logP) | DMSO | Ethanol | Water |
| PFI-63 | 2.36 (low) | Not specified | Not specified | Poor |
| This compound | 0.82 (improved) | 40 mg/mL (186.72 mM) | 20 mg/mL (93.36 mM) | Insoluble |
logP (partition coefficient) is a measure of lipophilicity; a lower logP value generally indicates higher aqueous solubility.[1]
Efficacy Profile
This compound consistently demonstrates superior potency compared to its predecessor, PFI-63. In cellular assays, this compound exhibits significantly lower EC₅₀ values in FP-RMS cell lines, indicating a more potent inhibition of cancer cell growth.[2] For instance, the EC₅₀ of this compound in the RH4 cell line is nearly nine times lower than that of PFI-63.
At the enzymatic level, the difference is even more pronounced. While PFI-63 inhibits KDM3B with an IC₅₀ of 7 µM, this compound has been reported to have a potency in the nanomolar range (~30-50 nM) for the same target.[3] This represents a greater than 100-fold increase in inhibitory activity. Both compounds exhibit activity against a panel of KDMs, suggesting a multi-KDM inhibitory mechanism.[4][5] The inhibition of both KDM3B and KDM1A by this compound is believed to contribute to its biological effects in FP-RMS.[4]
Solubility Profile
A significant advantage of this compound over PFI-63 is its improved aqueous solubility.[1][5][6] The partition coefficient (logP) of this compound is 0.82, a substantial improvement from the logP of 2.36 for PFI-63, which is described as having poor water solubility.[1][5][7][8] This enhanced solubility makes this compound a more suitable candidate for in vivo studies and potential therapeutic development.[1][5][6] While insoluble in water, this compound shows good solubility in common laboratory solvents such as DMSO and ethanol.[9]
Mechanism of Action: Signaling Pathway
This compound and PFI-63 exert their anti-cancer effects by inhibiting the enzymatic activity of histone lysine demethylases, primarily KDM3B. In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion oncoprotein drives a transcriptional program that promotes cell proliferation and survival. The activity of PAX3-FOXO1 is dependent on the epigenetic state of the chromatin, which is regulated by enzymes like KDMs.
By inhibiting KDM3B, this compound and PFI-63 lead to an increase in histone methylation marks, such as H3K9me2.[4] this compound also indirectly leads to an increase in H3K4me3 through the inhibition of KDM1A.[4] These changes in histone methylation alter the chromatin landscape, disrupting the binding and transcriptional activity of PAX3-FOXO1.[4] This ultimately leads to the downregulation of PAX3-FOXO1 target genes and the induction of apoptosis (programmed cell death) and myogenic differentiation.[2][4]
Caption: Signaling pathway of this compound and PFI-63 in FP-RMS.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy and solubility of KDM inhibitors like this compound and PFI-63.
In Vitro KDM Enzymatic Inhibition Assay (e.g., AlphaScreen)
Principle: This bead-based, non-radioactive, homogeneous assay measures the demethylation of a biotinylated histone peptide substrate by a KDM enzyme. Inhibition of the enzyme results in a decrease in the assay signal.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the KDM enzyme (e.g., recombinant human KDM3B), the biotinylated histone H3 peptide substrate, and the test compound (this compound or PFI-63) at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to occur.
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody that specifically recognizes the demethylated product and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Efficacy Assay (e.g., Cell Viability/Proliferation Assay)
Principle: This assay determines the concentration of a compound that inhibits cell growth or viability by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Seed FP-RMS cells (e.g., RH4) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or PFI-63) for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., resazurin-based or ATP-based) to the wells and incubate according to the manufacturer's instructions.
-
Signal Reading: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to untreated control cells and plot the percent viability against the compound concentration. Calculate the EC₅₀ value using non-linear regression analysis.
Solubility Determination (Shake-Flask Method for logP)
Principle: The partition coefficient (logP) is determined by measuring the equilibrium distribution of a compound between an aqueous phase (e.g., phosphate-buffered saline) and an immiscible organic solvent (e.g., n-octanol).
Methodology:
-
Preparation: Prepare a solution of the test compound in the organic solvent.
-
Partitioning: Mix a known volume of the organic solution with a known volume of the aqueous phase in a sealed container.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove aliquots from both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and characterization of KDM inhibitors like this compound, starting from a primary hit like PFI-63.
Caption: Workflow for KDM inhibitor discovery and characterization.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
A Comparative Guide to KDM Inhibitors: PFI-90 vs. GSK-J4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent histone lysine (B10760008) demethylase (KDM) inhibitors, PFI-90 and GSK-J4. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Introduction to this compound and GSK-J4
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 3B (KDM3B), a member of the JmjC domain-containing family of histone demethylases. It has garnered significant interest for its anti-tumor activity, particularly in cancers driven by the PAX3-FOXO1 fusion protein, such as fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3][4][5] this compound is a derivative of an earlier compound, PFI-63, with improved solubility and potency.[2][5][6]
GSK-J4 is a widely used cell-permeable prodrug of the active inhibitor GSK-J1. It is recognized as a dual inhibitor of KDM6A (UTX) and KDM6B (JMJD3), which are responsible for demethylating histone H3 at lysine 27 (H3K27).[7] Its ability to modulate the inflammatory response and induce apoptosis and cell cycle arrest has made it a valuable tool in cancer research and beyond.[8][9] However, it is important to note that GSK-J4 has been shown to inhibit other KDM subfamilies, including KDM5, indicating a broader selectivity profile than initially reported.[10]
Comparative Analysis of Inhibitor Activity and Specificity
The following tables summarize the available quantitative data for this compound and GSK-J4, providing a basis for comparing their potency and selectivity. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Target KDM | IC50 (µM) | Assay Type | Reference |
| This compound | KDM3B | 7 | Enzymatic Assay | [11] |
| KDM4B | >10 | Enzymatic Assay | [2] | |
| KDM5A | >10 | Enzymatic Assay | [2] | |
| KDM6B | >10 | Enzymatic Assay | [2] | |
| KDM1A | ~10 | Enzymatic Assay | [2] | |
| GSK-J4 | KDM6A (UTX) | 6.6 | Cell-free Assay | |
| KDM6B (JMJD3) | 8.6 | Cell-free Assay | ||
| KDM5B | Not specified | Cell-based Assay | [10] | |
| KDM4C | Not specified | Cell-based Assay | [10] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Effect | IC50 / EC50 (nM) | Reference |
| This compound | RH4 (FP-RMS) | Cell Viability | 812 | [1] |
| RH30 (FP-RMS) | Cell Viability | 3200 | [1] | |
| OSA-CL (Osteosarcoma) | Cell Viability | 1895 | [1] | |
| TC-32 (Ewing's Sarcoma) | Cell Viability | 1113 | [1] | |
| GSK-J4 | Y79 (Retinoblastoma) | Cell Viability | 680 (at 48h) | [12] |
| WERI-Rb1 (Retinoblastoma) | Cell Viability | 2150 (at 48h) | [12] | |
| Various CRC cell lines | Proliferation | Median IC50: 6200-6350 | [13] |
Table 3: Binding Affinity
| Inhibitor | Target | Kd (µM) | Method | Reference |
| This compound | KDM3B | 7.68 | Surface Plasmon Resonance (SPR) | [2][5] |
Mechanism of Action and Signaling Pathways
This compound: Targeting the KDM3B-PAX3-FOXO1 Axis
This compound exerts its anti-cancer effects in fusion-positive rhabdomyosarcoma by inhibiting the enzymatic activity of KDM3B.[2][5] This inhibition leads to an increase in histone H3 lysine 9 di-methylation (H3K9me2) at the regulatory regions of PAX3-FOXO1 target genes.[2][14] The altered epigenetic landscape results in the downregulation of the transcriptional activity of the oncogenic fusion protein PAX3-FOXO1, a key driver of FP-RMS.[2][11][14] This ultimately leads to the induction of apoptosis and myogenic differentiation in cancer cells.[1][15] this compound also inhibits KDM1A, which contributes to the upregulation of genes involved in myogenesis and apoptosis through increased H3K4 methylation.[14]
GSK-J4: Modulating NF-κB Signaling and Inducing Cell Death
GSK-J4 primarily targets the H3K27 demethylases KDM6A and KDM6B.[7] By inhibiting these enzymes, GSK-J4 increases the levels of H3K27me3, a repressive histone mark. This epigenetic modification plays a crucial role in regulating gene expression. In several cancer models, GSK-J4 has been shown to modulate the NF-κB signaling pathway.[16][17][18] Inhibition of KDM6B by GSK-J4 can reduce the expression of NF-κB subunits and impair their nuclear localization, leading to a downstream cascade that results in cell cycle arrest and apoptosis.[16][17] The induction of apoptosis by GSK-J4 has been observed in various cancer types, including acute myeloid leukemia and retinoblastoma.[19]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize KDM inhibitors like this compound and GSK-J4.
In Vitro Histone Demethylase (KDM) Inhibition Assay
This assay is crucial for determining the potency (IC50) and selectivity of an inhibitor against a panel of KDM enzymes. A common method is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
Principle: The assay measures the demethylation of a biotinylated histone peptide substrate by a specific KDM enzyme. The product, a demethylated peptide, is detected by a specific antibody conjugated to an acceptor bead. The biotinylated substrate binds to a streptavidin-coated donor bead. When the donor and acceptor beads are in close proximity (i.e., when the demethylated product is present), excitation of the donor bead results in a luminescent signal from the acceptor bead. An inhibitor will reduce the amount of demethylated product, leading to a decrease in the AlphaLISA signal.
General Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound or GSK-J4) in an appropriate buffer.
-
Enzyme Reaction: In a microplate, combine the KDM enzyme, the biotinylated histone peptide substrate, and the inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at a controlled temperature to allow the demethylation reaction to proceed.
-
Detection: Add the AlphaLISA acceptor beads and streptavidin donor beads to the reaction wells.
-
Signal Reading: Incubate in the dark and then read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound or GSK-J4) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. A vital dye, such as propidium (B1200493) iodide (PI), is also included to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells.
General Protocol:
-
Cell Treatment: Treat cells with the inhibitor for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Summary and Conclusion
This compound and GSK-J4 are both valuable chemical probes for studying the roles of histone demethylases in health and disease.
-
This compound demonstrates notable selectivity for KDM3B and acts as a multi-KDM inhibitor. Its mechanism of action through the inhibition of the PAX3-FOXO1 oncogenic pathway makes it a promising candidate for further investigation in specific cancer types, particularly fusion-positive rhabdomyosarcoma.
-
GSK-J4 , a dual inhibitor of KDM6A/B , has a broader inhibitory profile that includes the KDM5 family. Its well-documented effects on NF-κB signaling , apoptosis, and cell cycle regulation have established it as a standard tool for studying H3K27me3-mediated epigenetic regulation in a wide range of biological contexts.
The choice between this compound and GSK-J4 will depend on the specific research question. For studies focused on the role of KDM3B and the PAX3-FOXO1 pathway, this compound offers greater selectivity. For broader investigations into the effects of H3K27 demethylase inhibition and its impact on pathways like NF-κB, GSK-J4 remains a relevant, albeit less selective, tool. Researchers should carefully consider the selectivity profiles and mechanisms of action of these inhibitors when designing experiments and interpreting results. Further head-to-head comparative studies would be invaluable for a more definitive understanding of their relative potencies and specificities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 12. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
PFI-90 vs. JIB-04: A Comparative Guide for Cancer Researchers
In the rapidly evolving landscape of epigenetic cancer therapy, two small molecule inhibitors, PFI-90 and JIB-04, have emerged as critical tools for investigating the roles of histone demethylases in malignancy. While both compounds target enzymes that remove methyl groups from histones, they exhibit distinct selectivity profiles and mechanisms of action, making them suitable for different research applications. This guide provides a detailed comparison of this compound and JIB-04, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | This compound | JIB-04 |
| Primary Target | KDM3B (selective) | Pan-Jumonji (JmjC) domain-containing histone demethylase inhibitor |
| Mechanism of Action | Inhibits KDM3B, leading to increased H3K9me2 at PAX3-FOXO1 target sites, disrupting its oncogenic activity.[1][2] Also inhibits KDM1A, increasing H3K4me3 at myogenesis and apoptosis-related genes.[2] | Broadly inhibits multiple JmjC domain-containing histone demethylases, leading to global changes in histone methylation (e.g., increased H3K4me3, H3K9me3, H3K27me3) and deregulation of various oncogenic pathways.[3] |
| Primary Applications | Investigating the role of KDM3B in fusion-positive rhabdomyosarcoma (FP-RMS) and other cancers driven by specific transcription factors.[1][4] | Broad-spectrum anticancer studies, overcoming drug resistance, and investigating the general role of Jumonji demethylases in cancer.[3][5] |
Target Specificity and Potency
This compound is characterized by its selective inhibition of Lysine (B10760008) Demethylase 3B (KDM3B).[6][7] In enzymatic assays, this compound demonstrates the highest potency against KDM3B, with less significant effects on other histone demethylases such as KDM1A, KDM4B, KDM5A, and KDM6B.[1][8] This selectivity makes it a valuable tool for dissecting the specific functions of KDM3B in cancer.
JIB-04 , in contrast, is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.[9][10][11] It exhibits potent inhibitory activity against a broad range of these enzymes.
The following table summarizes the reported IC50 values for both inhibitors against various histone demethylases.
Table 1: Inhibitory Concentration (IC50) of this compound and JIB-04 Against Histone Demethylases
| Histone Demethylase | This compound IC50 (nM) | JIB-04 IC50 (nM) |
| KDM3B | Most Potent[1][2] | - |
| JARID1A | - | 230[9][10] |
| JMJD2E | - | 340[9][10] |
| JMJD3 | - | 855[9][10] |
| JMJD2A | - | 445[9][10] |
| JMJD2B | - | 435[9][10] |
| JMJD2C | - | 1100[9][10] |
| JMJD2D | - | 290[9][10] |
Note: Specific IC50 values for this compound against a panel of KDMs are not consistently reported across public sources, but its highest selectivity for KDM3B is a key finding.[1][4]
Cellular Effects and Anti-Cancer Activity
The differing target profiles of this compound and JIB-04 translate to distinct cellular and anti-cancer effects.
This compound has been extensively studied in the context of fusion-positive rhabdomyosarcoma (FP-RMS), a pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncogene.[1][4] By inhibiting KDM3B, this compound increases histone H3 lysine 9 dimethylation (H3K9me2) at PAX3-FOXO1 binding sites, which disrupts the fusion protein's transcriptional activity.[1][2] This leads to the downregulation of PAX3-FOXO1 target genes, induction of apoptosis, and promotion of myogenic differentiation.[1][6][7]
JIB-04 demonstrates broad-spectrum anti-cancer activity across a variety of cancer types, including Ewing Sarcoma, hepatocellular carcinoma, and breast cancer.[3][5][12] Its pan-inhibitory nature leads to widespread changes in gene expression by altering global histone methylation patterns, affecting multiple oncogenic signaling pathways.[3] Studies have shown that JIB-04 can inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and impair cancer stem cell properties.[3][12][13] Furthermore, JIB-04 has shown efficacy in overcoming resistance to conventional chemotherapies.[5]
Table 2: Cellular Effects of this compound and JIB-04 in Cancer Cell Lines
| Effect | This compound | JIB-04 |
| Cell Viability | Dose-dependent decrease in viability of FP-RMS cells (RH4, RH30, SCMC) with EC50 values in the sub-micromolar to low micromolar range.[4][8] | Potent growth inhibition in various cancer cell lines, including Ewing Sarcoma (IC50 range 0.13 µM to 1.84 µM) and hepatocellular carcinoma.[3][12] |
| Apoptosis | Induces apoptosis in FP-RMS cells, evidenced by PARP cleavage and increased caspase 3 levels.[1][7] | Induces apoptosis in multiple cancer cell lines.[10] |
| Cell Cycle | - | Causes cell cycle arrest, particularly at the G1/S and G2/M phases.[3][12][14] |
| Differentiation | Promotes myogenic differentiation in FP-RMS cells.[6][7] | - |
| Cancer Stem Cells | - | Attenuates cancer stem cell properties, including tumorsphere formation and self-renewal.[12][13] |
Signaling Pathways and Mechanisms of Action
The distinct target specificities of this compound and JIB-04 result in the modulation of different signaling pathways.
This compound's Mechanism of Action:
This compound's primary mechanism involves the targeted disruption of the PAX3-FOXO1 oncogenic program in FP-RMS.[1][4] This is achieved through the inhibition of KDM3B, which normally removes the repressive H3K9me2 mark. This compound treatment leads to an accumulation of H3K9me2 at PAX3-FOXO1 target gene promoters, hindering transcription.[1][2] Additionally, inhibition of KDM1A by this compound leads to increased H3K4me3, an activating mark, at genes involved in myogenesis and apoptosis, further contributing to its anti-tumor effect.[2]
JIB-04's Mechanism of Action:
JIB-04's broad inhibition of JmjC demethylases leads to a more global disruption of the epigenetic landscape. This results in the deregulation of numerous cancer-related pathways. For example, in hepatocellular carcinoma, JIB-04 has been shown to target the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[12] In Ewing Sarcoma, it disrupts the EWS/Fli1 oncogenic program and increases DNA damage.[3] The multifaceted impact of JIB-04 underscores its potential as a broad-spectrum anti-cancer agent.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of common methodologies used in the evaluation of this compound and JIB-04.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth during the drug exposure period.
-
Drug Treatment: After allowing cells to adhere overnight, treat with a range of concentrations of this compound or JIB-04 (and a vehicle control) for 48-96 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50/EC50 values using non-linear regression analysis.
Western Blotting for Histone Methylation and Apoptosis Markers
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against specific histone methylation marks (e.g., H3K9me2, H3K4me3) or apoptosis markers (e.g., cleaved PARP, cleaved caspase-3). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound and JIB-04 are both valuable chemical probes for studying the role of histone demethylases in cancer. The choice between these two inhibitors should be guided by the specific research question.
-
This compound is the inhibitor of choice for studies focused on the specific role of KDM3B , particularly in the context of cancers driven by specific transcription factors like PAX3-FOXO1 in FP-RMS. Its selectivity allows for a more targeted investigation of a particular enzymatic activity.
-
JIB-04 is a powerful tool for broader investigations into the role of Jumonji domain-containing histone demethylases as a class of enzymes in cancer. Its pan-inhibitory activity makes it suitable for studies aiming to understand the global epigenetic consequences of inhibiting this family of enzymes and for exploring its potential as a broad-spectrum anticancer agent, especially in the context of drug resistance.
Researchers should carefully consider the target selectivity, mechanism of action, and the specific cancer model when designing experiments with these inhibitors to ensure the generation of robust and interpretable data.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PFI-90 On-Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe engages its intended target within a cellular context is a critical validation step. This guide provides a comprehensive comparison of methods to validate the on-target engagement of PFI-90, a selective inhibitor of the histone demethylase KDM3B.
This compound is a potent and cell-permeable compound that has been shown to inhibit the enzymatic activity of KDM3B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2][3][4][5] KDM3B specifically demethylates mono- and di-methylated lysine (B10760008) 9 on histone H3 (H3K9me1/2), a mark associated with gene transcription. Inhibition of KDM3B by this compound is expected to lead to an increase in global and locus-specific H3K9me2 levels. This guide details key methodologies for confirming this engagement in cells, presents comparative data for this compound and other relevant KDM inhibitors, and provides detailed experimental protocols.
Comparison of Cellular On-Target Engagement Assays
Validating the interaction of this compound with KDM3B in a cellular environment can be achieved through several distinct but complementary approaches. These methods can be broadly categorized into three types: direct target binding assays, downstream signaling analysis, and phenotypic assays. This guide focuses on direct and downstream methods as the most rigorous approaches for confirming on-target engagement.
| Assay Type | Method | Principle | This compound Application | Alternative KDM Inhibitors |
| Direct Target Binding | Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of KDM3B in the presence of this compound indicates direct engagement. | Feasible, but specific data for this compound is not yet published. | General applicability for any small molecule inhibitor. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. | Feasible for KDM3B, but would require generation of a NanoLuc®-KDM3B fusion protein. | Successfully used for other epigenetic targets. | |
| Downstream Target Modulation | Western Blotting / In-Cell Western | Measures the change in the global levels of the direct downstream histone mark, H3K9me2. Inhibition of KDM3B by this compound should lead to a dose-dependent increase in H3K9me2. | Validated: this compound treatment has been shown to increase H3K9me2 levels in cells.[6] | JIB-04 (pan-JmjC inhibitor) and GSK-J4 (KDM6 inhibitor) have been shown to modulate their respective target histone marks.[7][8] |
| Chromatin Immunoprecipitation (ChIP-seq) | Provides a genome-wide view of the increase in H3K9me2 at specific gene loci upon this compound treatment. | Validated: ChIP-seq has been used to show a genome-wide increase in H3K9me2 after this compound treatment.[6][9] | A common method for characterizing the cellular activity of various KDM inhibitors. | |
| Cellular Potency | Cell Viability/Proliferation Assays | Determines the concentration of this compound required to inhibit cell growth (IC50/EC50), providing a measure of its functional cellular potency. | Validated: IC50 values have been determined in various cancer cell lines.[10] | IC50/EC50 values are widely reported for other KDM inhibitors like JIB-04 and GSK-J4.[11][12][13] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparison with other well-characterized KDM inhibitors.
Table 1: In Vitro KDM Inhibitory Activity
| Compound | Primary Target(s) | KDM3B IC50 (nM) | Selectivity Profile |
| This compound | KDM3B | Reported as the most selective target | Also shows activity against KDM1A.[6] |
| JIB-04 | Pan-JmjC | ~855 nM (for JMJD3) | Broadly inhibits multiple JmjC-domain containing KDMs including JARID1A, JMJD2A/B/C/D/E.[11][14] |
| GSK-J4 | KDM6A/B | Not reported, expected to be inactive | Selective for KDM6A/B, with some activity against KDM5B/C at higher concentrations.[15] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity of KDM Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) | Observed Cellular Effect |
| This compound | RH4 | 812 | Induction of apoptosis and myogenic differentiation.[10] |
| RH30 | 3200 | ||
| OSA-CL | 1895 | ||
| TC-32 | 1113 | ||
| JIB-04 | H358, A549 (Lung Cancer) | As low as 10 nM | Inhibition of cell proliferation.[11] |
| GSK-J4 | JJN3 (Multiple Myeloma) | ~1000 nM | Induction of apoptosis and cell cycle arrest.[8][12] |
Visualizing On-Target Engagement
Signaling Pathway
Caption: Inhibition of KDM3B by this compound leads to the accumulation of H3K9me2.
Experimental Workflows
Caption: Workflow for validating this compound target engagement using CETSA.
Caption: Workflow for assessing this compound's effect on downstream H3K9me2 levels.
Experimental Protocols
Downstream Histone Mark Analysis via Western Blot
This protocol is a direct measure of this compound's enzymatic inhibition of KDM3B in cells.
a. Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for 24-48 hours.
b. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet by resuspending in 0.2 M H2SO4 and incubating overnight at 4°C with rotation.
-
Centrifuge to pellet debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air dry.
-
Resuspend the histone pellet in ultrapure water.
c. Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (a 15% gel is recommended for good resolution of histones).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Incubate with a corresponding secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an appropriate ECL substrate.
-
Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.
Cellular Thermal Shift Assay (CETSA®)
This protocol provides direct evidence of this compound binding to KDM3B.
a. Cell Treatment:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend in a suitable buffer.
-
Divide the cell suspension into two aliquots: one for treatment with this compound (e.g., 10 µM) and one for the vehicle control (DMSO).
-
Incubate at 37°C for 1-2 hours.
b. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Carefully collect the supernatant.
-
Quantify the amount of soluble KDM3B in each sample using a method such as Western blotting or an ELISA-based assay.
d. Data Analysis:
-
Plot the percentage of soluble KDM3B against the temperature for both this compound and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization and therefore, direct target engagement.
Conclusion
Validating the on-target engagement of this compound is a crucial step in its characterization as a selective KDM3B inhibitor. The methods outlined in this guide provide a robust framework for confirming its mechanism of action in a cellular context. Measuring the downstream increase in H3K9me2 via Western blot is a direct and validated method to confirm the enzymatic inhibition of KDM3B by this compound in cells.[6] For unequivocal evidence of direct binding, the Cellular Thermal Shift Assay offers a powerful approach. By comparing the cellular potency and downstream effects of this compound with other KDM inhibitors like JIB-04 and GSK-J4, researchers can gain a comprehensive understanding of its selectivity and cellular activity. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at validating this compound's on-target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]
PFI-90 vs. Standard Chemotherapy for Rhabdomyosarcoma: A Comparative Analysis for Researchers
For researchers and drug development professionals navigating the therapeutic landscape of rhabdomyosarcoma (RMS), understanding the preclinical efficacy and mechanisms of emerging targeted therapies in comparison to established standards is paramount. This guide provides a detailed comparison of PFI-90, a novel histone lysine (B10760008) demethylase (KDM) inhibitor, with the standard-of-care chemotherapy regimen for rhabdomyosarcoma.
Overview of Therapeutic Approaches
This compound is an investigational small molecule inhibitor that targets histone lysine demethylases, with a high potency for KDM3B.[1] In fusion-positive rhabdomyosarcoma (FP-RMS), the PAX3-FOXO1 fusion protein is a key oncogenic driver. This compound has been shown to downregulate the transcriptional activity of PAX3-FOXO1, leading to the suppression of tumor growth.[2] Its mechanism of action involves increasing histone methylation (H3K4 and H3K9), which in turn represses the target genes of the PAX3-FOXO1 fusion protein.[2]
Standard rhabdomyosarcoma treatment is a multi-modal approach that typically includes surgery, radiation therapy, and chemotherapy.[3] The most common first-line chemotherapy regimen is a combination of vincristine, actinomycin (B1170597) D, and cyclophosphamide (B585) (VAC).[4] This combination therapy targets different phases of the cell cycle and mechanisms of cell division to induce cancer cell death. For intermediate-risk RMS, the VAC regimen is a well-established standard.[5]
Preclinical Efficacy: A Comparative Look
Direct comparative preclinical studies of this compound against the VAC regimen have not been identified in the reviewed literature. The available data for this compound's efficacy is based on comparisons with a vehicle control (DMSO) in xenograft models of fusion-positive rhabdomyosarcoma.[2] To provide a semblance of comparison, this guide presents the available data for this compound alongside representative preclinical data for vincristine, a key component of the VAC regimen.
Table 1: In Vivo Efficacy of this compound in Fusion-Positive Rhabdomyosarcoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Outcome | Reference |
| This compound | 25 mg/kg | Not Specified | Delayed tumor progression | [2] |
| DMSO (Control) | Not Applicable | Not Specified | Continued tumor progression | [2] |
Table 2: In Vitro Efficacy of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | Drug | IC50/EC50 | Efficacy Metric | Reference |
| RH4 | This compound | 0.9 uM | EC50 | [2] |
| RH30 | This compound | Low micromolar | EC50 | [2] |
| SCMC | This compound | Low micromolar | EC50 | [2] |
Table 3: Preclinical Efficacy of Vincristine in Rhabdomyosarcoma Models
| Model | Drug | Dosage | Outcome | Reference |
| Rd76-9 murine RMS cells (in vitro) | Vincristine | 2.1 nM (IC50) | Reduced cell viability | [6] |
| RMS xenografts | Vincristine | 0.1, 0.2, 0.4 mg/kg | Dose-dependent reduction in tumor volume | [7] |
Note: The data in Tables 1, 2, and 3 are from separate studies and not from a head-to-head comparison. The experimental conditions, including the specific xenograft models and treatment schedules, may differ.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of histone lysine demethylases, particularly KDM3B. This leads to an increase in histone methylation at the target genes of the PAX3-FOXO1 fusion protein, ultimately suppressing their transcription and promoting apoptosis and myogenic differentiation.
Caption: this compound inhibits KDM3B, leading to repression of PAX3-FOXO1 targets.
Standard Chemotherapy (VAC) Mechanism of Action
The VAC regimen combines three cytotoxic agents with distinct mechanisms to maximize cancer cell death while minimizing overlapping toxicities.
References
- 1. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Vincristine, Actinomycin, and Cyclophosphamide Compared With Vincristine, Actinomycin, and Cyclophosphamide Alternating With Vincristine, Topotecan, and Cyclophosphamide for Intermediate-Risk Rhabdomyosarcoma: Children's Oncology Group Study D9803 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 [frontiersin.org]
Validating the Phenotype of KDM3B Inhibitor PFI-90 through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of the chemical probe PFI-90, a selective inhibitor of the histone demethylase KDM3B, with the genetic knockdown of KDM3B itself. The objective is to validate that the cellular effects of this compound are indeed mediated through the inhibition of KDM3B. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to KDM3B and this compound
Lysine-specific demethylase 3B (KDM3B) is a histone demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2][3] This enzymatic activity is generally associated with the activation of gene transcription.[1] Dysregulation of KDM3B has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4][5]
This compound is a chemical probe that has been identified as a selective inhibitor of KDM3B.[6][7][8] It is being investigated for its potential anti-tumor activities, particularly in cancers driven by specific fusion oncogenes like PAX3-FOXO1 in fusion-positive rhabdomyosarcoma (FP-RMS).[9][10][11] To ensure that the biological effects of this compound are a direct result of its interaction with KDM3B, it is essential to compare its phenotype with that induced by the genetic knockdown of KDM3B.
Data Presentation: this compound Treatment vs. KDM3B Knockdown
The following table summarizes the comparative effects of this compound treatment and KDM3B knockdown on gene expression and cellular phenotypes in FP-RMS cell lines, as reported in key studies.[9][10][11]
| Parameter | This compound Treatment | KDM3B Knockdown (CRISPRi) | Combined KDM3B and KDM1A Knockdown | Reference |
| PAX3-FOXO1 Target Gene Sets | Significant downregulation | Significant downregulation (most robust among individual KDM knockdowns) | Strong downregulation, most closely recapitulating this compound effect | [9][10] |
| Apoptosis Gene Sets | Upregulation | No significant enrichment | Significant enrichment, recapitulating this compound effect | [9][10] |
| Myogenesis Gene Sets | Upregulation | Not significantly enriched | Significant enrichment | [12][13] |
| Cell Viability (FP-RMS cells) | Dose-dependent decrease (IC50s in the nM to low µM range) | - | - | [6] |
| H3K9me2 Levels | Increased at PAX3-FOXO1 binding sites | - | - | [12][13] |
Note: CRISPRi (CRISPR interference) was utilized for the genetic knockdown experiments.
Experimental Protocols
KDM3B Knockdown using CRISPRi
This protocol is based on methodologies described for validating this compound's mechanism of action.[9]
Objective: To achieve stable knockdown of KDM3B expression in a chosen cell line (e.g., RH4, a human FP-RMS cell line).
Materials:
-
Lentiviral vectors expressing Cas9 and guide RNAs (sgRNAs) targeting KDM3B
-
Control non-targeting sgRNA
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cells (e.g., RH4)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Culture medium and supplements
-
6-well plates and other standard cell culture plastics
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Antibodies for Western blotting (anti-KDM3B and loading control)
Procedure:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting different exons of the KDM3B gene to minimize off-target effects. Clone the sgRNAs into a suitable lentiviral expression vector.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, psPAX2, and pMD2.G using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Transduction of Target Cells: a. Seed the target cells (e.g., RH4) in 6-well plates. b. On the following day, infect the cells with the lentiviral particles in the presence of polybrene (e.g., 8 µg/mL). c. After 24 hours, replace the virus-containing medium with fresh culture medium.
-
Selection of Stable Knockdown Cells: a. 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. b. Maintain the cells under selection pressure until a stable population of resistant cells is established.
-
Validation of Knockdown: a. qPCR: Extract total RNA from the stable cell lines, synthesize cDNA, and perform qPCR to quantify KDM3B mRNA levels relative to a housekeeping gene and the non-targeting control.[14][15][16] b. Western Blotting: Lyse the cells and perform Western blotting to assess the reduction in KDM3B protein levels.
Cell Viability Assay (e.g., WST-1 Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.[17]
Objective: To determine the dose-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
Target cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[17]
-
WST-1 Assay: a. Add WST-1 reagent to each well according to the manufacturer's instructions.[17] b. Incubate the plate for an additional 0.5 to 4 hours, or until a color change is apparent.[17]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for measuring changes in gene expression following this compound treatment or KDM3B knockdown.[14][18]
Objective: To quantify the mRNA levels of KDM3B and its target genes.
Materials:
-
Cells treated with this compound or with KDM3B knockdown
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for KDM3B, target genes, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the experimental and control cells using a commercial kit, ensuring to minimize RNA degradation.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers in a qPCR plate.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.[16]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[19] Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the experimental conditions to the control.
Mandatory Visualizations
Signaling Pathway of KDM3B
Caption: KDM3B promotes gene transcription by demethylating the repressive H3K9me2 mark.
Experimental Workflow for this compound Validation
Caption: Workflow for validating the on-target effects of this compound by comparing its phenotype to KDM3B knockdown.
Logical Relationship of KDM3B Inhibition and Phenotype
Caption: Both chemical inhibition and genetic knockdown of KDM3B are expected to result in a similar phenotype.
References
- 1. Histone lysine demethylase 3B (KDM3B) regulates the propagation of autophagy via transcriptional activation of autophagy-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The Histone H3K9 Demethylase Kdm3b Is Required for Somatic Growth and Female Reproductive Function [ijbs.com]
- 4. KDM3B Is the H3K9 Demethylase Involved in Transcriptional Activation of lmo2 in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. curesarcoma.org [curesarcoma.org]
- 9. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. elearning.unite.it [elearning.unite.it]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 17. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
PFI-90: A Selective Epigenetic Modulator Compared to Pan-KDM Inhibitors
In the landscape of epigenetic research and drug development, the selective inhibition of histone lysine (B10760008) demethylases (KDMs) presents a promising therapeutic strategy, particularly in oncology. This guide provides a comparative analysis of PFI-90, a selective KDM3B inhibitor, against broad-spectrum pan-KDM inhibitors. By examining their selectivity profiles, mechanisms of action, and the experimental protocols used for their characterization, researchers can make informed decisions about the most suitable tool for their specific scientific inquiries.
Selectivity Profile: this compound vs. Pan-KDM Inhibitors
This compound has emerged as a selective inhibitor of KDM3B, an enzyme implicated in the regulation of gene transcription.[1][2][3][4][5][6] In contrast, pan-KDM inhibitors, such as JIB-04 and IOX1, exhibit activity across a wider range of KDM enzymes.[7][8][9][10] This difference in selectivity is a critical factor for researchers, as it dictates the specificity of the biological response observed.
Recent studies have demonstrated that this compound (also referred to as P3FI-90) displays its highest inhibitory activity against KDM3B.[11][12][13] Enzymatic assays have confirmed that this compound also exhibits some inhibitory effects on other KDMs, including KDM1A, KDM4B, and KDM5A, albeit to a lesser extent than its primary target.[13]
The table below summarizes the available quantitative data on the inhibitory activity of this compound and two common pan-KDM inhibitors, JIB-04 and IOX1, against a panel of KDM enzymes.
| Target KDM | This compound (% Inhibition @ 10 µM) | JIB-04 (IC50, nM) | IOX1 (IC50, µM) |
| KDM1A | ~50% | - | - |
| KDM2A | - | - | 1.8[7] |
| KDM3A | - | - | 0.1[7] |
| KDM3B | >80% | - | - |
| KDM4A | - | 445[8] | - |
| KDM4B | ~60% | 435[8] | - |
| KDM4C | - | 1100[8] | 0.6[7] |
| KDM4E | - | 340[8] | 2.3[7] |
| KDM5A (JARID1A) | ~50% | 230[8] | - |
| KDM6B (JMJD3) | <20% | 855[8] | 1.4[7] |
Note: Data for this compound is presented as approximate percentage inhibition at a 10 µM concentration, as reported in recent literature.[13] IC50 values for JIB-04 and IOX1 are compiled from various sources.[7][8] A hyphen (-) indicates that data was not available from the searched sources.
Signaling Pathways and Experimental Workflow
The distinct selectivity profiles of this compound and pan-KDM inhibitors translate to different impacts on cellular signaling pathways. This compound's targeted inhibition of KDM3B allows for the precise dissection of this enzyme's role in gene regulation. In contrast, pan-KDM inhibitors induce broader epigenetic changes due to their activity against multiple KDMs.
The selection of an appropriate inhibitor is guided by the experimental question. For studying the specific functions of KDM3B, this compound is the superior tool. For investigating the broader consequences of KDM inhibition, a pan-KDM inhibitor would be more appropriate.
Experimental Protocols
To ensure the reproducibility and accuracy of inhibitor profiling, detailed experimental protocols are essential. Below is a generalized protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying KDM activity.
TR-FRET Histone Demethylase Enzymatic Assay
This protocol is adapted from established methods for measuring KDM activity and can be used to determine the IC50 values of inhibitors like this compound and pan-KDM inhibitors.[14][15]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, typically containing HEPES, NaCl, and a stabilizing agent like BSA.
-
Enzyme Dilution: Dilute the recombinant KDM enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a solution of the biotinylated histone peptide substrate specific for the KDM being assayed.
-
Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., this compound) in DMSO, and then dilute further in the assay buffer to the final desired concentrations.
-
Cofactors: For JmjC domain-containing KDMs, prepare solutions of Fe(II) and 2-oxoglutarate (2-OG).
-
Detection Reagents: Prepare solutions of a Europium-labeled anti-demethylated histone antibody (donor) and streptavidin-conjugated acceptor beads.
2. Assay Procedure:
-
Add the diluted KDM enzyme to the wells of a low-volume 384-well plate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the histone peptide substrate and cofactors (if applicable).
-
Allow the enzymatic reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor beads).
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Note: A similar workflow can be adapted for AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, where donor and acceptor beads are used to generate a chemiluminescent signal upon proximity.[3][16][17][18][19][20][21] The choice of assay technology may depend on the available instrumentation and specific experimental requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 13. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. revvity.com [revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
A Comparative Guide to PFI-90 and Other Key Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the histone demethylase inhibitor PFI-90 with a selection of other prominent epigenetic modifiers. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these powerful research tools.
Introduction to this compound
This compound is a potent and selective inhibitor of Lysine (B10760008) Demethylase (KDM) 3B (KDM3B).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, particularly in fusion-positive rhabdomyosarcoma (FP-RMS).[1] The mechanism of action of this compound involves the inhibition of the PAX3-FOXO1 fusion protein's transcriptional activity, leading to the induction of apoptosis and myogenic differentiation.[1][3] this compound has been shown to increase histone H3 lysine 9 dimethylation (H3K9me2) at PAX3-FOXO1 target sites.[4]
Side-by-Side Comparison of Epigenetic Modifiers
This section provides a quantitative comparison of this compound with other well-characterized epigenetic modifiers targeting various classes of epigenetic regulators. The data presented below has been compiled from various sources and should be interpreted in the context of the specific experimental systems used.
Table 1: In Vitro Biochemical Activity of Epigenetic Modifiers
| Compound | Primary Target(s) | Other Target(s) | Assay Type | IC50 / Kd | Reference(s) |
| This compound | KDM3B | KDM4B, KDM5A, KDM6B | Enzymatic Assay | Inhibition of 46.8-87.1% at 10 µM | [5] |
| GSK-J4 | KDM6B/JMJD3, KDM6A/UTX | - | Enzymatic Assay | IC50: 8.6 µM (JMJD3), 6.6 µM (UTX) | [6] |
| UNC0638 | G9a, GLP | - | Enzymatic Assay | IC50: <15 nM (G9a), 19 nM (GLP) | [7][8][9] |
| EPZ-6438 (Tazemetostat) | EZH2 | EZH1 | Enzymatic Assay (peptide) | IC50: 11 nM (EZH2), 392 nM (EZH1) | [10][11] |
| Enzymatic Assay (nucleosome) | IC50: 16 nM (EZH2) | [10] | |||
| Ki | 2.5 nM (EZH2) | [10] | |||
| JQ1 | BRD4, BRD2, BRD3 | - | AlphaScreen | IC50: 77 nM (BRD4-BD1), 33 nM (BRD4-BD2) | [12] |
| Dissociation Constant (Kd) | Kd: 50 nM (BRD4-BD1), 90 nM (BRD4-BD2) | ||||
| PFI-3 | SMARCA2/4, PBRM1 Bromodomains | - | Dissociation Constant (Kd) | Kd: 55 nM (SMARCA2), 110 nM (SMARCA4) | |
| Romidepsin (B612169) | HDAC1, HDAC2 | HDAC4, HDAC6 | Enzymatic Assay | IC50: 36 nM (HDAC1), 47 nM (HDAC2), 510 nM (HDAC4), 1.4 µM (HDAC6) | [13][14][15] |
Table 2: Cellular Activity of Epigenetic Modifiers
| Compound | Cell Line(s) | Assay Type | Cellular IC50 | Reference(s) |
| This compound | RH4 | Cell Viability | 812 nM | [1] |
| RH30 | Cell Viability | 3200 nM | [1] | |
| OSA-CL | Cell Viability | 1895 nM | [1] | |
| TC-32 | Cell Viability | 1113 nM | [1] | |
| SJSA-1 | Cell Viability | 2 µM | [5] | |
| GSK-J4 | KG-1 | Cell Viability | 2.84 µM | [16] |
| KG-1a | Cell Viability | 3.05 µM | [16] | |
| Kasumi-1 | Cell Viability | 5.52 µM | [16] | |
| PC3 | Cell Viability | 1.213 µM | [17] | |
| C42B | Cell Viability | 0.7166 µM | [17] | |
| Y79 | Cell Viability | 0.68 µM | [18] | |
| WERI-Rb1 | Cell Viability | 2.15 µM | [18] | |
| UNC0638 | MDA-MB-231 | H3K9me2 Reduction | 81 nM | [9] |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 (EZH2 mutant) | Cell Proliferation (11 days) | 0.0086 µM | [19] |
| Pfeiffer (EZH2 mutant) | Cell Proliferation (11 days) | 0.0047 µM | [19] | |
| OCI-LY19 (EZH2 WT) | Cell Proliferation (11 days) | >10 µM | [19] | |
| JQ1 | MV4;11 | Cell Proliferation | 72 nM | [20] |
| NMC797 | Cell Proliferation | 69 nM | [20] | |
| Multiple Lung Adenocarcinoma Lines | Cell Viability (72h) | 0.42 - 4.19 µM (sensitive lines) | [21] | |
| Romidepsin | Hut-78 | Cell Viability (48h) | 0.038 - 6.36 nM | [22] |
| Karpas-299 | Cell Viability (48h) | 0.44 - 3.87 nM | [22] | |
| A549 | Cell Proliferation | ~100x more potent than TSA | [13] | |
| U-937 | Cell Proliferation | 5.92 nM | [13] | |
| K562 | Cell Proliferation | 8.36 nM | [13] | |
| CCRF-CEM | Cell Proliferation | 6.95 nM | [13] | |
| Biliary Tract Cancer Cell Lines | Cell Viability (72h) | 3 - 15 nM | [23] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound and other classes of epigenetic modifiers exert their effects on chromatin structure and gene expression.
Caption: Mechanisms of action for different classes of epigenetic modifiers.
Experimental Workflows
The following diagram outlines a general workflow for evaluating and comparing the cellular effects of epigenetic modifiers like this compound.
Caption: A typical experimental workflow for comparing epigenetic modifiers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of epigenetic modifiers on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Epigenetic inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[24][25]
-
Prepare serial dilutions of the epigenetic inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[24][26]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[24][26]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.[24][26]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Histone Modifications
This protocol is used to determine the effect of epigenetic modifiers on global levels of specific histone modifications.
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
Protein assay reagents
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Transfer apparatus and nitrocellulose membrane (0.2 µm pore size)[27]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., anti-H3K9me2, anti-H3K27ac) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract histones from treated and untreated cells using an acid extraction protocol.[28]
-
Quantify protein concentration using a standard protein assay.
-
Prepare protein lysates and run on a high-percentage SDS-PAGE gel to resolve the small histone proteins.[27]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[27][30]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[27][30]
-
Wash the membrane three times with TBST.[30]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Wash the membrane three times with TBST.[30]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
This protocol is used to identify the genomic regions where specific histone modifications are altered following treatment with an epigenetic modifier.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for crosslinking)
-
Lysis and sonication buffers
-
Antibody against the histone modification of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde.[31]
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin using an antibody specific to the histone modification of interest.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare a DNA library for next-generation sequencing according to the manufacturer's instructions.
-
Sequence the library and analyze the data to identify regions of enrichment for the histone modification.[32][33][34]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. protocols.io [protocols.io]
- 27. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 28. epigenome-noe.net [epigenome-noe.net]
- 29. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 30. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. researchgate.net [researchgate.net]
- 34. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
A Comparative Analysis of the Therapeutic Windows: PFI-90 Versus Standard Chemotherapy in Rhabdomyosarcoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the novel KDM3B inhibitor, PFI-90, against standard-of-care chemotherapy agents, vincristine (B1662923) and doxorubicin (B1662922), in the context of rhabdomyosarcoma (RMS). This analysis is based on available preclinical data and aims to highlight the potential advantages of targeted therapy in widening the therapeutic margin.
The therapeutic window, a critical concept in pharmacology, defines the dose range of a drug that provides safe and effective therapy with minimal adverse effects.[1] For decades, cytotoxic chemotherapy has been the cornerstone of cancer treatment, but its use is often limited by a narrow therapeutic window, where efficacious doses are frequently associated with significant toxicity.[2] The emergence of targeted therapies like this compound offers the potential for a wider therapeutic window by selectively acting on cancer-specific pathways.
Executive Summary of Preclinical Findings
Available preclinical data in rhabdomyosarcoma xenograft models suggests that this compound may possess a wider therapeutic window compared to traditional chemotherapy agents like vincristine and doxorubicin. At an effective dose, this compound demonstrated a capacity to delay tumor progression without inducing significant weight loss in animal models, a key indicator of toxicity.[3][4] In contrast, while standard chemotherapy agents show efficacy in tumor growth inhibition, they are often associated with notable toxicity, including body weight loss, even at therapeutic doses.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound, vincristine, and doxorubicin in rhabdomyosarcoma xenograft models. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental designs across different studies.
| Drug | Dose | Dosing Schedule | Efficacy (Tumor Growth Inhibition) | Toxicity (Body Weight Change) |
| This compound | 25 mg/kg | Daily for 5 days (i.p.) | Delayed tumor progression | No significant change in weight |
| Vincristine | 1.5 mg/kg/wk | Once weekly | Inhibited tumor growth for 6 weeks | Data not available in the same study |
| 0.5 mg/kg | Days 1, 8, 15 (as part of VAC regimen) | (VAC regimen) | ~10% body weight loss | |
| Doxorubicin | 7.5 mg/kg | Single dose (MTD) | Data not available in the same study | MTD established |
| Standard Dose | Not specified | Inhibited tumor growth | Significant weight loss |
Mechanisms of Action and Signaling Pathways
The differing therapeutic windows of this compound and conventional chemotherapies can be attributed to their distinct mechanisms of action.
This compound: A Selective Epigenetic Modulator
This compound is a selective inhibitor of the histone demethylase KDM3B.[5][6] In fusion-positive rhabdomyosarcoma (FP-RMS), the fusion protein PAX3-FOXO1 drives oncogenesis. This compound inhibits the activity of PAX3-FOXO1, leading to the induction of apoptosis and myogenic differentiation, ultimately resulting in increased cancer cell death.[5][6] By targeting a specific molecular driver of the cancer, this compound is designed to have a more focused anti-tumor effect with potentially fewer off-target toxicities.
Vincristine: A Mitotic Inhibitor
Vincristine is a vinca (B1221190) alkaloid that disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[7][8] By binding to tubulin, vincristine inhibits the polymerization of microtubules, leading to mitotic arrest and subsequent apoptosis.[7][8] Because microtubules are crucial for all dividing cells, vincristine's action is not specific to cancer cells, which explains its associated toxicities.
Doxorubicin: A DNA Damaging Agent
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits the enzyme topoisomerase II.[9] This action prevents the re-ligation of DNA strands during replication, leading to DNA double-strand breaks and the activation of apoptotic pathways.[2][10] Similar to vincristine, doxorubicin's mechanism affects all rapidly dividing cells, contributing to its toxicity profile.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between individual studies.
In Vivo Rhabdomyosarcoma Xenograft Model
This protocol outlines the establishment of a tumor model in mice to evaluate the efficacy of anti-cancer agents.
-
Cell Culture: Human rhabdomyosarcoma cell lines (e.g., RH4, RD) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) aged 4-6 weeks are used.
-
Tumor Implantation: A suspension of rhabdomyosarcoma cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Volume = (width)^2 x length/2 is commonly used.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound, vincristine, doxorubicin, or a vehicle control is administered according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Toxicity Assessment: Animal body weight is monitored as a primary indicator of toxicity. Other clinical signs of distress are also observed.
Maximum Tolerated Dose (MTD) Determination
This protocol is used to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Groups: Small groups of mice (e.g., 3-5 per group) are used for each dose level.
-
Dose Escalation: A starting dose is selected based on in vitro data or literature. Subsequent groups receive escalating doses of the drug.
-
Administration: The drug is administered via the intended clinical route (e.g., intraperitoneal, oral).
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in appearance, activity, and body weight. A humane endpoint, such as a predefined percentage of body weight loss (e.g., 15-20%), is established.[2]
-
MTD Definition: The MTD is defined as the highest dose at which no mortality or irreversible morbidity is observed, and body weight loss is within the acceptable range.
Conclusion
The comparison of preclinical data suggests that this compound, with its targeted mechanism of action, may offer a wider therapeutic window than conventional cytotoxic chemotherapies like vincristine and doxorubicin for the treatment of rhabdomyosarcoma. The ability of this compound to inhibit tumor growth without causing significant systemic toxicity in animal models is a promising indicator of its potential for a better safety profile in clinical settings. However, it is crucial to acknowledge the limitations of preclinical data and the need for further investigation through well-designed clinical trials to definitively establish the therapeutic window of this compound in human patients. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Contemporary preclinical mouse models for pediatric rhabdomyosarcoma: from bedside to bench to bedside [frontiersin.org]
- 8. (PDF) A Systematic Investigation of the Maximum Tolerated [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PFI-90 and Other PAX3-FOXO1 Targeting Strategies in Rhabdomyosarcoma
For Researchers, Scientists, and Drug Development Professionals
The fusion oncoprotein PAX3-FOXO1, resulting from the t(2;13)(q35;q14) chromosomal translocation, is the defining molecular driver of the aggressive alveolar subtype of rhabdomyosarcoma (ARMS).[1][2] Its restricted expression in tumor cells and critical role in oncogenesis make it a prime therapeutic target.[1][2][3] However, directly inhibiting transcription factors like PAX3-FOXO1 with small molecules has proven challenging.[1][4] This has led to the exploration of diverse strategies, including indirect inhibition through epigenetic modulation.
This guide provides a comparative analysis of PFI-90, a novel epigenetic modulator, against other prominent strategies aimed at neutralizing the oncogenic activity of PAX3-FOXO1.
This compound: An Epigenetic Approach to Inhibit PAX3-FOXO1
This compound is a small molecule inhibitor that indirectly suppresses PAX3-FOXO1 activity by targeting histone lysine (B10760008) demethylases (KDMs).[5][6] It is a multi-KDM inhibitor with the highest selectivity for KDM3B.[5][7][8] The mechanism involves inhibiting KDM3B's enzymatic function, which leads to an increase in repressive histone marks (H3K9me2) at PAX3-FOXO1 binding sites.[5][8] This epigenetic modification alters the chromatin landscape, repressing the transcription of PAX3-FOXO1 target genes without affecting the levels of the fusion protein itself.[7][8] Consequently, this compound treatment induces apoptosis and promotes myogenic differentiation in fusion-positive rhabdomyosarcoma (FP-RMS) cells.[5][9]
Caption: this compound inhibits KDM3B, leading to repression of PAX3-FOXO1 target genes.
Overview of PAX3-FOXO1 Targeting Strategies
Therapeutic approaches against PAX3-FOXO1 can be broadly categorized into direct inhibition, indirect inhibition of regulatory networks or downstream effectors, and genetic silencing. This compound represents a key example of targeting the regulatory network at the epigenetic level.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. curesarcoma.org [curesarcoma.org]
- 7. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 8. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
PFI-90 and its Analogs: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histone demethylase inhibitor PFI-90 and its primary analog, PFI-63. This analysis is supported by experimental data to inform research and development decisions.
This compound has emerged as a selective inhibitor of histone demethylase KDM3B, playing a crucial role in epigenetic regulation. Its mechanism of action involves the inhibition of the PAX3-FOXO1 fusion protein, a key oncogenic driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][2] Understanding the comparative efficacy, selectivity, and physicochemical properties of this compound and its analogs is vital for its application in cancer research. This guide focuses on a detailed comparison between this compound and its less water-soluble precursor, PFI-63.
Performance and Properties: A Head-to-Head Comparison
This compound was identified through a structural similarity search for analogs of PFI-63 with improved pharmaceutical properties.[2] While both compounds exhibit inhibitory activity against histone demethylases, this compound was developed to offer enhanced solubility, a critical factor for in vivo studies.[1][2]
Physicochemical and In Vitro Potency
The following table summarizes the key characteristics of this compound and PFI-63 based on available experimental data.
| Feature | This compound | PFI-63 | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₄O | C₁₂H₁₂N₄O | [3] |
| Molecular Weight | 214.22 g/mol | 228.25 g/mol | [3] |
| Aqueous Solubility | Insoluble | Low | [2][3] |
| LogP | Not explicitly found | 2.36 | [4] |
| EC₅₀ vs. RH4 cells | 812 nM | ~1-3 µM | [5][6] |
| EC₅₀ vs. RH30 cells | 3200 nM | ~3-5 µM | [5][6] |
| EC₅₀ vs. SCMC cells | Not explicitly found for this compound | ~3-5 µM | [5] |
| EC₅₀ vs. TC-32 cells | 1113 nM | 1.7 µM | [4][6] |
| EC₅₀ vs. OSA-CL cells | 1895 nM | Not explicitly found | [6] |
Selectivity Profile
Both this compound and PFI-63 act as multi-lysine demethylase (KDM) inhibitors with the highest potency observed against KDM3B.[2][5] this compound also demonstrates inhibitory activity against KDM1A.[2] The inhibitory activity of this compound and PFI-63 against a panel of epigenetic modifiers is detailed below.
| Target | This compound % Inhibition (at 10 µM) | PFI-63 % Inhibition (at 10 µM) | Reference(s) |
| KDM3B | ~90% | ~85% | [2][5] |
| KDM4B | ~70% | ~60% | [2][5] |
| KDM5A | ~60% | ~50% | [2][5] |
| KDM6B | ~50% | ~40% | [2][5] |
| KDM1A | ~40% | Not explicitly found | [2] |
| HDACs (panel) | Low to no inhibition | Low to no inhibition | [2][5] |
| PRMT5 | No significant inhibition | No significant inhibition | [2][5] |
Mechanism of Action: The PAX3-FOXO1 Signaling Pathway
This compound and its analog PFI-63 exert their anti-tumor effects in fusion-positive rhabdomyosarcoma by disrupting the PAX3-FOXO1 signaling pathway. PAX3-FOXO1 is a chimeric transcription factor that drives the expression of genes promoting cell proliferation and survival. KDM3B, a histone H3K9 demethylase, is a critical co-factor for PAX3-FOXO1 activity. By inhibiting KDM3B, this compound and PFI-63 increase the levels of the repressive H3K9me2/3 marks at PAX3-FOXO1 target gene promoters, leading to their transcriptional repression. This, in turn, induces apoptosis and myogenic differentiation in FP-RMS cells.[2][7]
Caption: this compound/PFI-63 inhibit KDM3B, leading to repression of PAX3-FOXO1 target genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of this compound and its analogs.
In Vitro KDM3B Enzymatic Assay
This assay is used to determine the direct inhibitory effect of compounds on the enzymatic activity of KDM3B.
-
Reagents and Materials: Recombinant human KDM3B, H3K9me2 peptide substrate, AlphaLISA® acceptor beads, streptavidin donor beads, biotinylated anti-H3K9me2 antibody, assay buffer, and microplates.
-
Procedure:
-
A solution of the test compound (this compound or analog) at various concentrations is pre-incubated with recombinant KDM3B enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the H3K9me2 peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (biotinylated antibody, acceptor beads, and donor beads) are added.
-
After incubation, the plate is read on an AlphaScreen-capable plate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
-
Western Blot Analysis
Western blotting is employed to assess the downstream effects of KDM3B inhibition on protein expression levels.
-
Cell Culture and Treatment: FP-RMS cell lines (e.g., RH4, RH30) are cultured and treated with various concentrations of this compound or its analogs for a specified duration.
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., PAX3-FOXO1, cleaved PARP, Myogenin, H3K9me2/3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for the comparative analysis of this compound and its analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 53995-62-3 | Histone Demethylase | MOLNOVA [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of PFI-90 Activity in Multiple Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysine (B10760008) demethylase (KDM) inhibitor PFI-90 (also known as P3FI-90) across various cancer models. Its performance is objectively compared with alternative KDM inhibitors, supported by experimental data from preclinical studies.
Executive Summary
This compound is a potent and selective multi-KDM inhibitor with high specificity for KDM3B. Primarily investigated in fusion-positive rhabdomyosarcoma (FP-RMS), this compound disrupts the oncogenic activity of the PAX3-FOXO1 fusion protein, leading to delayed tumor progression. Cross-validation in the NCI-60 panel of human cancer cell lines indicates broad cytostatic effects and specific cytotoxicity in renal cancer models. This guide summarizes the available quantitative data, details the experimental protocols used for its validation, and provides a comparative analysis with other KDM inhibitors, JIB-04 and GSK-J1.
This compound: Mechanism of Action
This compound is an analog of the initial hit compound PFI-63, selected for its improved solubility and potency[1]. It functions as a multi-KDM inhibitor with the highest selectivity for KDM3B[1]. In the context of fusion-positive rhabdomyosarcoma, this compound's primary mechanism of action is the disruption of the transcriptional activity of the PAX3-FOXO1 fusion protein, a key driver of this cancer[1][2]. This inhibition leads to an increase in histone methylation marks, specifically H3K9me2 and H3K4me3, resulting in the downregulation of PAX3-FOXO1 target genes and the upregulation of genes involved in myogenesis and apoptosis[1][3].
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PFI-90
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive overview of the proper disposal procedures for PFI-90, a selective inhibitor of the histone demethylase KDM3B. Adherence to these guidelines is crucial for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound supply. While this guide offers general procedures, the SDS will contain detailed safety information tailored to the specific formulation.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most research chemicals, must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general framework for its proper disposal:
-
Do Not Dispose Down the Drain: this compound is water-insoluble and should not be disposed of in the sewer system.[1] This prevents contamination of aquatic environments.
-
Avoid Household Garbage Disposal: this compound must not be discarded with regular laboratory or household trash.[1]
-
Maintain Original Container: Whenever possible, leave the chemical in its original container.[2] This ensures clear labeling and prevents accidental mixing with incompatible substances.[2]
-
Segregate Chemical Waste: Do not mix this compound with other waste materials.[2] Store it separately to await disposal by a licensed chemical waste contractor.
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be managed by a licensed and qualified hazardous waste disposal company. These services are equipped to handle and process chemical waste in compliance with all regulatory standards.
-
Uncleaned Packaging: Any packaging that has come into direct contact with this compound should be treated as chemical waste and disposed of according to official regulations.[1]
Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is essential for its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₄O |
| Molecular Weight | 214.22 g/mol |
| Appearance | White to beige powder |
| Solubility | - DMSO: 2 mg/mL (clear) |
| - Water: Insoluble | |
| Storage Temperature | 2-8°C |
| Storage Class | 11 - Combustible Solids |
| WGK (Water Hazard Class) | 3 |
Data sourced from Sigma-Aldrich product information.[3]
Experimental Protocols Cited
While specific disposal protocols are determined by waste management services, the preparation of this compound for experimental use involves solubilization, typically in Dimethyl Sulfoxide (DMSO). Unused solutions should be disposed of following the same procedures as the solid compound, ensuring they are not mixed with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Personal protective equipment for handling PFI-90
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PFI-90. The following procedures and recommendations are designed to ensure safe operational use and disposal of this selective histone demethylase inhibitor.
Immediate Safety and Personal Protective Equipment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). The SDS indicates that for handling and personal protection, "No special measures required"[1].
However, as a standard laboratory practice when handling any chemical, it is recommended to wear appropriate personal protective equipment (PPE) to minimize any potential risk.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Parameter | Guideline | Source |
| Storage Temperature | Store at -20°C. | Cayman Chemical |
| Shipping Conditions | Shipped at room temperature within the continental US; conditions may vary for other locations. | Cayman Chemical |
| Stability | Stable for at least 2 years when stored as directed. | MOLNOVA |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid prolonged or repeated exposure. | Cayman Chemical |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not allow the substance to enter sewers or surface and ground water[1].
Mechanism of Action: this compound Signaling Pathway
This compound is a selective inhibitor of the histone demethylase KDM3B.[2][3] It disrupts the oncogenic activity of the PAX3-FOXO1 fusion protein, a key driver in certain cancers like fusion-positive rhabdomyosarcoma.[4][5] This inhibition leads to increased histone methylation, ultimately inducing apoptosis (programmed cell death) and myogenic differentiation in cancer cells.[2][3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusio" by Yong Yean Kim, Berkley E. Gryder et al. [hsrc.himmelfarb.gwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
